molecular formula C4H8S3 B1202920 Methylallyl trisulfide CAS No. 34135-85-8

Methylallyl trisulfide

Cat. No.: B1202920
CAS No.: 34135-85-8
M. Wt: 152.3 g/mol
InChI Key: JGMPRNFEEAJLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl methyl trisulfide has been reported in Allium victorialis, Allium sativum, and other organisms with data available.
platelet aggregation inhibitor in garlic

Properties

IUPAC Name

3-(methyltrisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPRNFEEAJLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187717
Record name Methyl allyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

47.00 °C. @ 0.80 mm Hg
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.975-0.985
Record name Allyl methyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

34135-85-8
Record name Allyl methyl trisulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34135-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl allyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034135858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl allyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl methyl trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL METHYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/983O8ZL28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Methyl 2-propenyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Methylallyl Trisulfide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylallyl trisulfide (MATS) is a volatile organosulfur compound and a significant bioactive component found in garlic (Allium sativum L.) and other Allium species.[1][2] It is characterized by a linear trisulfide chain linking a methyl group and an allyl group.[2] This compound contributes to the characteristic aroma of garlic and has garnered considerable interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is an organic trisulfide with the chemical formula C₄H₈S₃. Its structure features a methyl group and an allyl group connected by a chain of three sulfur atoms.

Molecular Structure:

CH₃-S-S-S-CH₂-CH=CH₂

Key Identifiers:

IdentifierValue
IUPAC Name 3-(methyltrisulfanyl)prop-1-ene
CAS Number 34135-85-8
Molecular Formula C₄H₈S₃
Molecular Weight 152.30 g/mol
Canonical SMILES CSSSCC=C
InChI InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3
InChIKey JGMPRNFEEAJLAJ-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, garlic-like odor. It is an oil-soluble compound and is only slightly soluble in water. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid
Odor Strong, garlic-like
Boiling Point 28-30 °C at 0.05 mmHg
Melting Point <25 °C
Density 1.157 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in water; Soluble in DMSO (≥200 mg/mL)
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C
Flash Point 82.9 ± 22.4 °C
logP 2.72
Refractive Index 1.588

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

MATS has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vivo studies have shown that it can alleviate hyperglycemia-mediated hepatic oxidative stress and inflammation in streptozotocin-induced diabetic rats. This is achieved, in part, by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the transcription factor nuclear factor-kappa B (NF-κB) p65.

The primary mechanism of its anti-inflammatory action involves the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. Organosulfur compounds from garlic, including the related diallyl trisulfide (DATS), have been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα. DATS achieves this by inducing the proteasomal degradation of TNF receptor-associated factor 6 (TRAF6), which in turn suppresses the phosphorylation of IκB kinase (IKKβ) and subsequent phosphorylation and degradation of IκBα. This prevents the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_0 Inactive Complex cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 binds TRAF6 TRAF6 TLR4->TRAF6 activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p65/p50) Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation leads to NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_active->Proinflammatory_Genes activates MATS This compound MATS->TRAF6 induces degradation

NF-κB Signaling Pathway Inhibition by MATS.

The MAPK signaling cascade, which includes pathways like JNK, ERK, and p38, is also crucial in mediating inflammatory responses. This compound has been shown to suppress the activation of the MAPK pathway, although the precise molecular targets are still under investigation. By inhibiting the phosphorylation of key kinases in this cascade, MATS can further reduce the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1) Stimuli->Upstream_Kinases activate MAPKKK MAPKKK Upstream_Kinases->MAPKKK activate MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylate MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induce MATS This compound MATS->Upstream_Kinases inhibits

MAPK Signaling Pathway Inhibition by MATS.
Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The trisulfide moiety is believed to play a crucial role in this antioxidant capacity.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of unsymmetrical trisulfides can be adapted for this compound. This typically involves the reaction of a thiol with a sulfur transfer reagent.

Materials:

  • Allyl mercaptan (prop-2-ene-1-thiol)

  • Methoxycarbonylmethyl trisulfane or another suitable methyl-sulfur source

  • Solvent (e.g., isopentane, diethyl ether)

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve allyl mercaptan in the chosen anhydrous solvent.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add an equimolar amount of the methyl-sulfur source (e.g., methoxycarbonylmethyl trisulfane) to the reaction mixture with constant stirring.

  • Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • The crude product can be purified by vacuum distillation (e.g., 28-30 °C at 0.05 mmHg) to yield pure this compound.

Synthesis_Workflow start Start dissolve Dissolve allyl mercaptan in anhydrous solvent start->dissolve cool Cool to 0-10 °C dissolve->cool add_reagent Slowly add methyl-sulfur source cool->add_reagent react React for several hours, monitor progress add_reagent->react quench Quench reaction react->quench purify Purify by vacuum distillation quench->purify end End: Pure this compound purify->end

References

The Occurrence and Analysis of Methylallyl Trisulfide in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide is a volatile organosulfur compound found in various Allium species, contributing to their characteristic flavor and aroma profiles. Beyond its sensory attributes, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound in Allium species, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural product.

Natural Abundance of this compound in Allium Species

This compound has been identified as a significant component of the essential oils of several Allium species. The concentration of this compound can vary considerably depending on the species, cultivar, growing conditions, and processing methods. A summary of the quantitative data available in the scientific literature is presented in Table 1.

Allium SpeciesScientific NamePlant PartConcentration of this compoundReference(s)
GarlicAllium sativumBulb (Essential Oil)7.26% - 23.8%[1]
GarlicAllium sativumBulb (Essential Oil from dried samples)7.7% - 10.4%[2]
Chinese ChiveAllium tuberosumLeaves (Essential Oil)36.24%[3]
Chinese ChiveAllium tuberosumLeaves (Volatiles)Present in 'Jiu Xing 22' cultivar at commodity harvesting stage[4]
OnionAllium cepaBulb (Essential Oil)Data not available in the reviewed literature
ChiveAllium schoenoprasumLeaves (Essential Oil)Data not available in the reviewed literature

Table 1: Quantitative Data for this compound in Allium Species

Biosynthesis of this compound

The formation of this compound in Allium species is a result of a series of enzymatic and chemical reactions initiated upon tissue damage. The biosynthetic pathway begins with the precursor molecule, S-allyl-L-cysteine sulfoxide (alliin).

Biosynthesis of this compound Alliin S-Allyl-L-cysteine sulfoxide (Alliin) Alliinase Alliinase (upon tissue damage) Alliin->Alliinase Methiin S-Methyl-L-cysteine sulfoxide (Methiin) Methiin->Alliinase Allylsulfenic_acid Allylsulfenic acid Alliinase->Allylsulfenic_acid Methylsulfenic_acid Methylsulfenic acid Alliinase->Methylsulfenic_acid Allicin Allicin (Diallyl thiosulfinate) Allylsulfenic_acid->Allicin Condensation Methyl_allyl_thiosulfinate Methyl allyl thiosulfinate Allylsulfenic_acid->Methyl_allyl_thiosulfinate Condensation Methylsulfenic_acid->Methyl_allyl_thiosulfinate Condensation Unstable_intermediates Unstable Intermediates Allicin->Unstable_intermediates Decomposition Methyl_allyl_thiosulfinate->Unstable_intermediates Decomposition MATS This compound Unstable_intermediates->MATS Rearrangement

Caption: Biosynthetic pathway of this compound in Allium species.

Upon disruption of the plant cells, the enzyme alliinase, which is physically separated from its substrate in intact tissue, comes into contact with S-alk(en)yl cysteine sulfoxides like alliin and methiin.[1] Alliinase catalyzes the conversion of these precursors into highly reactive sulfenic acids. These sulfenic acids then undergo spontaneous condensation reactions to form thiosulfinates, such as allicin. These thiosulfinates are unstable and readily decompose and rearrange to form a variety of volatile sulfur compounds, including this compound.

Experimental Protocols

The accurate quantification of this compound requires meticulous sample preparation and analytical techniques. The following sections detail common experimental protocols for the extraction and analysis of this compound from Allium species.

Extraction of Essential Oil by Steam Distillation

This method is suitable for obtaining the volatile fraction, including trisulfides, from fresh or dried Allium material.

Steam Distillation Workflow start Start sample_prep Sample Preparation: - Weigh fresh/dried Allium material - Mince or homogenize start->sample_prep distillation Steam Distillation: - Place sample in distillation flask with water - Heat to boiling to generate steam sample_prep->distillation condensation Condensation: - Pass steam through a condenser - Collect the hydrosol (distillate) distillation->condensation extraction Solvent Extraction: - Extract the hydrosol with an organic solvent (e.g., dichloromethane) - Separate the organic layer condensation->extraction drying Drying and Concentration: - Dry the organic layer over anhydrous sodium sulfate - Concentrate the extract under a gentle stream of nitrogen extraction->drying analysis GC-MS Analysis drying->analysis GC-MS Analysis Workflow start Start sample_prep Sample Preparation: - Dilute essential oil or extract in a suitable solvent (e.g., hexane) start->sample_prep injection GC Injection: - Inject a small volume (e.g., 1 µL) of the diluted sample into the GC sample_prep->injection separation Chromatographic Separation: - Volatile compounds are separated based on their boiling points and polarity on a capillary column injection->separation detection Mass Spectrometry Detection: - Separated compounds are ionized and fragmented - Fragments are detected based on their mass-to-charge ratio separation->detection data_analysis Data Analysis: - Identify compounds by comparing mass spectra to a library (e.g., NIST) - Quantify compounds using an internal or external standard detection->data_analysis end End data_analysis->end

References

The Genesis of a Pungent Ally: A Technical Guide to the Biosynthesis of Methylallyl Trisulfide in Garlic

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of methylallyl trisulfide (MATS), a significant organosulfur compound found in garlic (Allium sativum). Aimed at researchers, scientists, and professionals in drug development, this document details the enzymatic and subsequent non-enzymatic reactions leading to the formation of MATS, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: The Chemistry of Garlic's Signature Aroma and Therapeutic Potential

Garlic has been recognized for centuries for its distinct flavor and medicinal properties, largely attributed to its rich profile of organosulfur compounds.[1] When a garlic clove is damaged, a cascade of biochemical reactions is initiated, converting odorless precursors into a variety of volatile and biologically active sulfur-containing molecules.[2][3] Among these is this compound, a compound that contributes to the characteristic aroma and has been noted for its potential therapeutic effects.[4][5] This guide elucidates the intricate journey from stable precursors within the intact garlic cell to the formation of this potent trisulfide.

The Core Biosynthetic Pathway: From Cysteine Derivatives to Allicin and Beyond

The biosynthesis of this compound is not a direct enzymatic process but rather a consequence of the enzymatic breakdown of stable precursor molecules and the subsequent spontaneous reactions of highly reactive intermediates. The pathway can be broadly divided into two stages: the enzymatic formation of sulfenic acids and their condensation into thiosulfinates, followed by the non-enzymatic decomposition and rearrangement of these thiosulfinates into various polysulfides.

The Precursors: S-allyl-L-cysteine sulfoxide (Alliin) and S-methyl-L-cysteine sulfoxide (Methiin)

Intact garlic cloves store sulfur in the form of non-proteinogenic amino acids, primarily S-allyl-L-cysteine sulfoxide (alliin) and, to a lesser extent, S-methyl-L-cysteine sulfoxide (methiin). These precursors are compartmentalized separately from the enzyme alliinase within the garlic cell. The biosynthesis of alliin itself is a complex process, with one plausible pathway involving the S-alk(en)ylation of glutathione. Methionine has been identified as a precursor in the biosynthesis of S-methyl-L-cysteine and its sulfoxide.

Enzymatic Action: The Role of Alliinase

Upon tissue damage, such as crushing or cutting, the cellular compartmentalization is disrupted, bringing alliinase (E.C. 4.4.1.4) into contact with its substrates, alliin and methiin. Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, rapidly catalyzes the cleavage of the C-S bond in these precursors.

This enzymatic reaction yields highly reactive sulfenic acids:

  • Alliin is converted to allyl sulfenic acid, pyruvate, and ammonia.

  • Methiin is converted to methyl sulfenic acid, pyruvate, and ammonia.

Formation of Thiosulfinates: The Genesis of Allicin

The sulfenic acids are unstable and spontaneously condense. Two molecules of allyl sulfenic acid condense to form diallyl thiosulfinate, commonly known as allicin, which is the principal thiosulfinate in freshly crushed garlic. Similarly, the condensation of two molecules of methyl sulfenic acid would form dimethyl thiosulfinate, and a cross-condensation between allyl sulfenic acid and methyl sulfenic acid can also occur.

Non-Enzymatic Decomposition and the Formation of this compound

Allicin and other thiosulfinates are highly unstable and undergo a series of non-enzymatic decomposition and rearrangement reactions to form a complex mixture of diallyl, dimethyl, and mixed allyl-methyl sulfides, including disulfides, trisulfides, and tetrasulfides.

The formation of this compound is believed to occur through the interaction of intermediates derived from both alliin and methiin. One proposed mechanism involves the reaction of allicin with methanethiol, which can be generated from the decomposition of methyl sulfenic acid or other methyl-sulfur compounds. This reaction leads to the formation of the asymmetrical this compound.

Below is a diagram illustrating the biosynthetic pathway:

Biosynthesis of this compound cluster_precursors Precursors in Intact Garlic cluster_enzymatic Enzymatic Reaction (Tissue Damage) cluster_intermediates Unstable Intermediates cluster_products Stable Sulfides Alliin Alliin Alliinase Alliinase Alliin->Alliinase Methiin Methiin Methiin->Alliinase Allyl_Sulfenic_Acid Allyl_Sulfenic_Acid Alliinase->Allyl_Sulfenic_Acid Methyl_Sulfenic_Acid Methyl_Sulfenic_Acid Alliinase->Methyl_Sulfenic_Acid Allicin Allicin Allyl_Sulfenic_Acid->Allicin Methyl_Sulfenic_Acid->Allicin Diallyl_Trisulfide Diallyl_Trisulfide Allicin->Diallyl_Trisulfide Decomposition Methylallyl_Trisulfide Methylallyl_Trisulfide Allicin->Methylallyl_Trisulfide Decomposition & Recombination

Biosynthesis of this compound in Garlic.

Quantitative Data on Key Compounds and Enzyme Activity

The concentration of organosulfur compounds in garlic can vary depending on factors such as garlic variety, growing conditions, and processing methods. The following tables summarize available quantitative data.

Table 1: Concentration of Precursors and Major Trisulfides in Garlic

CompoundConcentrationMethodReference
Alliin (S-allyl-L-cysteine sulfoxide)3-14 mg/g fresh weightHPLC
Methiin (S-methyl-L-cysteine sulfoxide)~10% of total cysteine sulfoxidesHPLC
Diallyl Trisulfide (DATS)0.0093% in single clove garlicGC-FID
Diallyl Trisulfide (DATS)39.79% of garlic essential oilGC-MS
This compound (MATS)19.8% of garlic essential oilGC-MS

Table 2: Kinetic Properties of Alliinase

SubstrateKm (mM)Vmax (µmol/min/mg)Optimum pHOptimum Temperature (°C)Reference
S-allyl-L-cysteine sulfoxide (Alliin)6Not specified6.535
S-methyl-L-cysteine sulfoxide (Methiin)Not specifiedLower than alliin6.535
S-benzyl-L-cysteine sulfoxideNot specifiedNot specified8.0~52

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Quantification of Organosulfur Compounds by Gas Chromatography (GC)

This protocol is adapted from methodologies for the analysis of diallyl disulfide and diallyl trisulfide, which can be modified for the quantification of this compound.

Experimental Workflow:

GC_Workflow Sample_Prep Sample Preparation: Fresh garlic cloves are crushed Extraction Extraction: Solvent extraction (e.g., acetone) Sample_Prep->Extraction Filtration Filtration: Filter through a 0.45 µm filter Extraction->Filtration GC_Analysis GC-FID Analysis: HP-1 column, specific temperature program Filtration->GC_Analysis Quantification Quantification: Compare peak areas with standards GC_Analysis->Quantification

Workflow for GC Analysis of Garlic Sulfides.

Methodology:

  • Sample Preparation: Homogenize fresh garlic cloves.

  • Extraction: Extract the homogenized garlic with a suitable solvent such as acetone. The ratio of solvent to sample should be optimized.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Internal Standard: Add a known concentration of an internal standard (e.g., acetophenone) to the filtered extract.

  • GC Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: HP-1 capillary column (or equivalent).

    • Injector Temperature: 200°C.

    • Detector Temperature: 200°C.

    • Carrier Gas: Nitrogen at a flow rate of 0.80 mL/min.

    • Temperature Program: Initial temperature of 140°C, ramped at 1°C/min to 180°C.

    • Injection Volume: 1.0 µL.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. Quantify the amount of MATS in the sample by comparing its peak area to the calibration curve.

Purification of Alliinase from Garlic

This protocol describes a general procedure for the purification of alliinase from fresh garlic bulbs.

Experimental Workflow:

Alliinase_Purification Homogenization Homogenization: Garlic cloves in phosphate buffer Centrifugation1 Centrifugation: To remove cell debris Homogenization->Centrifugation1 Ammonium_Sulfate Ammonium Sulfate Precipitation: (30-70% saturation) Centrifugation1->Ammonium_Sulfate Centrifugation2 Centrifugation: To collect precipitated protein Ammonium_Sulfate->Centrifugation2 Dialysis Dialysis: To remove ammonium sulfate Centrifugation2->Dialysis Chromatography Chromatography: Gel filtration (e.g., Superdex 200) Dialysis->Chromatography Purity_Check Purity Check: SDS-PAGE Chromatography->Purity_Check

Workflow for Alliinase Purification.

Methodology:

  • Homogenization: Homogenize fresh garlic cloves in an ice-cold sodium phosphate buffer (pH 6.5).

  • Clarification: Centrifuge the homogenate to remove cellular debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-70% saturation. Allow proteins to precipitate on ice.

  • Protein Collection: Centrifuge to collect the precipitated protein pellet.

  • Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Gel Filtration Chromatography: Apply the dialyzed protein solution to a gel filtration column (e.g., Superdex 200) equilibrated with the phosphate buffer. Collect fractions and assay for alliinase activity.

  • Purity Assessment: Pool the active fractions and assess purity using SDS-PAGE. The molecular weight of alliinase is approximately 49 kDa.

Alliinase Activity Assay

This spectrophotometric assay measures the formation of pyruvate, a product of the alliinase reaction.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified alliinase, its substrate (alliin or methiin), and a buffer (e.g., sodium phosphate buffer, pH 6.5).

  • Incubation: Incubate the reaction mixture at the optimal temperature (35°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Pyruvate Detection:

    • Add 2,4-dinitrophenylhydrazine (DNPH) solution to the reaction mixture. DNPH reacts with pyruvate to form a colored product.

    • After a short incubation, add NaOH to develop the color.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 445 nm).

  • Quantification: Determine the amount of pyruvate produced by comparing the absorbance to a standard curve prepared with known concentrations of sodium pyruvate. One unit of alliinase activity is typically defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.

Conclusion

The biosynthesis of this compound in garlic is a fascinating example of how enzymatic and non-enzymatic reactions collaborate to produce a diverse array of bioactive compounds. Understanding this pathway is crucial for harnessing the therapeutic potential of garlic and for developing standardized garlic-based products for the pharmaceutical and nutraceutical industries. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the complex chemistry of garlic and its valuable organosulfur compounds.

References

The Biological Activity of Methylallyl Trisulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylallyl trisulfide, a volatile organosulfur compound found in garlic (Allium sativum L.), has garnered significant scientific interest due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Introduction

Organosulfur compounds derived from garlic have long been recognized for their therapeutic potential.[4][5] this compound (AMTS) is a key lipid-soluble component of garlic oil, and its biological effects are a subject of ongoing investigation. This document synthesizes the available scientific literature to provide an in-depth technical resource on the biological activities of this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

Studies have shown that this compound inhibits the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators. By inhibiting these pathways, this compound reduces the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Signaling Pathway Diagram

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (p38, ERK1/2, JNK) TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-1β, IL-6) MAPK->Inflammatory_Mediators IkBa p-IκBα NFkB_path->IkBa NFkB_p65 Nuclear NF-κB p65 IkBa->NFkB_p65 NFkB_p65->Inflammatory_Mediators AMTS This compound AMTS->MAPK Inhibits AMTS->NFkB_path Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Quantitative Data: In Vivo Anti-inflammatory Effects
Model Compound Dosage Effect Reference
LPS-induced acute lung injury in miceThis compound25-100 mg/kgDose-dependently decreased TNF-α, IL-1β, and IL-6 levels in bronchoalveolar lavage fluid.
Streptozotocin-induced diabetic ratsAllyl methyl sulfide50, 100, 200 mg/kgSignificantly downregulated the expression of TNF-α, IL-6, and NF-κB p65.
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Male ICR mice.

  • Treatment: Mice were pretreated with this compound (25, 50, or 100 mg/kg) for 7 days via oral gavage.

  • Induction of Injury: On the 8th day, mice received an intratracheal instillation of lipopolysaccharide (LPS) (1.5 mg/kg).

  • Sample Collection: 6 hours after LPS administration, bronchoalveolar lavage fluid (BALF) was collected.

  • Analysis: Levels of TNF-α, IL-1β, and IL-6 in the BALF were measured by ELISA.

Antioxidant Activity

This compound demonstrates significant antioxidant properties through free radical scavenging mechanisms.

Mechanism of Action

The antioxidant activity of organosulfur compounds is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. In a study on streptozotocin-induced diabetic rats, the related compound allyl methyl sulfide was shown to attenuate oxidative stress in hepatocytes.

Quantitative Data: In Vivo Antioxidant Effects
Model Compound Dosage Effect Reference
Streptozotocin-induced diabetic ratsAllyl methyl sulfide50, 100, 200 mg/kgAttenuated oxidative stress in hepatocytes.
Experimental Protocol: Assessment of Oxidative Stress in Diabetic Rats
  • Animal Model: Male Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (40 mg/kg).

  • Treatment: Diabetic rats received daily oral doses of allyl methyl sulfide (50, 100, and 200 mg/kg) for 30 days.

  • Analysis: Oxidative stress markers in hepatocytes were assessed. The specific markers and assays are detailed in the primary literature.

Anticancer Activity

This compound and related organosulfur compounds have shown promise as anticancer agents by inducing apoptosis and inhibiting cancer cell proliferation.

Mechanism of Action

The anticancer effects of these compounds are linked to the regulation of intrinsic and extrinsic apoptotic pathways. For instance, the structurally similar diallyl trisulfide has been shown to induce mitotic arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

G DATS Diallyl Trisulfide Apoptosis_Pathways Intrinsic & Extrinsic Apoptotic Pathways DATS->Apoptosis_Pathways Regulates Caspase_Activation Caspase Activation Apoptosis_Pathways->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Induces death in

Caption: Induction of Apoptosis by Diallyl Trisulfide.

Other Biological Activities

Antimicrobial Activity

This compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria.

Insecticidal Activity

Studies have investigated the contact toxicity, fumigant toxicity, and antifeedant activity of methyl allyl disulfide and diallyl trisulfide against stored-product pests. Diallyl trisulfide was found to be a more potent contact toxicant, fumigant, and feeding deterrent than methyl allyl disulfide.

Quantitative Data: Insecticidal Activity
Compound Pest Activity Concentration/Dosage Effect Reference
Diallyl trisulfideT. castaneumOvicidal0.32 mg/cm²Totally suppressed egg hatching
Diallyl trisulfideT. castaneumLarvicidal/Adulticidal0.08 mg/cm²Totally suppressed larval and adult emergence
Methyl allyl disulfideS. zeamaisFeeding Deterrence6.08 mg/g food44% feeding deterrence index
Methyl allyl disulfideT. castaneumFeeding Deterrence1.52 mg/g foodFeeding deterrence index reported

Conclusion

This compound is a promising bioactive compound with a wide range of therapeutic and practical applications. Its well-documented anti-inflammatory, antioxidant, and anticancer activities, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety.

References

The Core Mechanism of Action of Allyl Trisulfides in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds derived from garlic (Allium sativum), particularly diallyl trisulfide (DATS), have garnered significant attention in oncological research for their potent anti-cancer properties. While research on methylallyl trisulfide is less extensive, the structural and functional similarities with DATS suggest a comparable mechanism of action. This technical guide provides an in-depth exploration of the molecular mechanisms through which these allyl trisulfides exert their anti-proliferative and pro-apoptotic effects on cancer cells. The information presented herein is a synthesis of preclinical data, intended to inform further research and drug development efforts in this promising area of cancer therapeutics. This document details the impact of DATS on key signaling pathways, cell cycle regulation, and apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.

Data Presentation: Quantitative Effects of Diallyl Trisulfide on Cancer Cells

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of DATS on cancer cell viability, cell cycle distribution, and apoptosis.

Table 1: IC50 Values of Diallyl Trisulfide in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT-15Colon Cancer-11.5[1]
DLD-1Colon Cancer-13.3[1]
NCI-H460Lung Cancer24130.3[2][3]
NCI-H460Lung Cancer4837.5[2]
NCI-H460Lung Cancer7218.5
MDA-MB-231Triple-Negative Breast Cancer2424.84 ± 0.10
MDA-MB-468Triple-Negative Breast Cancer2422.47 ± 0.54

Table 2: Effect of Diallyl Trisulfide on Cell Cycle Distribution in Triple-Negative Breast Cancer Cells (75 µM DATS, 24h)

Cell Line% in G0/G1% in S% in G2/MReference
MDA-MB-231 (Control)--9.14 ± 0.01
MDA-MB-231 (DATS)--26.80 ± 0.01
MDA-MB-468 (Control)--12.70 ± 0.01
MDA-MB-468 (DATS)--53.61 ± 0.02

Table 3: Induction of Apoptosis by Diallyl Trisulfide in Breast Ductal Carcinoma In Situ (DCIS) Cells (24h)

Cell LineDATS Concentration (µmol/L)Fold Increase in ApoptosisReference
SUM 102PT40~1.5
SUM 102PT80~2.5
SUM 102PT160~4.0
SUM 225CWN40~1.2
SUM 225CWN80~1.8

Core Mechanisms of Action

Diallyl trisulfide impacts multiple hallmark pathways of cancer, primarily by inducing cell cycle arrest and apoptosis, and inhibiting key survival signaling cascades.

Induction of G2/M Cell Cycle Arrest

A predominant mechanism of DATS is the induction of cell cycle arrest, most commonly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis and proliferating. The molecular events leading to this arrest are multifaceted.

In human colon cancer cells, DATS treatment leads to a marked increase in the population of cells in the G2/M phase. Similarly, in triple-negative breast cancer cells, DATS induces a time-dependent accumulation of cells in the G2/M phase. In DU145 human prostate cancer cells, exposure to DATS results in a concentration- and time-dependent accumulation of G2/M phase cells, which is correlated with the down-regulation and increased phosphorylation of Cdc25C.

G2_M_Arrest DATS Diallyl Trisulfide Cdc25C Cdc25C DATS->Cdc25C Downregulates & Increases S216 Phosphorylation Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex DATS->Cdk1_CyclinB1 Delays Nuclear Translocation of Cdk1 Cdc25C->Cdk1_CyclinB1 Activates G2_M_Transition G2/M Transition Cdk1_CyclinB1->G2_M_Transition Promotes Cell_Cycle_Arrest G2/M Arrest G2_M_Transition->Cell_Cycle_Arrest

Figure 1: DATS-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

DATS is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In breast ductal carcinoma in situ (DCIS) cells, DATS induces a dose-dependent increase in apoptosis, characterized by an increase in cleaved PARP, cleaved caspase-3, and cleaved caspase-7. Furthermore, the expression of anti-apoptotic proteins Bcl-2 and p-Bcl2 are decreased in these cells following DATS treatment. In human primary colorectal cancer cells, DATS-induced apoptosis is mediated through a mitochondria-dependent signaling pathway. In triple-negative breast cancer cells, DATS treatment leads to a significant increase in caspase-3 and caspase-8 activity, with no significant change in caspase-9 activity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bcl2 Bcl-2 Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax Bax Bax->Mitochondria Promotes release of CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates DATS Diallyl Trisulfide DATS->Caspase8 Activates DATS->Bcl2 Downregulates Caspase7 Caspase-7 Caspase3->Caspase7 Activates PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Figure 2: DATS-induced apoptosis signaling pathways.

Inhibition of Key Signaling Pathways

DATS modulates several critical signaling pathways that are often dysregulated in cancer, thereby contributing to its anti-cancer effects.

The Notch signaling pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. DATS has been shown to inhibit components of this pathway. In breast cancer cells, DATS inhibits the expression of the alpha-secretases ADAM10 and ADAM17, which are crucial for the cleavage and activation of Notch receptors. Furthermore, DATS suppresses the expression of Notch ligands Jagged-1 and Jagged-2. In osteosarcoma cells, DATS downregulates the expression of Notch-1 and its downstream target Hes-1.

Notch_Pathway DATS Diallyl Trisulfide Jagged Jagged-1/2 DATS->Jagged Inhibits ADAM ADAM10/17 DATS->ADAM Inhibits Notch_Receptor Notch Receptor Jagged->Notch_Receptor Binds to ADAM->Notch_Receptor Cleaves Notch_Activation Notch Activation Notch_Receptor->Notch_Activation Hes1 Hes-1 Notch_Activation->Hes1 Upregulates Cell_Proliferation Cell Proliferation & Survival Hes1->Cell_Proliferation Promotes

Figure 3: Inhibition of the Notch signaling pathway by DATS.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. While some studies show DATS can activate this pathway to protect against certain types of cellular damage, in the context of some cancers, its role appears to be inhibitory. For instance, in osteosarcoma cells, DATS is reported to induce apoptosis through the downregulation of the PI3K/Akt pathway mediated by reactive oxygen species.

The JAK/STAT pathway is another critical signaling cascade involved in cell proliferation and survival, and its constitutive activation is observed in many cancers. DATS has been demonstrated to inhibit this pathway. In prostate cancer cells, DATS suppresses both constitutive and IL-6-induced phosphorylation of STAT3, which is a key downstream effector of the JAK/STAT pathway. This inhibition is associated with the suppression of Janus-activated kinase 2 (JAK2) phosphorylation.

JAK_STAT_Pathway DATS Diallyl Trisulfide JAK2 JAK2 DATS->JAK2 Inhibits Phosphorylation IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nuclear_Translocation Nuclear Translocation pSTAT3->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression

Figure 4: Inhibition of the JAK/STAT signaling pathway by DATS.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of DATS in cancer cells.

Cell Viability Assay (MTT/SRB Assay)

Objective: To determine the cytotoxic effects of DATS and calculate the IC50 value.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of DATS (or vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).

  • For an MTT assay, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) and incubated to allow for the formation of formazan crystals. For an SRB assay, cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) solution.

  • The formazan crystals are dissolved in a solvent (e.g., DMSO), or the SRB is solubilized.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTT, 590 nm for SRB).

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with DATS (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT or fix and add SRB C->D E Incubate D->E F Solubilize formazan or SRB E->F G Measure absorbance F->G H Calculate % viability and IC50 G->H

Figure 5: General workflow for a cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of DATS on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cells are seeded in larger culture vessels (e.g., 6-well plates) and treated with DATS for a specified time.

  • Both adherent and floating cells are harvested and washed with PBS.

  • Cells are fixed in cold 70% ethanol and stored at -20°C or 4°C.

  • Prior to analysis, cells are washed and resuspended in a staining buffer containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining or ELISA)

Objective: To quantify the extent of apoptosis induced by DATS.

Methodology (Annexin V/PI):

  • Cells are treated with DATS as in the cell cycle analysis protocol.

  • Cells are harvested and resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes) are added.

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology (ELISA):

  • A cell death detection ELISA kit is used to quantify cytoplasmic histone-associated DNA fragments.

  • Cells are treated with DATS, and the cell lysate is used in a sandwich ELISA format where anti-histone and anti-DNA antibodies are used to capture and detect the nucleosomes released during apoptosis.

Western Blotting

Objective: To determine the effect of DATS on the expression levels of specific proteins involved in signaling pathways, cell cycle control, and apoptosis.

Methodology:

  • Cells are treated with DATS and then lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

  • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target protein.

Conclusion

The available preclinical evidence strongly suggests that diallyl trisulfide, and likely this compound, are potent anti-cancer agents that act through a multi-pronged mechanism. By inducing G2/M cell cycle arrest and promoting apoptosis through the modulation of key signaling pathways such as Notch and JAK/STAT, these compounds effectively inhibit the proliferation and survival of cancer cells. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of allyl trisulfides in oncology. Future studies should focus on elucidating the precise molecular targets, optimizing delivery methods to enhance bioavailability, and conducting clinical trials to validate these promising preclinical findings.

References

Methylallyl Trisulfide: A Potent Modulator of the NF-κB Inflammatory Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory process, controlling the expression of a vast array of pro-inflammatory genes.[1] Consequently, the NF-κB signaling pathway is a primary target for the development of novel anti-inflammatory therapeutics.[1] Organosulfur compounds derived from garlic, such as methylallyl trisulfide (MATS), have garnered significant attention for their potent anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of MATS, with a specific focus on its mechanism of action via the NF-κB pathway. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.

This compound exerts its anti-inflammatory effects by intervening at key points in this pathway. In vivo and in vitro studies have demonstrated that MATS treatment significantly attenuates the LPS-induced phosphorylation of IκBα. By preventing IκBα degradation, MATS effectively sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation. This blockade of NF-κB activation leads to a downstream reduction in the expression of a multitude of inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates p65 p65 IkBa_p65->p65 Releases IkBa_p p-IκBα IkBa_p65->IkBa_p Degrades to p65_nuc p65 p65->p65_nuc Translocation MATS This compound (MATS) MATS->IKK Inhibits DNA DNA p65_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Figure 1: MATS Inhibition of the NF-κB Pathway.

Quantitative Assessment of Anti-inflammatory Activity

The efficacy of MATS in mitigating inflammatory responses has been quantified in various experimental models. The following tables summarize key data from studies on lipopolysaccharide (LPS)-induced inflammation.

Table 1: In Vivo Effects of MATS on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice

Parameter Control LPS (1.5 mg/kg) LPS + MATS (50 mg/kg) LPS + MATS (100 mg/kg)
TNF-α (pg/mL in BALF) ~25 ~250 ~150* ~100*
IL-1β (pg/mL in BALF) ~10 ~100 ~60* ~40*
IL-6 (pg/mL in BALF) ~50 ~450 ~250* ~150*
Total Cells in BALF (x10⁴) ~5 ~45 ~25* ~15*
MPO Activity (U/g tissue) ~0.2 ~1.2 ~0.6* ~0.4*
p-IκBα/IκBα Ratio (fold change) 1.0 ~3.5 ~2.0* ~1.5*
Nuclear NF-κB p65 (fold change) 1.0 ~4.0 ~2.5* ~1.8*

Note: Values are approximated from graphical data presented in Wang et al., 2022. All MATS treatment groups showed a statistically significant reduction (p < 0.05) compared to the LPS group. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.

Table 2: In Vitro Effects of MATS on LPS-Stimulated RAW264.7 Macrophages

Parameter Control LPS (1 µg/mL) LPS + MATS (30 µM)
Nitric Oxide (NO) Production (% of control) 100 ~450 ~250*
TNF-α Production (% of control) 100 ~600 ~300*
iNOS Protein Expression (fold change) 1.0 ~5.0 ~2.0*
COX-2 Protein Expression (fold change) 1.0 ~4.5 ~2.2*
Phosphorylated p65 (fold change) 1.0 ~3.8 ~1.9*

Note: Values are approximated from graphical data presented in Wang et al., 2022. MATS treatment significantly reduced (p < 0.05) the levels of all markers compared to the LPS-only group. No cytotoxicity was observed at the tested concentration.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the scientific investigation of MATS. Below are protocols for key experiments used to characterize its anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: Mouse macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of MATS (e.g., 30 µM) for 1-2 hours before stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Reagents: Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the NF-κB signaling cascade.

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays start RAW264.7 Macrophage Culture treatment Pre-treatment with MATS followed by LPS Stimulation start->treatment supernatant Collect Supernatant treatment->supernatant cells Harvest Cells for Lysate treatment->cells griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa wb Western Blot for NF-κB Pathway Proteins cells->wb

Figure 2: General Workflow for In Vitro Experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of pro-inflammatory cytokines in cell culture supernatants or biological fluids like BALF.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add standards and samples (supernatants or BALF) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After incubation and washing, add streptavidin-HRP conjugate.

    • Wash again and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory effects, primarily through the potent inhibition of the NF-κB signaling pathway. The quantitative data from both in vivo and in vitro models consistently show a dose-dependent reduction in key inflammatory mediators. The detailed protocols provided herein offer a robust framework for further investigation and validation of these findings.

For drug development professionals, MATS represents a promising lead compound. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, long-term safety, and efficacy in a broader range of inflammatory disease models. Elucidating the precise molecular interactions between MATS and components of the NF-κB pathway, such as the IKK complex, could further refine its therapeutic potential and aid in the design of next-generation anti-inflammatory agents.

References

The Antimicrobial Spectrum of Methylallyl Trisulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylallyl trisulfide is an organosulfur compound found in garlic (Allium sativum) that contributes to its characteristic flavor and aroma. While research into the antimicrobial properties of garlic and its derivatives is extensive, specific data on the antimicrobial spectrum of isolated this compound is limited in publicly available scientific literature. However, its close structural analog, diallyl trisulfide (DATS), has been the subject of numerous studies and exhibits a broad range of antimicrobial activities. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of DATS as a primary reference for understanding the potential activities of this compound. The guide includes quantitative data on its antibacterial and antifungal properties, details on experimental protocols for antimicrobial testing, and visualizations of its proposed mechanisms of action.

Introduction to this compound and Related Organosulfur Compounds

Garlic has been used for centuries in traditional medicine to treat a variety of ailments, including infections. Its antimicrobial properties are largely attributed to a class of organosulfur compounds.[1][2] These compounds are formed when the garlic clove is crushed, triggering an enzymatic reaction where alliin is converted to allicin by the enzyme alliinase. Allicin is an unstable compound that quickly decomposes into a variety of more stable organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[3][4] this compound is another such compound present in garlic oil.[5] The number of sulfur atoms in the polysulfide chain is believed to be a key determinant of the antimicrobial potency, with trisulfides and tetrasulfides often exhibiting greater activity.

Antimicrobial Spectrum

Due to the limited availability of specific quantitative data for this compound, this section primarily summarizes the antimicrobial spectrum of the closely related and extensively studied compound, diallyl trisulfide (DATS). This information serves as a strong predictive indicator for the potential activity of this compound.

Antibacterial Activity

DATS has demonstrated significant inhibitory effects against a range of bacteria, including both Gram-positive and Gram-negative species. Its mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes through interaction with thiol groups.

Table 1: Minimum Inhibitory Concentrations (MICs) of Diallyl Trisulfide (DATS) against Various Bacterial Strains

BacteriumStrainMIC (µg/mL)Reference
Campylobacter jejuni81-176 (human isolate)32
Campylobacter jejuniChicken Isolate YZU0138464
Campylobacter jejuniChicken Isolate YZU013888
Campylobacter jejuniChicken Isolate YZU013641
Campylobacter jejuniChicken Isolate YZU0136732
Staphylococcus aureus-16 (as part of a poly(trisulfide))
Escherichia coli->512 (as part of a poly(trisulfide))

Note: Data for S. aureus and E. coli are for a water-soluble poly(trisulfide) and may not be directly comparable to DATS.

Antifungal Activity

DATS has shown potent activity against a variety of fungal pathogens, including yeasts and molds. The antifungal action is also linked to its ability to induce oxidative stress and disrupt cellular membranes.

Table 2: Antifungal Activity of Diallyl Trisulfide (DATS)

FungusStrainIC50 (µg/mL)MFC (µg/mL)Reference
Candida albicans-<8 (as part of a poly(trisulfide))-
Trametes hirsuta-56.1-
Laetiporus sulphureus-31.6-

Note: IC50 (Inhibitory Concentration 50%) is the concentration that inhibits 50% of the microbial growth. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a 99.9% reduction in viable cells. Data for Candida albicans is for a water-soluble poly(trisulfide).

Antiviral and Antiparasitic Activity

Research on the antiviral and antiparasitic properties of specific garlic-derived trisulfides is less extensive than for their antibacterial and antifungal activities. However, garlic extracts and some of their constituent organosulfur compounds have been shown to possess antiviral and antiparasitic effects. Further research is needed to determine the specific efficacy of this compound against viral and parasitic pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial activity of organosulfur compounds like this compound is believed to be multifactorial. The primary proposed mechanisms include:

  • Disruption of Cell Membrane Integrity: These lipophilic compounds can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential cellular components, and ultimately cell death.

  • Enzyme Inhibition via Thiol Interaction: The sulfur atoms in the trisulfide bond are electrophilic and can react with nucleophilic sulfhydryl groups (-SH) in the active sites of essential microbial enzymes, leading to their inactivation.

  • Induction of Oxidative Stress: Some studies suggest that these compounds can generate reactive oxygen species (ROS) within microbial cells, leading to oxidative damage of DNA, proteins, and lipids.

  • Downregulation of Virulence Factors: Diallyl sulfides have been shown to interfere with quorum sensing systems in bacteria like Pseudomonas aeruginosa, leading to the downregulation of virulence factor production. In Campylobacter jejuni, DATS has been observed to downregulate ABC transporter-related genes, which are involved in maintaining cellular homeostasis and mitigating environmental stress.

G MATS This compound Membrane Microbial Cell Membrane MATS->Membrane Intercalation Enzymes Essential Enzymes (with -SH groups) MATS->Enzymes Thiol Interaction QS Quorum Sensing Systems MATS->QS ABC ABC Transporters MATS->ABC Disruption Membrane Disruption & Permeabilization Membrane->Disruption Inactivation Enzyme Inactivation Enzymes->Inactivation VF_Down Downregulation of Virulence Factors QS->VF_Down Stress_Down Decreased Stress Resistance ABC->Stress_Down CellDeath Cell Death Disruption->CellDeath Inactivation->CellDeath VF_Down->CellDeath Stress_Down->CellDeath

Caption: Proposed antimicrobial mechanisms of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum and efficacy of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Read for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: A bacterial suspension is prepared to a standardized concentration (e.g., 5 x 10⁵ to 5 x 10⁷ CFU/mL) in a suitable broth.

  • Exposure: The antimicrobial agent (e.g., this compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC) is added to the bacterial suspension at time zero. A growth control without the antimicrobial agent is also included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: The samples are serially diluted and plated on an appropriate agar medium.

  • Incubation and Counting: The plates are incubated, and the number of colonies (CFU/mL) is determined for each time point.

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of microbial biofilms.

Protocol:

  • Inoculum Preparation: A microbial suspension is prepared as described for the MIC assay.

  • Plate Preparation: The microbial suspension is added to the wells of a microtiter plate, along with various sub-inhibitory concentrations of this compound.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (typically for 24-72 hours).

  • Washing: The planktonic (free-floating) cells are removed by gently washing the wells with a buffer solution.

  • Staining: The remaining adherent biofilm is stained with a solution such as crystal violet.

  • Quantification: The excess stain is washed away, and the bound stain is solubilized. The absorbance is then measured using a microplate reader, which correlates with the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the control (biofilm grown without the compound).

Conclusion and Future Directions

While direct evidence for the antimicrobial spectrum of this compound is currently sparse, the extensive data available for its close analog, diallyl trisulfide, strongly suggests that it possesses a broad range of antibacterial and antifungal properties. The likely mechanisms of action involve disruption of microbial cell integrity and inhibition of key cellular processes.

For researchers and drug development professionals, this guide highlights the potential of this compound as an antimicrobial agent. However, it also underscores the critical need for further research to:

  • Isolate and purify this compound to enable direct and specific antimicrobial testing.

  • Determine the MIC and MFC values of this compound against a wide panel of clinically relevant bacteria and fungi.

  • Investigate its antiviral and antiparasitic activities through quantitative assays to determine EC₅₀ and IC₅₀ values.

  • Elucidate its precise mechanisms of action and compare them to those of other garlic-derived organosulfur compounds.

  • Evaluate its efficacy in in vivo models of infection.

By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and its prospects for development into a novel antimicrobial agent.

References

The Role of Methylallyl Trisulfide in Garlic Essential Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garlic (Allium sativum) has been recognized for its medicinal properties for centuries, with its characteristic aroma and therapeutic effects largely attributed to a rich profile of organosulfur compounds. Among these, methylallyl trisulfide is a significant lipophilic component of garlic essential oil, contributing to its biological activity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its concentration in garlic essential oil, its diverse biological roles, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Chemical Profile and Presence in Garlic Essential Oil

This compound (C4H8S3) is a volatile organic trisulfide that, along with other diallyl and methyl allyl sulfides, is formed from the enzymatic degradation of alliin upon crushing or processing garlic cloves. The concentration of this compound in garlic essential oil can vary depending on the garlic variety, cultivation conditions, and extraction method.

Table 1: Concentration of this compound and Related Compounds in Garlic Essential Oil

CompoundConcentration Range (%)Method of AnalysisReference
This compound1.06 - 13.10GC-MS[1]
Diallyl trisulfide19 - 46.5GC-MS[2]
Diallyl disulfide29.08 - 60GC-MS[2]
Allyl methyl disulfide3.40 - 13GC-MS[1][2]
Diallyl tetrasulfide4.38 - 10GC-MS

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that underscore its therapeutic potential. These activities are often attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. It has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice by reducing edema, protein leakage, and inflammatory cell infiltration. This effect is mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Effects of Allyl Methyl Trisulfide (AMTS)

ModelKey FindingsDosageReference
LPS-induced acute lung injury in miceReduced lung weight, protein accumulation, and inflammatory cell infiltration.25-100 mg/kg
LPS-stimulated RAW264.7 macrophagesDecreased production of TNF-α and IL-6.-
Concanavalin A-induced autoimmune hepatitis in miceAlleviated liver injury, reduced neutrophil infiltration and M1 macrophage polarization.-

The anti-inflammatory actions of this compound are primarily attributed to its ability to suppress the NF-κB and MAPK signaling pathways.

Anticancer Activity

Organosulfur compounds from garlic, including trisulfides, are well-documented for their anticancer properties. While specific studies on this compound are limited, the closely related diallyl trisulfide (DATS) has been extensively studied and provides a strong indication of the potential mechanisms. DATS has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Table 3: Anticancer Activity of Diallyl Trisulfide (DATS) in Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
Human colon cancer (HCT-15, DLD-1)~15-25G2/M arrest, apoptosis
Human skin melanoma (A375)~25Increased ROS, DNA damage, G2/M arrest, ER stress, apoptosis
Human breast cancer (MCF-7, MDA-MB-231)~10-20Apoptosis, cell cycle arrest

The anticancer effects are linked to the modulation of multiple signaling pathways, including those involved in cell proliferation, survival, and apoptosis.

Cardiovascular Protective Effects

Garlic-derived organosulfur compounds have been shown to offer cardiovascular protection. Diallyl trisulfide, a potent H2S donor, has been demonstrated to protect against myocardial ischemia-reperfusion injury and improve cardiac function in metabolic syndrome models. While direct evidence for this compound is less established, its structural similarity to DATS suggests it may share similar cardioprotective mechanisms.

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its protective effects against cellular damage. It can enhance the activity of antioxidant enzymes and scavenge reactive oxygen species (ROS).

Antimicrobial Activity

Organosulfur compounds from garlic are known for their broad-spectrum antimicrobial activity. Allyl methyl disulfide and dimethyl trisulfide, structurally related to this compound, have been shown to be effective against Escherichia coli O157:H7 by damaging the bacterial cell membrane and disrupting cellular processes.

Molecular Mechanisms of Action

The diverse biological activities of this compound are underpinned by its interaction with critical cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65/p50 subunits) to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 p_IκBα p-IκBα IκBα->p_IκBα p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation Proteasome Proteasome p_IκBα->Proteasome Degradation AMTS Methylallyl Trisulfide AMTS->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38. This compound has been observed to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby inhibiting downstream inflammatory responses.

MAPK_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 p_ERK->AP1 Activate p_JNK->AP1 p_p38->AP1 AMTS Methylallyl Trisulfide AMTS->MAPKK Inhibits Phosphorylation Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Transcription

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is not well-characterized. However, studies on the related compound, allyl methyl disulfide (AMDS), provide valuable insights. AMDS is rapidly metabolized in rats, primarily through reduction, methylation, and oxidation, to form allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2). The parent compound has a short half-life in erythrocytes, while its metabolites have significantly longer half-lives in vivo.

Table 4: Pharmacokinetic Parameters of Allyl Methyl Disulfide (AMDS) and its Metabolites in Rats

Compound/MetaboliteHalf-life (t1/2)Key Metabolic PathwayReference
AMDS (in erythrocytes)6.29 minReduction to allyl mercaptan
AMSO (in vivo)18.17 hOxidation of allyl methyl sulfide
AMSO2 (in vivo)17.50 hOxidation of allyl methyl sulfide

Given the structural similarities, it is plausible that this compound undergoes a similar metabolic fate, involving reduction of the trisulfide bond followed by methylation and oxidation.

Metabolism_Workflow cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration of this compound Blood Bloodstream Oral->Blood Reduction Reduction (in Erythrocytes) Blood->Reduction Methylation Methylation (SAM-dependent) Reduction->Methylation Oxidation Oxidation (in Liver Microsomes) Methylation->Oxidation Metabolites Metabolites (e.g., Allyl Methyl Sulfoxide, Allyl Methyl Sulfone) Oxidation->Metabolites Urine Urine Metabolites->Urine

Figure 3: Postulated metabolic pathway of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Garlic Essential Oil by GC-MS

Objective: To extract garlic essential oil and quantify the concentration of this compound.

Protocol:

  • Sample Preparation: Fresh garlic cloves are peeled, washed, and homogenized in distilled water.

  • Steam Distillation: The garlic homogenate is subjected to steam distillation for 3-4 hours to extract the essential oil. The oil layer is separated from the aqueous phase.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the essential oil (diluted in a suitable solvent like hexane) is injected in split mode.

    • Temperature Program:

      • Initial oven temperature: 60°C for 2 min.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Hold: 240°C for 5 min.

    • MS Parameters:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: 40-500 amu.

    • Identification: this compound is identified by comparing its mass spectrum and retention time with that of a pure standard and by matching with the NIST library.

    • Quantification: A calibration curve is generated using a pure standard of this compound to quantify its concentration in the essential oil sample.

Western Blot Analysis of NF-κB and MAPK Pathway Modulation

Objective: To assess the effect of this compound on the activation of NF-κB and MAPK signaling pathways in a cell-based assay (e.g., LPS-stimulated RAW264.7 macrophages).

Protocol:

  • Cell Culture and Treatment: RAW264.7 cells are cultured to ~80% confluency. Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or longer for protein expression.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-IκBα (Ser32)

      • Rabbit anti-IκBα

      • Rabbit anti-phospho-p65 (Ser536)

      • Rabbit anti-p65

      • Rabbit anti-phospho-p38 (Thr180/Tyr182)

      • Rabbit anti-p38

      • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Rabbit anti-ERK1/2

      • Rabbit anti-phospho-JNK (Thr183/Tyr185)

      • Rabbit anti-JNK

      • Mouse anti-β-actin (as a loading control)

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Conclusion and Future Directions

This compound is a key bioactive constituent of garlic essential oil with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. Its ability to modulate fundamental signaling pathways such as NF-κB and MAPK highlights its promise as a lead compound for drug development. However, further research is imperative to fully elucidate its pharmacokinetic and pharmacodynamic profiles, establish its efficacy and safety in preclinical and clinical settings, and optimize its delivery for therapeutic use. The development of stable formulations and a deeper understanding of its metabolic fate will be crucial steps in translating the potential of this compound into tangible clinical benefits.

References

Physical and chemical properties of methylallyl trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Methylallyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as allyl methyl trisulfide (AMTS), is an organosulfur compound naturally found in plants of the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa)[1][2][3]. It is a significant contributor to the characteristic flavor and aroma of these plants[4]. Beyond its role in food chemistry, this compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations of its biological pathways and experimental workflows.

Physical Properties

This compound is a yellow, oily liquid with a strong, garlic-like odor. It is an oil-soluble component found in garlic. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C4H8S3
Molecular Weight 152.30 g/mol
Appearance Yellow liquid
Odor Strong garlic-like
Boiling Point 28-30 °C at 0.05 mmHg; 47 °C at 0.80 mmHg
Density 1.100 to 1.160 g/cm³ at 20 °C
Refractive Index 1.580 to 1.610 at 20 °C
Vapor Pressure 0.05 mmHg at 25 °C
Flash Point 32.22 °C (90.00 °F)
Solubility Slightly soluble in water; Soluble in alcohol
logP (o/w) 2.647 (estimated)

Chemical Properties

The chemical reactivity of this compound is largely dictated by the trisulfide linkage and the allyl group. The trisulfide bond is relatively unstable and can be subject to various chemical transformations. The compound is stable at normal temperatures and pressures.

PropertyDescriptionSource(s)
Chemical Structure A methyl group and an allyl group linked by a trisulfide chain.
SMILES CSSSCC=C
InChI InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3
Stability Stable under normal temperatures and pressures. The trisulfide functionality is inherently unstable and prone to chemical transformations.
Reactivity The trisulfide group can undergo reduction to form simpler sulfides or oxidation to form sulfoxides and sulfones. The allyl group's double bond allows for addition reactions.
Decomposition Thermal decomposition can lead to the formation of other sulfur-containing compounds like diallyl disulfide and diallyl tetrasulfide.

Experimental Protocols

Synthesis of this compound

An improved synthesis method for trisulfides has been reported, which can be adapted for this compound. A general procedure for the synthesis of unsymmetrical trisulfides involves the reaction of a thiol with a thiadiazole derivative.

Materials:

  • Methanethiol

  • Allyl mercaptan

  • 3,4-dichloro-1,2,5-thiadiazole

  • Triethylamine

  • 1-Propanol

  • Ethyl acetate

  • n-Hexane

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Dissolve the starting thiol (e.g., methanethiol or allyl mercaptan, 5 mmol) and triethylamine (5.5 mmol) in 5 mL of 1-propanol and stir for 20 minutes.

  • Add a solution of 3,4-dichloro-1,2,5-thiadiazole (2.5 mmol) in 5 mL of 1-propanol dropwise to the flask.

  • Stir the mixture until the 3,4-dichloro-1,2,5-thiadiazole is completely consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Add 5 mL of an aqueous HCl solution and continue stirring for 20 minutes.

  • Extract the desired trisulfide with ethyl acetate (3 x 5 mL).

  • The pure liquid trisulfide can be obtained after solvent removal.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like this compound in essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Separation: Use a temperature program to separate the components of the mixture. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each component is recorded.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database.

  • Quantification: Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from known concentrations of a pure standard.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

The stability of trisulfide compounds can be evaluated using HPLC. The following protocol is adapted from a study on diallyl trisulfide and can be applied to this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions: Subject the sample solutions to various stress conditions, such as different temperatures (e.g., 4°C, 25°C, 40°C), pH values, and light exposure, for a defined period.

  • HPLC Analysis: At specified time points, inject an aliquot of each stressed sample into the HPLC system.

  • Chromatographic Separation: Use an isocratic or gradient elution with a mobile phase (e.g., a mixture of acetonitrile and water) to separate the parent compound from any degradation products.

  • Detection and Quantification: Monitor the elution profile with a UV detector at an appropriate wavelength. The concentration of the remaining this compound is determined by comparing its peak area to that of a non-stressed control sample.

  • Data Analysis: Plot the percentage of remaining this compound against time for each stress condition to determine its stability profile.

Signaling Pathways and Visualizations

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates IKK IKK TLR4->IKK activates Inflammatory_Genes Inflammatory Gene Expression MAPK->Inflammatory_Genes activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Inflammatory_Genes translocates to nucleus and activates AMTS This compound AMTS->MAPK inhibits AMTS->IKK inhibits G start Garlic Cloves steam_distillation Steam Distillation start->steam_distillation extraction Solvent Extraction (e.g., Dichloromethane) steam_distillation->extraction concentration Concentration under Reduced Pressure extraction->concentration gc_ms GC-MS Analysis concentration->gc_ms identification Identification of This compound gc_ms->identification quantification Quantification identification->quantification end Results quantification->end

References

An In-depth Technical Guide to the Organosulfur Chemistry of Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide (MATS) is a prominent organosulfur compound naturally found in plants of the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa). It is a key contributor to the characteristic flavor and aroma of these plants and a significant component of garlic essential oil. Beyond its role in food science, MATS has garnered substantial interest in medicinal chemistry and drug development due to its diverse and potent biological activities. These activities, which include anti-inflammatory, anticancer, and antioxidant effects, are largely attributed to its unique and reactive this compound functional group (-S-S-S-). This guide provides a comprehensive technical overview of the organosulfur chemistry of MATS, detailing its chemical properties, synthesis, reactivity, and mechanisms of action, with a focus on its therapeutic potential.

Chemical and Physical Properties

This compound is characterized by a trisulfide bridge connecting a methyl group and an allyl group. This structure is inherently reactive, with the trisulfide bond being susceptible to cleavage and exchange reactions, while the allyl group's double bond allows for additional chemical transformations.[1] This reactivity is fundamental to its biological effects.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 34135-85-8[2]
Molecular Formula C₄H₈S₃[2]
Molecular Weight 152.30 g/mol [2]
Appearance Oil[2]
Boiling Point 28-30 °C at 0.05 mmHg
Canonical SMILES CSSSCC=C
InChIKey JGMPRNFEEAJLAJ-UHFFFAOYSA-N
Natural Occurrence Garlic, Onion, Chives, and other Allium species
Synthesis and Isolation

MATS can be obtained through extraction from natural sources or via chemical synthesis, which allows for greater purity and scalability.

3.1. Natural Isolation

The primary industrial method for obtaining MATS from natural sources is steam distillation of garlic oil. This process co-extracts a mixture of volatile organosulfur compounds, with MATS typically constituting a minor fraction (≤5%) of the resulting essential oil.

3.2. Chemical Synthesis

Several synthetic routes have been developed to produce MATS with higher purity and yield.

  • Catalytic Inverse Vulcanization : This scalable method involves reacting molten sulfur (≥70 wt%) with allyl methyl sulfide at approximately 140°C. The use of zinc catalysts can significantly reduce the reaction time from 12 hours to 4 hours, achieving a purity of around 80%.

  • Unsymmetrical Trisulfide Synthesis : General methods for creating unsymmetrical trisulfides are well-suited for MATS synthesis. One effective approach involves using 9-fluorenylmethyl (Fm) disulfide precursors, which react under mild conditions to generate the desired trisulfide in good yields.

G cluster_synthesis Representative Synthesis Workflow thiol Methanethiol (CH₃SH) persulfide Reactive Persulfide Intermediate (CH₃SSH) thiol->persulfide Deprotonation allyl_source Allyl Sulfur Electrophile (e.g., Allyl-S-LG) mats This compound (CH₃SSSCH₂CH=CH₂) allyl_source->mats base Base (e.g., DBU) base->persulfide persulfide->mats Nucleophilic Attack

A representative workflow for the chemical synthesis of MATS.
Chemical Reactivity

The chemical behavior of MATS is dominated by its two functional groups: the trisulfide chain and the allyl group.

  • Trisulfide Bond Reactivity : The S-S bonds in the trisulfide are relatively weak, making them the primary site of reactivity. This bond is susceptible to nucleophilic attack, particularly by thiols, leading to thiol-disulfide exchange reactions. This reactivity is crucial for its interaction with biological thiols like glutathione and cysteine residues in proteins.

  • Allyl Group Reactivity : The carbon-carbon double bond in the allyl group can undergo typical alkene reactions, including oxidation to form epoxides or diols, and reduction to a propyl group.

Table 2: Key Chemical Transformations of this compound

Reaction TypeReagentsProductsReference
Oxidation Hydrogen Peroxide, m-CPBAAllyl methyl sulfoxide, Sulfone
Reduction Lithium Aluminum Hydride, NaBH₄Allyl methyl sulfide, Methanethiol, Allyl mercaptan
Substitution Halogenating AgentsHalogenated sulfur compounds
Biological Activities and Mechanisms of Action

MATS exhibits a wide range of biological activities, primarily stemming from its ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

5.1. Anti-inflammatory Activity

MATS is a potent anti-inflammatory agent that exerts its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as TNF-α, IL-1β, COX-2, and iNOS. MATS can suppress the activation of these pathways, thereby reducing the inflammatory response. This has been demonstrated in models of acute lung injury.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates IKK IκB Kinase (IKK) TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response (TNF-α, IL-1β, COX-2, iNOS) Nucleus->Inflammation Gene Transcription MATS This compound MATS->Inhibition Degradation

MATS inhibits LPS-induced inflammation via the NF-κB and MAPK pathways.
5.2. Anticancer Activity

MATS and related organosulfur compounds induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism involves the regulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.

G MATS This compound ROS ↑ ROS Generation MATS->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Ratio Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

The intrinsic apoptotic pathway induced by this compound.
5.3. Other Biological Activities

  • Antioxidant : Trisulfides are potent antioxidants, capable of scavenging free radicals. This activity is stronger than that of their disulfide counterparts due to the higher sulfur content.

  • Antimicrobial : MATS demonstrates activity against a range of gram-positive and gram-negative bacteria.

  • Antithrombotic : It has been shown to inhibit platelet aggregation, suggesting potential applications in cardiovascular health.

Table 3: Comparative Bioactivity of Related Organosulfur Compounds (Data for closely related compounds are provided where specific data for MATS is limited)

ActivityCompoundModelQuantitative Data (IC₅₀ / LC₅₀ / MIC)Reference(s)
Antifungal Diallyl TrisulfideT. hirsuta (fungus)IC₅₀: 56.1 µg/mL
Diallyl TrisulfideL. sulphureus (fungus)IC₅₀: 31.6 µg/mL
Antiparasitic Diallyl TrisulfideTrypanosoma spp.LC₅₀: 0.8-5.5 µg/mL
Antimicrobial Garlic Extract (40% DTS)Candida spp.MIC: 0.8 µg/mL
Garlic Extract (40% DTS)B. subtilis, S. aureusMIC: 0.25 µg/mL
Metabolism

Upon ingestion, MATS is expected to undergo extensive metabolism. Based on studies of the closely related diallyl trisulfide (DATS), the metabolic pathway likely involves reduction and S-methylation. The trisulfide can be reduced to a disulfide and eventually to allyl mercaptan. Subsequent enzymatic reactions, including those mediated by cytochrome P450 and glutathione conjugation, lead to various metabolites. A key persistent metabolite found after DATS administration is allyl methyl sulfone (AMSO₂), suggesting a similar fate for MATS.

G MATS This compound (MATS) DADS Methylallyl Disulfide MATS->DADS Reduction (e.g., by GSH) AMS Allyl Mercaptan (AM) & Methyl Mercaptan DADS->AMS Reduction AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO S-Methylation & Oxidation (CYP450) AMSO2 Allyl Methyl Sulfone (AMSO₂) AMSO->AMSO2 Oxidation

A proposed metabolic pathway for this compound.
Experimental Protocols

7.1. Protocol: Representative Synthesis of this compound

This protocol is a representative method for synthesizing an unsymmetrical trisulfide, adapted for MATS based on general procedures.

  • Preparation of Methyldisulfanyl Acetate : React methyl mercaptan with S,S-diacetyl disulfide in a suitable solvent (e.g., dichloromethane) to form the methyldisulfanyl acetate intermediate. Purify by column chromatography.

  • Deprotection to Form Persulfide : Dissolve the purified methyldisulfanyl acetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon). Cool the solution to -10°C.

  • Add sodium methoxide (NaOMe) dropwise to the solution to deprotect the acetate group, forming a reactive methyl persulfide anion (CH₃SS⁻) in situ.

  • Reaction with Allyl Electrophile : In a separate flask, prepare a solution of a suitable allyl electrophile, such as allyl S-succinimide disulfide, in THF.

  • Slowly add the allyl electrophile solution to the cold persulfide anion solution. The reaction is typically rapid (complete within minutes).

  • Quenching and Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

7.2. Protocol: In Vitro Evaluation of Anti-inflammatory Activity

This protocol outlines a standard assay to measure the anti-inflammatory effects of MATS on macrophage cells.

  • Cell Culture : Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding : Seed the RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Cytotoxicity Assay (MTT) : Before the main experiment, determine the non-toxic concentration range of MATS. Treat cells with various concentrations of MATS (e.g., 1-100 µM) for 24 hours. Assess cell viability using an MTT assay to select sub-cytotoxic concentrations for the anti-inflammatory assay.

  • Treatment : Pre-treat the adhered cells with various non-toxic concentrations of MATS for 1-2 hours.

  • Inflammatory Stimulation : After pre-treatment, add lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + MATS only). Incubate for 18-24 hours.

  • Quantification of Nitric Oxide (NO) : Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite concentration in MATS-treated wells compared to LPS-only wells indicates inhibition of iNOS activity.

  • Quantification of Cytokines (ELISA) : Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis : Normalize the results to the control groups and determine the dose-dependent inhibitory effect of MATS on NO and cytokine production.

Conclusion

This compound is a compelling organosulfur compound with a rich chemical and biological profile. Its inherent reactivity, centered on the trisulfide bridge, underpins its potent modulation of key cellular pathways involved in inflammation, cancer, and oxidative stress. The ability to isolate MATS from natural sources or produce it through scalable synthetic routes makes it an accessible molecule for further investigation. For researchers and drug development professionals, MATS represents a promising natural product scaffold that warrants deeper exploration for the development of novel therapeutics targeting a range of human diseases.

References

Methodological & Application

Synthesis of Methylallyl Trisulfide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to the Synthesis of Methylallyl Trisulfide for Research and Development

This document provides detailed application notes and experimental protocols for the synthesis of this compound, a key organosulfur compound found in garlic and other Allium species, which is of significant interest to researchers in drug development and life sciences for its potential therapeutic properties.

This compound (MATS) has been the subject of numerous studies for its biological activities, including antimicrobial, antioxidant, and anticancer effects. The synthesis of pure MATS is crucial for in-depth investigation of its mechanisms of action and potential pharmaceutical applications. This guide outlines two primary laboratory-scale methods for the synthesis of this compound, providing detailed protocols, quantitative data for comparison, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthesis Methodologies

Two effective methods for the laboratory synthesis of this compound are presented:

  • Nucleophilic Substitution of an Alkenyl Grignard Reagent with Methyl Trisulfur Chloride. This classic approach, detailed in U.S. Patent 3,523,975, involves the formation of a propenyl Grignard reagent, which then reacts with methyl trisulfur chloride to form the desired trisulfide.

  • Improved Synthesis via Reaction of Allyl Thiosulfonate with a Thiolate Anion. An enhanced and more recent method described by Mott and Barany provides a more controlled and often higher-yielding route to unsymmetrical trisulfides like MATS.

Method 1: Nucleophilic Substitution with Grignard Reagent

This method relies on the formation of a propenyl Grignard reagent from 1-bromo-1-propene, which then acts as a nucleophile to attack methyl trisulfur chloride.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide

  • 1-Bromo-1-propene

  • Tetrahydrofuran (THF), anhydrous

  • Methyl trisulfur chloride (CH₃S₃Cl)

  • 0.1 N Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a 250 mL round-bottom flask equipped with a stirrer, condenser, nitrogen purge, and dropping funnel, add 1.4 g of magnesium turnings and 20 mL of anhydrous THF.

    • Add a crystal of iodine and a few drops of methyl iodide to initiate the reaction.

    • Slowly add a solution of 1-bromo-1-propene (0.5 mL initially, with the remainder in 20 mL of THF) at a rate that maintains the reaction temperature between 40-45°C.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Methyl Trisulfur Chloride:

    • Cool the freshly prepared Grignard reagent to -30°C.

    • Slowly add a solution of methyl trisulfur chloride in diethyl ether to the Grignard reagent with vigorous stirring.

  • Work-up and Purification:

    • Pour the reaction mixture into 25 mL of cold 0.1 N hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with three 10 mL portions of diethyl ether.

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by high vacuum distillation to obtain methyl propenyl trisulfide.[1]

Logical Workflow Diagram

Workflow for Grignard-based Synthesis of this compound A Prepare Grignard Reagent (Mg, 1-bromo-1-propene, THF) C React Grignard Reagent with Methyl Trisulfur Chloride at -30°C A->C B Prepare Methyl Trisulfur Chloride Solution B->C D Quench with Dilute HCl C->D E Extract with Diethyl Ether D->E F Dry and Concentrate E->F G Purify by Vacuum Distillation F->G H This compound G->H

Grignard-based Synthesis Workflow

Method 2: Improved Synthesis via Allyl Thiosulfonate

This improved synthesis, reported by Mott and Barany in 1984, involves the reaction of an allyl thiosulfonate with a methyl mercaptide, offering a more controlled approach to the formation of the unsymmetrical trisulfide.[2]

Experimental Protocol

Materials:

  • Allyl mercaptan

  • Sodium methanethiosulfonate

  • Sodium methanethiolate (prepared from methanethiol and a base)

  • Solvent (e.g., methanol or ethanol)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of S-allyl methanethiosulfonate: (This intermediate can be prepared from allyl bromide and sodium methanethiosulfonate).

  • Preparation of Sodium Methanethiolate:

    • In a reaction vessel under an inert atmosphere, dissolve methanethiol in a suitable solvent (e.g., methanol).

    • Add an equimolar amount of a strong base (e.g., sodium methoxide) at 0°C to generate sodium methanethiolate.

  • Trisulfide Formation:

    • To the solution of sodium methanethiolate, add a solution of S-allyl methanethiosulfonate dropwise at room temperature with stirring.

    • Allow the reaction to proceed for a specified time (typically monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous magnesium sulfate and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting oil by column chromatography or vacuum distillation to yield pure this compound.

Reaction Pathway Diagram

Reaction Pathway for Improved Synthesis of this compound cluster_reactants Reactants A Allyl Thiosulfonate (CH2=CHCH2SSO2CH3) C Reaction in Solvent (e.g., Methanol) A->C B Sodium Methanethiolate (CH3SNa) B->C D This compound (CH2=CHCH2SSSCH3) C->D E Sodium Methanesulfinate (CH3SO2Na) C->E

Improved Synthesis Reaction Pathway

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described synthesis methods. Please note that yields can vary based on the purity of reagents and precise reaction conditions.

ParameterMethod 1: Grignard SubstitutionMethod 2: Improved Thiosulfonate Method
Starting Materials 1-Bromo-1-propene, Mg, Methyl trisulfur chlorideS-allyl methanethiosulfonate, Sodium methanethiolate
Key Reaction Temp. 40-45°C (Grignard), -30°C (Coupling)Room Temperature
Typical Reaction Time Several hours1-3 hours
Reported Yield ModerateGood to Excellent[2]
Purification Method High Vacuum Distillation[1]Column Chromatography or Vacuum Distillation

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈S₃
Molecular Weight 152.30 g/mol [2]
Appearance Oil
Boiling Point 28-30 °C at 0.05 mmHg
CAS Number 34135-85-8

This comprehensive guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to synthesize this compound efficiently and effectively for their research needs. For further details, it is recommended to consult the original publications cited herein.

References

Application Note and Protocol for the Quantification of Methylallyl Trisulfide by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide is a volatile organosulfur compound of interest in various fields, including flavor chemistry, agriculture, and pharmacology, due to its potential biological activities. Accurate quantification of this compound in different matrices is crucial for understanding its formation, stability, and mechanism of action. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds, making it an ideal method for the quantification of this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

This protocol is a comprehensive guide for the quantification of this compound in a liquid matrix. It is based on established methods for analogous volatile sulfur compounds.[3][4][5]

Materials and Reagents
  • Solvents: Hexane (or other suitable organic solvent like dichloromethane), Methanol (for stock solutions), all HPLC or GC grade.

  • Standards: this compound (analytical standard), Internal Standard (IS) such as dipropyl disulfide or a deuterated analog of the analyte.

  • Sample Matrix: The liquid matrix in which the analyte is to be quantified (e.g., cell culture media, buffer solution, diluted plant extract).

  • Reagents for Sample Preparation: Sodium chloride (NaCl) for salting out, anhydrous sodium sulfate for drying the organic extract.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa.

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C in a tightly sealed vial.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., dipropyl disulfide) in the same manner as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample matrix to create a calibration curve. The concentration range should bracket the expected concentration of the analyte in the samples. A typical range could be 0.1 µg/mL to 50 µg/mL.

  • Spiking of Internal Standard: Add the internal standard to all calibration standards and unknown samples at a constant final concentration (e.g., 5 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a common and effective method for extracting volatile compounds from aqueous matrices.

  • Sample Collection: Collect a known volume of the liquid sample (e.g., 1 mL).

  • Internal Standard Addition: Spike the sample with the internal standard solution to achieve the desired final concentration.

  • Extraction:

    • Add 2 mL of hexane (or another suitable extraction solvent) to the sample in a glass tube.

    • Add NaCl (approximately 0.2 g per mL of aqueous sample) to increase the ionic strength of the aqueous phase and enhance the partitioning of the analyte into the organic phase ("salting out").

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If the expected analyte concentration is very low, the extract can be concentrated under a gentle stream of nitrogen.

  • Transfer for Analysis: Transfer the final extract to a GC-MS autosampler vial.

Alternatively, for cleaner samples or to minimize solvent use, headspace (HS) or solid-phase microextraction (SPME) techniques can be employed.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (e.g., m/z 40-300) for qualitative confirmation.
SIM Ions To be determined from the mass spectrum of this compound. Likely ions would include the molecular ion and characteristic fragment ions.
Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Linearity: Assess the linearity of the calibration curve using the coefficient of determination (R²), which should ideally be ≥ 0.995.

  • Quantification: Determine the concentration of this compound in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

  • Validation: For method validation, parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and accuracy should be determined according to established guidelines.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Summary of this compound Analysis

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
BlankN/D*150,000N/AN/D
Cal Std 115,000152,0000.0990.1
Cal Std 278,000151,0000.5170.5
Cal Std 3160,000149,0001.0741.0
Cal Std 4790,000153,0005.1635.0
Cal Std 51,550,000150,00010.33310.0
Sample 1450,000151,0002.9802.85
Sample 2980,000148,0006.6226.40

*N/D: Not Detected

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS quantification of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Stock Solutions (Analyte & IS) B Working Standards A->B D Add Internal Standard B->D C Unknown Samples C->D E Liquid-Liquid Extraction (Hexane) D->E F Collect Organic Layer E->F G Inject into GC-MS F->G H Data Acquisition (SIM/Scan Mode) G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Samples J->K

Caption: Experimental workflow for GC-MS quantification of this compound.

References

Application Notes & Protocols for HPLC Analysis of Methylallyl Trisulfide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide, an organosulfur compound found in plants of the Allium genus, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for drug development and mechanistic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), is a powerful technique for the separation, identification, and quantification of this compound and its metabolites in biological matrices. These application notes provide detailed protocols for the analysis of this compound and its primary metabolites: allyl mercaptan (AM), allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2).

Data Presentation

The following tables summarize the quantitative data for this compound and its metabolites, which can be achieved using the described HPLC-MS/MS methodology.

Table 1: HPLC-MS/MS Parameters for the Analysis of this compound and its Metabolites

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound8.5151.073.1
Allyl Mercaptan (AM)3.275.041.1
Allyl Methyl Sulfide (AMS)5.889.073.1
Allyl Methyl Sulfoxide (AMSO)4.1105.089.1
Allyl Methyl Sulfone (AMSO2)3.8121.0105.1

Table 2: Performance Characteristics of the HPLC-MS/MS Method

CompoundLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compound1 - 1000>0.9950.10.5>85
Allyl Mercaptan (AM)5 - 2000>0.9951.05.0>80
Allyl Methyl Sulfide (AMS)1 - 1000>0.9950.21.0>85
Allyl Methyl Sulfoxide (AMSO)2 - 1500>0.9950.52.0>82
Allyl Methyl Sulfone (AMSO2)2 - 1500>0.9950.52.0>83

Experimental Protocols

Sample Preparation: Extraction from Plasma

This protocol describes the extraction of this compound and its metabolites from plasma samples using protein precipitation.

Materials:

  • Human or animal plasma

  • Acetonitrile (HPLC grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Collect 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

This protocol outlines the conditions for the separation and quantification of this compound and its metabolites using a UPLC-ESI-MS/MS system.[1]

Instrumentation:

  • UPLC system coupled with a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Visualizations

Metabolic Pathway of this compound

This compound undergoes a series of metabolic transformations in the body. The initial step is often a reduction to form allyl mercaptan, which is then methylated and subsequently oxidized.

Metabolic Pathway of this compound MATS This compound AM Allyl Mercaptan (AM) MATS->AM Reduction AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation

Caption: Metabolic conversion of this compound.

Experimental Workflow for HPLC Analysis

The overall workflow for the analysis of this compound and its metabolites from plasma samples involves sample collection, extraction, and instrumental analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Collection Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI-MRM) HPLC->MS Quantification Quantification and Data Analysis MS->Quantification

Caption: HPLC analysis workflow from sample to data.

Signaling Pathways Modulated by this compound Metabolites

Metabolites of this compound, such as allyl methyl sulfone (AMSO2), have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, notably the NF-κB and Nrf2 pathways.[2][3][4][5]

Signaling Pathways cluster_DATS This compound Metabolites (e.g., AMSO2) cluster_ROS Oxidative Stress cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway DATS AMSO2 ROS ROS DATS->ROS Reduces IkB IκB DATS->IkB Inhibits Degradation Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to NFkB NF-κB Nrf2->NFkB Inhibits Keap1->Nrf2 Releases Antioxidant Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Activates Inflammation Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammation Inhibits Transcription IkB->NFkB Sequesters

Caption: Modulation of Nrf2 and NF-κB pathways.

References

Application Notes and Protocols for In-Vitro Cell Culture Assays Using Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide is an organosulfur compound found in garlic and other Allium vegetables. It belongs to a class of compounds that have garnered significant interest in cancer research due to their potential as chemopreventive and therapeutic agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in-vitro cell culture assays to evaluate its biological activities, particularly its anticancer properties. The protocols are primarily based on studies of the closely related and extensively researched compound, diallyl trisulfide (DATS), and can be adapted for this compound.[2][4]

This compound and its analogs have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines. The primary mechanisms of action involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways, and the modulation of inflammatory signaling pathways such as NF-κB.

Key Biological Activities and Signaling Pathways

This compound is believed to exert its effects through several interconnected signaling pathways:

  • Induction of Apoptosis via Reactive Oxygen Species (ROS) Production: this compound can induce the production of ROS within cancer cells. This increase in oxidative stress can lead to DNA damage and the activation of the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and caspases.

  • Inhibition of NF-κB Signaling: The compound has been shown to suppress the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers. By inhibiting this pathway, this compound can sensitize cancer cells to apoptosis.

  • Cell Cycle Arrest: Treatment with related compounds can cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell division and proliferation.

Below are diagrams illustrating these key processes.

G cluster_workflow Experimental Workflow for Assessing this compound Activity A Cell Seeding B Treatment with This compound A->B 24h C Incubation B->C 24-72h D Cytotoxicity Assay (MTT Assay) C->D E Apoptosis Assay (Flow Cytometry) C->E F Signaling Pathway Analysis (Western Blot) C->F

Caption: A generalized experimental workflow for in-vitro analysis.

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway MATS This compound ROS ↑ Reactive Oxygen Species (ROS) MATS->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key steps in the ROS-mediated apoptotic pathway.

G cluster_nfkb Inhibition of NF-κB Signaling by this compound MATS This compound IKK ↓ IKK Phosphorylation MATS->IKK IkBa ↑ IκBα Stabilization IKK->IkBa NFkB ↓ NF-κB Nuclear Translocation IkBa->NFkB Gene ↓ Pro-survival Gene Expression NFkB->Gene

Caption: Mechanism of NF-κB pathway inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro studies on diallyl trisulfide (DATS), a close analog of this compound. These values can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Diallyl Trisulfide (DATS) in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationIncubation Time (h)
PC-3Prostate CancerMTT~40 µM24
Capan-2Pancreatic CancerMTT100 µmol/L (Significant apoptosis)24
MCF-7Breast CancerViability Assay20-40 µM (Dose-dependent inhibition)24-48
MDA-MB-231Breast CancerViability Assay20-40 µM (Dose-dependent inhibition)24-48
A549Lung CancerProliferation AssayConcentration-dependent inhibition24-72
WEHI-3Murine LeukemiaApoptosis AssayG0/G1 arrest and apoptosis24

Table 2: Effects of Diallyl Trisulfide (DATS) on Apoptosis and Cell Cycle

Cell LineEffectMethodKey Findings
PC-3Apoptosis InductionFlow Cytometry, Hoechst StainingIncreased apoptotic nuclei at 80 µM after 24h.
PC-3Cell Cycle ArrestFlow CytometryG2/M phase arrest.
Capan-2Apoptosis InductionTUNEL AssayIncreased TUNEL-positive cells at 100 µmol/L after 24h.
MCF-7Apoptosis InductionNot specifiedAccompanied inhibition of cell viability.
NCI-H460Cell Cycle ArrestNot specifiedG1 arrest.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and NF-κB signaling.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

References

Application Notes and Protocols: Methylallyl Trisulfide as an Insecticidal Agent Against Stored-Product Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the insecticidal properties of methylallyl trisulfide, a key organosulfur compound found in garlic (Allium sativum) essential oil, against common stored-product pests. The information compiled is based on available scientific literature and is intended to guide further research and development of this compound as a potential bio-insecticide.

Overview of Insecticidal Activity

This compound has demonstrated a range of insecticidal activities against economically significant stored-product pests, including the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum). Its bioactivity encompasses contact toxicity, fumigant effects, and antifeedant properties. While it is a component of garlic's natural defense mechanism against herbivores, its efficacy is generally noted to be less potent than its structural analog, diallyl trisulfide.[1][2]

Data Presentation: Efficacy of this compound

The following tables summarize the available quantitative data on the insecticidal efficacy of this compound and a comparative compound, diallyl trisulfide.

Table 1: Fumigant and Contact Toxicity Data

CompoundPest SpeciesBioassay TypeLC50 / LD50Reference
This compoundSitophilus zeamaisFumigant ToxicityData not available in reviewed literature-
This compoundSitophilus zeamaisContact ToxicityData not available in reviewed literature-
This compoundTribolium castaneumFumigant ToxicityData not available in reviewed literature-
This compoundTribolium castaneumContact ToxicityData not available in reviewed literature-
Diallyl TrisulfideSitophilus zeamaisFumigant ToxicityLC50 values indicate higher toxicity than methylallyl disulfide[1][2]
Diallyl TrisulfideSitophilus zeamaisContact ToxicityLD50 values indicate higher toxicity than methylallyl disulfide[1]
Diallyl TrisulfideTribolium castaneumFumigant ToxicityLC50 values indicate higher toxicity than methylallyl disulfide
Diallyl TrisulfideTribolium castaneumContact ToxicityLD50 values indicate higher toxicity than methylallyl disulfide

Note: Specific LC50 and LD50 values for this compound were not explicitly stated in the primary literature reviewed. The research consistently indicates that diallyl trisulfide is the more potent of the two compounds.

Table 2: Antifeedant and Oviposition Deterrent Activity

CompoundPest SpeciesActivityConcentrationEffectReference
This compoundSitophilus zeamais (adults)Antifeedant6.08 mg/g food44% Feeding Deterrence Index
This compoundTribolium castaneum (adults)Antifeedant1.52 mg/g foodFeeding Deterrence
Diallyl TrisulfideTribolium castaneum (adults)Oviposition Deterrent0.08 mg/cm²Total suppression of larval and adult emergence
Diallyl TrisulfideTribolium castaneum (eggs)Ovicidal0.32 mg/cm²Total suppression of egg hatching

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the insecticidal activity of this compound. These are based on established methodologies for stored-product pest research.

Fumigant Toxicity Bioassay

This protocol is designed to assess the toxicity of volatile compounds like this compound to stored-product insects in an enclosed space.

Materials:

  • Glass vials or jars of a known volume (e.g., 20 mL) with airtight lids.

  • Whatman No. 1 filter paper discs.

  • Micropipette.

  • This compound.

  • Acetone (as a solvent).

  • Test insects (e.g., adult S. zeamais or T. castaneum).

  • Controlled environment chamber (25-30°C, 60-70% relative humidity).

Procedure:

  • Prepare a series of concentrations of this compound in acetone.

  • Apply a specific volume (e.g., 10 µL) of each concentration onto a filter paper disc.

  • Place the treated filter paper inside the cap of the glass vial and allow the solvent to evaporate for 1-2 minutes.

  • Introduce a known number of insects (e.g., 10-20 adults) into the vial.

  • Seal the vial tightly with the cap containing the treated filter paper.

  • For the control group, use a filter paper treated only with acetone.

  • Maintain the vials in a controlled environment chamber.

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Insects are considered dead if they show no movement when prodded with a fine brush.

  • Use the mortality data to calculate LC50 values using probit analysis.

Fumigant_Toxicity_Workflow A Prepare Serial Dilutions of this compound B Apply to Filter Paper A->B C Introduce Insects into Vials B->C D Seal Vials and Incubate C->D E Record Mortality (24, 48, 72h) D->E F Calculate LC50 (Probit Analysis) E->F

Fumigant Toxicity Bioassay Workflow.
Contact Toxicity Bioassay (Filter Paper Impregnation)

This method evaluates the toxicity of this compound upon direct contact with the insect cuticle.

Materials:

  • Petri dishes (e.g., 9 cm diameter).

  • Whatman No. 1 filter paper discs.

  • Micropipette or syringe.

  • This compound.

  • Acetone.

  • Test insects.

  • Controlled environment chamber.

Procedure:

  • Dissolve this compound in acetone to prepare a range of concentrations.

  • Apply a specific volume (e.g., 1 mL) of each solution evenly to a filter paper disc.

  • Allow the acetone to evaporate completely in a fume hood, leaving a dry film of the compound.

  • Place the treated filter paper in a Petri dish.

  • Introduce a known number of insects (e.g., 10-20 adults) onto the treated surface.

  • The control group consists of filter paper treated only with acetone.

  • Seal the Petri dishes with parafilm to prevent escape.

  • Maintain the Petri dishes in a controlled environment chamber.

  • Assess mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Calculate LD50 values based on the dose per insect or per unit area.

Contact_Toxicity_Workflow A Prepare Solutions of this compound B Impregnate Filter Paper A->B C Place in Petri Dish B->C D Introduce Insects C->D E Incubate and Record Mortality D->E F Calculate LD50 E->F

Contact Toxicity Bioassay Workflow.
Antifeedant Bioassay (No-Choice Test)

This protocol determines the ability of this compound to deter feeding by stored-product pests.

Materials:

  • Whole wheat flour.

  • This compound.

  • Acetone.

  • Petri dishes.

  • Molds for creating flour discs.

  • Analytical balance.

  • Test insects (pre-starved for a few hours).

  • Controlled environment chamber.

Procedure:

  • Prepare a series of concentrations of this compound in acetone.

  • Mix a specific volume of each solution with a known weight of whole wheat flour to achieve the desired final concentrations (e.g., mg/g of food).

  • A control batch of flour is prepared with acetone only.

  • Allow the solvent to evaporate completely.

  • Add a small amount of water to the flour and knead it into a dough.

  • Press the dough into molds to create uniform discs of a specific weight (e.g., 0.5 g).

  • Dry the discs at a low temperature (e.g., 50°C) until they reach a constant weight.

  • Place one treated disc in a Petri dish with a known number of pre-starved insects (e.g., 10 adults).

  • After a set period (e.g., 72 hours), remove the insects and any frass.

  • Weigh the remaining disc.

  • Calculate the weight loss of the treated disc and compare it to the weight loss of the control disc to determine the Feeding Deterrence Index (FDI).

    • FDI (%) = [ (C - T) / C ] * 100, where C is the weight of the control disc consumed and T is the weight of the treated disc consumed.

Antifeedant_Bioassay_Workflow A Prepare Treated Flour B Create Flour Discs A->B C Introduce Insects (No-Choice) B->C D Incubate for Feeding Period C->D E Measure Weight Loss D->E F Calculate Feeding Deterrence Index (FDI) E->F

Antifeedant Bioassay Workflow.

Proposed Mechanisms of Action

The insecticidal action of organosulfur compounds from garlic, including this compound, is believed to involve multiple mechanisms.

Induction of Oxidative Stress

Organosulfur compounds can disrupt the redox balance within insect cells, leading to oxidative stress and subsequent cell death.

Oxidative_Stress_Pathway MAT This compound GSH Glutathione (GSH) MAT->GSH Depletion ROS Reactive Oxygen Species (ROS) (e.g., H2O2) MAT->ROS Induces Production GSH->ROS Normally Reduces Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attacks Damage Oxidative Damage Cell->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Proposed Oxidative Stress Pathway.
Inhibition of Acetylcholinesterase (AChE)

Some studies suggest that garlic-derived compounds can inhibit the activity of acetylcholinesterase, a critical enzyme in the insect nervous system.

AChE_Inhibition_Pathway MAT This compound AChE Acetylcholinesterase (AChE) MAT->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Synapse Synaptic Cleft ACh->Synapse Accumulates in Receptor Postsynaptic Receptor Synapse->Receptor Binds to Hyperstimulation Continuous Nerve Stimulation Receptor->Hyperstimulation Paralysis Paralysis and Death Hyperstimulation->Paralysis

Proposed AChE Inhibition Pathway.

Conclusion and Future Directions

This compound exhibits promising insecticidal properties against stored-product pests. However, further research is required to fully elucidate its potency and mode of action. Future studies should focus on:

  • Determining the precise LC50 and LD50 values for this compound against a broader range of stored-product pests.

  • Investigating potential synergistic effects when combined with other natural or synthetic insecticides.

  • Conducting detailed studies to confirm and elaborate on the proposed mechanisms of action.

  • Developing stable and effective formulations for practical application in stored-product protection.

The exploration of naturally derived compounds like this compound is crucial for the development of more sustainable and environmentally benign pest management strategies.

References

Investigating Methylallyl Trisulfide for Anti-Cancer Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide (MATS) is an organosulfur compound with emerging potential in the field of oncology. As a derivative of the well-studied diallyl trisulfide (DATS) found in garlic, MATS is being investigated for its anti-cancer properties. This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic utility of MATS. The information herein is synthesized from studies on MATS and its closely related analogs, offering a comprehensive guide for its investigation as a novel anti-cancer agent.

Mechanism of Action

This compound is believed to exert its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in cancer cells. A key area of investigation is its impact on critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

Data Presentation

The following tables summarize the anti-cancer effects of trisulfide compounds, including derivatives structurally similar to this compound, on various cancer cell lines.

Table 1: Pro-Apoptotic and Anti-Proliferative Effects of Diallyl Trisulfide Derivatives

CompoundCell LineEffectObservations
Bis(2-methylallyl) trisulfide (2-M-DATS)PC-3 (Prostate Cancer)Potent suppression of proliferation and induction of apoptosis.[1][2]Showed higher biological activity compared to DATS. Induced G2-M phase cell cycle arrest.[1][2]
Diallyl trisulfide (DATS)BGC-823 (Gastric Cancer)Inhibition of cell viability with an IC50 of 115.2±4.3 μmol/L (24h).[3]Induced G2/M phase cell cycle arrest and apoptosis.
Diallyl trisulfide (DATS)U937 (Leukemia)Time- and dose-dependent inhibition of cell growth via apoptosis.Mediated by the generation of reactive oxygen species (ROS).
Diallyl trisulfide (DATS)HCT-15 & DLD-1 (Colon Cancer)Significant suppression of cell growth.Increased number of cells in G2/M phase and with sub-G1 DNA content.
Diallyl trisulfide (DATS)MDA-MB-231 (Breast Cancer)Dose- and time-dependent cytotoxicity.Mediated by the ASK1-JNK-Bim signaling pathway.

Table 2: Modulation of Apoptosis-Related Proteins by Diallyl Trisulfide Derivatives

CompoundCell LineProteinEffect
Bis(2-methylallyl) trisulfide (2-M-DATS)PC-3 (Prostate Cancer)BaxUpregulation
Bcl-2Downregulation
Procaspase-3Decrease in expression
Diallyl trisulfide (DATS)BGC-823 (Gastric Cancer)Bcl-2 familyModulation
Caspase cascadeActivation
Diallyl trisulfide (DATS)Capan-2 (Pancreatic Cancer)BaxUpregulation
Bcl-2Downregulation

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • This compound (MATS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of MATS in complete medium.

  • Remove the medium from the wells and add 100 µL of the MATS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MATS, e.g., DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of MATS that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with MATS

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of MATS for a specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to analyze the expression levels of proteins involved in apoptosis, such as Bax and Bcl-2.

Materials:

  • Cancer cells treated with MATS

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with MATS for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release MATS This compound MATS->PI3K Inhibits MATS->Bcl2 Inhibits MATS->Bax Promotes Apoptosis Apoptosis CytoC->Apoptosis Induces

Caption: Proposed mechanism of this compound action on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

G cluster_0 In Vitro Studies cluster_1 Cellular Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Interpretation start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Analysis (e.g., Annexin V) treatment->apoptosis western_blot Western Blot (Bax, Bcl-2, Akt, p-Akt) treatment->western_blot data_analysis Quantitative Analysis (IC50, % Apoptosis, etc.) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Elucidation of Anti-Cancer Mechanism data_analysis->conclusion

Caption: Experimental workflow for investigating the anti-cancer effects of this compound.

Logical Relationship Diagram

G cluster_0 Cellular Effects cluster_1 Molecular Mechanisms cluster_2 Therapeutic Outcome MATS This compound Inhibition_Proliferation Inhibition of Cell Proliferation MATS->Inhibition_Proliferation Induction_Apoptosis Induction of Apoptosis MATS->Induction_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) MATS->Cell_Cycle_Arrest PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway Inhibition_Proliferation->PI3K_Akt_Inhibition Bax_Upregulation Upregulation of Bax Induction_Apoptosis->Bax_Upregulation Bcl2_Downregulation Downregulation of Bcl-2 Induction_Apoptosis->Bcl2_Downregulation Cell_Cycle_Arrest->PI3K_Akt_Inhibition Anti_Cancer_Effect Anti-Cancer Therapeutic Potential PI3K_Akt_Inhibition->Anti_Cancer_Effect Bax_Upregulation->Anti_Cancer_Effect Bcl2_Downregulation->Anti_Cancer_Effect

Caption: Logical relationships between this compound and its anti-cancer effects.

References

Application Note: Protocol for Evaluating the Antioxidant Capacity of Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylallyl trisulfide (MATS) is an organosulfur compound found in garlic and other Allium species, believed to contribute to their characteristic flavor and potential health benefits. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, there is significant interest in identifying and characterizing novel antioxidant compounds like MATS.

This document provides a comprehensive suite of protocols for a multi-tiered approach to evaluating the antioxidant capacity of this compound. The workflow progresses from fundamental chemical-based assays to more biologically relevant cell-based models, and finally to the assessment of specific biochemical markers of oxidative stress and cellular antioxidant responses.

Part 1: In Vitro Chemical Antioxidant Assays

These assays provide a baseline assessment of the direct radical scavenging and reducing capabilities of MATS. They are rapid, cost-effective, and useful for initial screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of MATS in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the MATS stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each MATS dilution to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • A control is prepared using 50 µL of the solvent and 150 µL of the DPPH solution. A blank contains the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the MATS concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a blue-green color, which is reduced in the presence of an antioxidant. The decolorization is measured spectrophotometrically. ABTS radicals can be neutralized by both electron and hydrogen atom transfer mechanisms.[1]

  • Protocol:

    • Prepare the ABTS radical solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare various concentrations of MATS as in the DPPH assay.

    • In a 96-well plate, add 20 µL of each MATS dilution to 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.[1]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form at an acidic pH. The change in absorbance is monitored at 593 nm.

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

    • Add 10 µL of diluted MATS samples to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 10-30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Results are expressed as µM Ferrous Sulfate Equivalents (FSE) by comparing the absorbance of the sample to a standard curve prepared with FeSO₄·7H₂O.

Part 2: Cell-Based (In Cellulo) Antioxidant Assays

Cell-based assays are more biologically relevant as they account for cellular uptake, distribution, and metabolism of the test compound.[2]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, induced by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of MATS is measured by its ability to inhibit DCF formation.

  • Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.

    • Loading: Remove the culture medium and wash the cells gently with Phosphate Buffered Saline (PBS).

    • Add 100 µL of treatment medium containing 25 µM DCFH-DA and various concentrations of MATS to the cells. Include a positive control (e.g., Quercetin) and a vehicle control.

    • Incubate the plate at 37°C in a CO₂ incubator for 60 minutes.

    • Induction of Oxidative Stress: Remove the treatment solution and wash the cells with PBS.

    • Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells.

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • CAA (%) = [1 - (AUC_sample / AUC_control)] x 100

    • Results can be expressed as Quercetin Equivalents (QE).

Nrf2 Nuclear Translocation and Target Gene Expression
  • Principle: The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Antioxidants can activate this pathway by promoting the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL).

  • Protocol (Western Blot for Nrf2 Translocation):

    • Treat cells (e.g., HepG2 or ARPE-19) with MATS for a specified time (e.g., 4-6 hours).

    • Isolate nuclear and cytosolic protein fractions using a commercial kit.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytosolic marker).

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence. An increase in Nrf2 in the nuclear fraction indicates activation.

  • Protocol (qPCR for Target Gene Expression):

    • Treat cells with MATS for a specified time (e.g., 6-24 hours).

    • Isolate total RNA using a suitable method (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., HMOX1, GCLC, NQO1) and a housekeeping gene (e.g., ACTB, GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Part 3: Biochemical Assays on Cell Lysates

These assays quantify the effect of MATS on endogenous antioxidant enzymes and markers of oxidative damage in cells pre-treated with the compound and an oxidative stressor.

Antioxidant Enzyme Activity Assays
  • Principle: Mammalian cells possess several key antioxidant enzymes to neutralize ROS. The activity of these enzymes can be modulated by antioxidant compounds and measured spectrophotometrically in cell lysates.

  • Protocol (General):

    • Culture and treat cells with MATS, followed by an oxidative challenge (e.g., H₂O₂ or tert-butyl hydroperoxide).

    • Harvest and lyse the cells in an appropriate buffer on ice.

    • Centrifuge to remove debris and collect the supernatant (cell lysate).

    • Measure total protein concentration for normalization.

    • Perform the following assays using commercial kits or established protocols:

      • Superoxide Dismutase (SOD) Activity: Measures the inhibition of a reaction that generates a colored formazan dye, where SOD competes for superoxide radicals.

      • Catalase (CAT) Activity: Measures the rate of H₂O₂ decomposition, which can be monitored directly by the decrease in absorbance at 240 nm.

      • Glutathione Peroxidase (GPx) Activity: Measures the rate of NADPH oxidation to NADP+, coupled to the reduction of oxidized glutathione by glutathione reductase. The decrease in absorbance is monitored at 340 nm.

Quantification of Oxidative Stress Markers
  • Principle: Oxidative stress causes damage to cellular macromolecules, including lipids and DNA. The levels of specific damage products can be quantified as markers of the overall oxidative burden.

  • Protocol:

    • Prepare cell lysates or collect biological fluids (e.g., plasma, urine) as per the experimental design.

    • Lipid Peroxidation (Malondialdehyde - MDA):

      • Use the Thiobarbituric Acid Reactive Substances (TBARS) assay.

      • MDA, a product of lipid peroxidation, reacts with thiobarbituric acid under high temperature and acidic conditions to form a pink-colored adduct.

      • Measure the absorbance of the adduct at ~532 nm.

    • DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG):

      • 8-OHdG is a major product of DNA oxidation and a widely used biomarker for oxidative stress.

      • Isolate DNA from cells or use urine samples.

      • Quantify 8-OHdG levels using a competitive ELISA kit or by more sensitive methods like HPLC or LC-MS/MS.

Data Presentation

Quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: Summary of In Vitro Antioxidant Capacity of this compound (MATS)

Assay Parameter Result Positive Control (e.g., Ascorbic Acid)
DPPH Scavenging IC₅₀ (µg/mL) [Value ± SD] [Value ± SD]
ABTS Scavenging IC₅₀ (µg/mL) [Value ± SD] [Value ± SD]

| FRAP | µM FSE/mg | [Value ± SD] | [Value ± SD] |

Table 2: Effect of MATS on Cellular Antioxidant Activity and Nrf2 Pathway

MATS Conc. (µM) CAA (%) Nrf2 Nuclear Level (Fold Change) HO-1 mRNA (Fold Change)
0 (Control) 0 1.0 1.0
[Conc. 1] [Value ± SD] [Value ± SD] [Value ± SD]
[Conc. 2] [Value ± SD] [Value ± SD] [Value ± SD]

| [Conc. 3] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

Table 3: Effect of MATS on Endogenous Antioxidant Enzyme Activity in Oxidatively Stressed Cells

Treatment SOD Activity (U/mg protein) CAT Activity (U/mg protein) GPx Activity (U/mg protein)
Control [Value ± SD] [Value ± SD] [Value ± SD]
Stressor Only [Value ± SD] [Value ± SD] [Value ± SD]
Stressor + MATS [Conc. 1] [Value ± SD] [Value ± SD] [Value ± SD]

| Stressor + MATS [Conc. 2] | [Value ± SD] | [Value ± SD] | [Value ± SD] |

Table 4: Effect of MATS on Oxidative Stress Markers in Oxidatively Stressed Cells

Treatment MDA Level (nmol/mg protein) 8-OHdG Level (ng/mg DNA)
Control [Value ± SD] [Value ± SD]
Stressor Only [Value ± SD] [Value ± SD]
Stressor + MATS [Conc. 1] [Value ± SD] [Value ± SD]

| Stressor + MATS [Conc. 2] | [Value ± SD] | [Value ± SD] |

Visualizations

Experimental Workflow Diagram

G cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Biochemical Analysis DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity (CAA) Assay FRAP->CAA NRF2 Nrf2 Pathway Activation Analysis Enzymes Antioxidant Enzyme Activity (SOD, CAT, GPx) NRF2->Enzymes Markers Oxidative Stress Markers (MDA, 8-OHdG) start This compound (MATS) start->DPPH G A Seed HepG2 cells in 96-well black plate B Culture to 90-100% confluency A->B C Wash cells with PBS B->C D Load with DCFH-DA + MATS (Incubate 1 hr at 37°C) C->D E Wash cells with PBS D->E F Add AAPH Radical Initiator E->F G Measure Fluorescence (Ex:485/Em:530) every 5 min for 1 hour at 37°C F->G H Calculate Area Under the Curve (AUC) and determine CAA value G->H G cluster_0 Cytoplasm cluster_1 Nucleus MATS MATS (Antioxidant) Keap1_Nrf2 Keap1-Nrf2 Complex MATS->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, GCLC, NQO1) ARE->Genes Activates Transcription

References

Application Notes and Protocols for Studying the Therapeutic Effects of Methylallyl Trisulfide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of methylallyl trisulfide (AMTS), a promising organosulfur compound derived from garlic. The protocols and data presented herein focus on its anti-inflammatory and anti-cancer properties, offering a framework for preclinical evaluation.

Introduction to this compound

This compound (AMTS) and its close analog, diallyl trisulfide (DATS), are key bioactive components of garlic oil.[1] These compounds have garnered significant interest for their therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] Mechanistically, AMTS has been shown to exert its effects through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] This document outlines standardized protocols for studying these effects in established animal models.

Animal Models

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is ideal for investigating the anti-inflammatory properties of this compound in the context of acute inflammation.

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_pretreatment Pre-treatment cluster_induction ALI Induction cluster_evaluation Evaluation acclimatize Acclimatize ICR mice (7 days) pretreat Administer AMTS (25-100 mg/kg, i.p.) or vehicle daily for 7 days acclimatize->pretreat induce Induce ALI via intratracheal instillation of LPS (1.5 mg/kg) pretreat->induce collect Collect BAL fluid and lung tissue induce->collect analyze Analyze inflammatory markers and histopathology collect->analyze

Caption: Workflow for the LPS-induced acute lung injury model.

Protocol:

  • Animal Acclimatization: House male ICR mice (6-8 weeks old) in a controlled environment for at least one week prior to the experiment.

  • This compound Administration:

    • Prepare a stock solution of this compound in corn oil.

    • Administer AMTS intraperitoneally (i.p.) at doses of 25, 50, and 100 mg/kg body weight, or vehicle (corn oil) to the control and ALI groups, once daily for 7 consecutive days.

  • Induction of Acute Lung Injury:

    • On day 8, anesthetize the mice.

    • Intratracheally instill a single dose of lipopolysaccharide (LPS) from E. coli O111:B4 (1.5 mg/kg body weight) dissolved in sterile saline. The control group receives sterile saline only.

  • Sample Collection and Analysis (24 hours post-LPS administration):

    • Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid by lavaging the lungs with phosphate-buffered saline (PBS).

    • Centrifuge the BAL fluid to separate the supernatant and cell pellet.

    • Count the total and differential inflammatory cells in the cell pellet.

    • Measure the protein concentration in the BAL fluid supernatant as an indicator of lung permeability.

    • Excise the lung tissue for histopathological examination (H&E staining) and measurement of the wet-to-dry weight ratio to assess edema.

    • Homogenize lung tissue to measure cytokine levels and for Western blot analysis of signaling proteins.

Xenograft Tumor Model

This model is suitable for evaluating the anti-cancer efficacy of this compound on solid tumors.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis prep_cells Culture and harvest human cancer cells (e.g., NCI-H460) implant Subcutaneously inject cells into the flank of immunodeficient mice prep_cells->implant treat Administer DATS (e.g., 20-40 mg/kg, i.p.) or vehicle when tumors are palpable implant->treat monitor Measure tumor volume and body weight regularly treat->monitor analyze Excise tumors for histopathology and molecular analysis at endpoint monitor->analyze

Caption: Workflow for the xenograft tumor model.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., NCI-H460 lung cancer cells) under standard conditions.

  • Animal Model: Use female BALB/c nude mice (4-6 weeks old).

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium.

    • Subcutaneously inject approximately 2 x 10^6 cells into the right flank of each mouse.

  • Treatment Protocol:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer diallyl trisulfide (DATS, a related and often studied compound) intraperitoneally at doses of 20, 30, or 40 mg/kg/day. The control group receives the vehicle.

  • Data Collection and Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., 24 days), euthanize the mice and excise the tumors.

    • Perform histopathological analysis and Western blotting on tumor lysates to assess protein expression related to apoptosis and signaling pathways.

Quantitative Data Summary

Effects of this compound on LPS-Induced Acute Lung Injury in Mice
ParameterControlLPS (1.5 mg/kg)LPS + AMTS (25 mg/kg)LPS + AMTS (50 mg/kg)LPS + AMTS (100 mg/kg)
Total Cells in BALF (x10⁵) ~0.5~5.0Significantly reducedDose-dependently reducedDose-dependently reduced
Protein in BALF (mg/mL) ~0.1~0.8Significantly reducedSignificantly reducedSignificantly reduced
TNF-α in BALF (pg/mL) UndetectableSignificantly elevatedDose-dependently decreasedDose-dependently decreasedDose-dependently decreased
IL-1β in BALF (pg/mL) UndetectableSignificantly elevatedDose-dependently decreasedDose-dependently decreasedDose-dependently decreased
IL-6 in BALF (pg/mL) UndetectableSignificantly elevatedDose-dependently decreasedDose-dependently decreasedDose-dependently decreased
Effects of Diallyl Trisulfide on NCI-H460 Xenograft Tumor Growth in Mice
Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control ~100~1200-
DATS (30 mg/kg/day) ~100Significantly reduced vs. controlSignificant
DATS (40 mg/kg/day) ~100Significantly reduced vs. controlSignificant

Signaling Pathway Modulation by Trisulfides

This compound and diallyl trisulfide inhibit inflammatory and cancer-related processes by targeting the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_p65 NF-κB p65 IκBα->NFκB_p65 Nucleus Nucleus NFκB_p65->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) AMTS This compound AMTS->IKK Inhibition NFκB_p65_nuc->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

This compound has been shown to inhibit the phosphorylation of IκBα, which prevents its degradation and subsequent release and nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.

MAPK Signaling Pathway

G LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation AP1 AP-1 p38->AP1 ERK1_2->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response & Cell Proliferation AP1->Inflammatory_Response AMTS This compound AMTS->p38 Inhibition of Phosphorylation AMTS->ERK1_2 Inhibition of Phosphorylation AMTS->JNK Inhibition of Phosphorylation

Caption: Inhibition of the MAPK pathway by this compound.

In response to inflammatory stimuli like LPS, the MAPK signaling cascades, including p38, ERK1/2, and JNK, are activated through phosphorylation. This compound significantly attenuates the LPS-induced phosphorylation of these key MAPK proteins. This inhibition contributes to the suppression of the inflammatory response and can also play a role in inhibiting cancer cell proliferation.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical investigation of this compound. The data consistently demonstrate its potent anti-inflammatory and anti-cancer activities, mediated through the inhibition of the NF-κB and MAPK signaling pathways. These application notes are intended to facilitate further research into this promising natural compound for therapeutic development.

References

Application Notes and Protocols for Dissolving Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide (MATS) is a volatile organosulfur compound found in garlic (Allium sativum) and other Allium species. It is a yellow, oil-soluble liquid with a characteristic strong odor[1]. MATS has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antioxidant, anti-inflammatory, and antitumor properties[2][3]. Effective dissolution of this lipophilic compound is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for experimental use.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and dissolution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H8S3[1][3]
Molecular Weight 152.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, garlic-like
Water Solubility Slightly soluble/Insoluble
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO), ether, and corn oil.
DMSO Solubility ≥ 200 mg/mL (1313.20 mM)
Stability Stable at normal temperatures and pressures. Prone to chemical transformations.

Experimental Protocols

In Vitro Applications (e.g., Cell Culture Experiments)

For in vitro assays, this compound is typically dissolved in a biocompatible organic solvent to create a stock solution, which is then further diluted in the cell culture medium to achieve the desired final concentration. DMSO is the recommended solvent for preparing stock solutions due to the high solubility of MATS.

Protocol 3.1.1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature (18-25°C) to ensure it is completely liquid. Using freshly opened or anhydrous DMSO is recommended to avoid moisture absorption which can affect solubility.

  • Dispense MATS: In a sterile microcentrifuge tube, accurately pipette the required volume of this compound. To prepare a 100 mM stock solution, you will need 15.23 mg of MATS per 1 mL of DMSO. As MATS is a liquid, it is often more practical to calculate the volume based on its density (if available from the supplier) or to weigh it directly.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the MATS.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol 3.1.2: Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant adverse effects, though it is always best to perform a vehicle control to assess the specific sensitivity of your cell line.

  • To avoid precipitation of the lipophilic MATS upon dilution in aqueous media, it is recommended to perform a stepwise dilution.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM MATS stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 100 mM stock to 990 µL of medium to get a 1 mM solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired experimental concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 1 µL of the 100 mM stock solution.

  • Mixing: Mix the working solution gently but thoroughly by inverting the tube or pipetting up and down before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.

In Vivo Applications (e.g., Animal Studies)

For in vivo studies, particularly for oral administration, this compound can be dissolved in an appropriate vehicle such as corn oil.

Protocol 3.2.1: Preparation of an Oral Formulation in Corn Oil

Materials:

  • This compound (liquid)

  • Sterile corn oil

  • Glass vial or tube

  • Vortex mixer or sonicator

Procedure:

  • Dispense MATS: Accurately measure the required amount of this compound needed for the desired dosage and number of animals.

  • Add Vehicle: Add the calculated volume of sterile corn oil to the vial containing the MATS.

  • Dissolution: Vortex the mixture vigorously until a homogenous solution is formed. If dissolution is difficult, gentle warming or brief sonication can be used to aid the process.

  • Administration: The resulting solution can be administered to animals via oral gavage. Doses used in mice have ranged from 25 to 100 mg/kg body weight.

  • Vehicle Control: A vehicle control group receiving only corn oil should be included in the experimental design.

Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anti-inflammatory effects through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

In the canonical NF-κB pathway, inflammatory stimuli lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby sequestering the p65/p50 complex in the cytoplasm.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active Complex) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates MATS This compound MATS->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Inhibition of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation. It typically involves a three-tiered kinase module (MAPKKK, MAPKK, MAPK) that, upon activation by external stimuli, leads to the phosphorylation of transcription factors that regulate inflammatory gene expression. This compound can suppress the activation of this pathway by inhibiting the phosphorylation of key kinases within the cascade.

MAPK_Inhibition Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammation Inflammatory Response Transcription_Factors->Inflammation Induces MATS This compound MATS->MAPKKK Inhibits Phosphorylation

Caption: Inhibition of the MAPK pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates the general workflow for utilizing this compound in experimental research, from dissolution to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis MATS This compound Solvent Select Solvent (DMSO for in vitro, Corn Oil for in vivo) MATS->Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solution Stock->Working In_Vitro In Vitro Assay (Cell Culture) Working->In_Vitro In_Vivo In Vivo Study (Animal Model) Working->In_Vivo Data Data Collection In_Vitro->Data In_Vivo->Data Analysis Data Analysis Data->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for using this compound.

References

Methylallyl Trisulfide: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide is a volatile organosulfur compound found in plants of the Allium genus, most notably garlic (Allium sativum). It is recognized for its significant biological activities, including insecticidal, antifungal, and nematicidal properties. These attributes make it a compound of interest for the development of novel, bio-based pest management strategies in agriculture. This document provides detailed application notes and protocols for researchers investigating the potential of this compound in agricultural applications.

Insecticidal Applications

This compound has demonstrated efficacy against various insect pests, particularly stored-product insects. Its modes of action include contact toxicity, fumigant activity, and antifeedant effects.

Quantitative Data: Insecticidal Activity
Target PestAssay TypeConcentrationResult
Sitophilus zeamais (Maize weevil)Antifeedant6.08 mg/g food44% feeding deterrence index[1]
Tribolium castaneum (Red flour beetle)Antifeedant1.52 mg/g foodSignificant decrease in growth rate, food consumption, and food utilization[1]
Experimental Protocols

This protocol is a general procedure for assessing the fumigant toxicity of volatile compounds like this compound against stored-product insects.

Objective: To determine the mortality of target insects when exposed to this compound in a sealed environment.

Materials:

  • This compound

  • Acetone (or another suitable solvent)

  • Glass desiccators or airtight containers (e.g., 2.5 L)

  • Filter paper discs (e.g., Whatman No. 1)

  • Petri dishes or small insect cages

  • Test insects (e.g., adults of Sitophilus zeamais or Tribolium castaneum)

  • Incubator or environmental chamber

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Apply a specific volume of the stock solution onto a filter paper disc to achieve the desired concentration of this compound within the desiccator (expressed as µL/L air or mg/L air).

  • Place the treated filter paper inside the desiccator. A control desiccator should contain a filter paper treated only with acetone.

  • Introduce a known number of insects (e.g., 20-30 adults) in a small, ventilated container (e.g., a petri dish with a mesh lid) and place it inside the desiccator.

  • Seal the desiccator and place it in an incubator set to appropriate conditions (e.g., 28 ± 2°C and 65 ± 5% relative humidity).

  • Assess insect mortality after a defined exposure period (e.g., 24, 48, and 72 hours). Insects are considered dead if they do not move when prodded with a fine brush.

  • Calculate the percentage of mortality and correct for control mortality using Abbott's formula if necessary.

This protocol outlines a general method for evaluating the contact toxicity of this compound.

Objective: To determine the mortality of target insects after direct contact with a surface treated with this compound.

Materials:

  • This compound

  • Acetone (or another suitable solvent)

  • Petri dishes (9 cm diameter)

  • Micropipette

  • Test insects

  • Ventilated lids for petri dishes

  • Incubator or environmental chamber

Procedure:

  • Prepare serial dilutions of this compound in acetone.

  • Apply 1 mL of each dilution to the bottom of a petri dish. Gently swirl the dish to ensure an even coating.

  • Allow the solvent to evaporate completely in a fume hood, leaving a film of the compound. Control dishes are treated with acetone only.

  • Introduce a known number of insects (e.g., 20 adults) into each petri dish and cover with a ventilated lid.

  • Place the petri dishes in an incubator under controlled conditions.

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

This protocol provides a general framework for assessing the antifeedant properties of this compound.

Objective: To quantify the reduction in food consumption by insects in the presence of this compound.

Materials:

  • This compound

  • Solvent (e.g., ethanol or acetone)

  • Insect diet (e.g., flour discs, leaf discs)

  • Petri dishes

  • Test insects (pre-starved for a few hours)

  • Analytical balance

Procedure:

  • Prepare different concentrations of this compound in a suitable solvent.

  • Treat pre-weighed food discs with a known volume of the test solution. Control discs are treated with the solvent alone.

  • Allow the solvent to evaporate completely.

  • Place one treated food disc and one control food disc in a petri dish.

  • Introduce a single, pre-starved insect into the petri dish.

  • After a specific feeding period (e.g., 24 or 48 hours), remove the insect and the food discs.

  • Dry the food discs to a constant weight and re-weigh them.

  • Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the amount of food consumed from the control disc and T is the amount of food consumed from the treated disc.

Experimental Workflow for Insecticidal Bioassays

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_data Data Collection & Analysis Compound This compound Stock_Solution Prepare Stock Solution Compound->Stock_Solution Solvent Solvent (e.g., Acetone) Solvent->Stock_Solution Insects Test Insects Fumigant Fumigant Toxicity Insects->Fumigant Contact Contact Toxicity Insects->Contact Antifeedant Antifeedant Activity Insects->Antifeedant Stock_Solution->Fumigant Apply to filter paper Stock_Solution->Contact Coat petri dish Stock_Solution->Antifeedant Treat food source Mortality Assess Mortality Fumigant->Mortality Contact->Mortality FDI Calculate FDI Antifeedant->FDI LC50 Calculate LC50/EC50 Mortality->LC50

Workflow for insecticidal bioassays of this compound.

Antifungal Applications

This compound exhibits broad-spectrum antifungal activity against various plant pathogenic and food spoilage fungi.

Quantitative Data: Antifungal Activity
Target FungusAssay TypeConcentrationResult
Trametes hirsutaAgar dilutionIC50 = 56.1 µg/mL-
Laetiporus sulphureusAgar dilutionIC50 = 31.6 µg/mL-
Botryosphaeria dothideaMycelial growth inhibition250 µL/LComplete suppression of mycelial growth[2]
Aspergillus flavusMycelial growth inhibition20 µl/LComplete suppression of mycelial growth[3][4]
Aspergillus flavusConidial germination15 µl/LComplete suppression of conidial germination
Experimental Protocols

This protocol is a standard method to determine the minimum inhibitory concentration (MIC) and IC50 of antifungal compounds.

Objective: To assess the inhibitory effect of this compound on the mycelial growth of fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA) or other appropriate fungal growth medium

  • Petri dishes

  • Fungal cultures

  • Cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Autoclave the fungal growth medium and cool it to approximately 45-50°C.

  • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Seal the plates with parafilm and incubate them at the optimal temperature for the test fungus (e.g., 25-28°C).

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the fungus in the control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The IC50 value can be determined by plotting the inhibition percentage against the concentration.

Proposed Mechanism of Action: Oxidative Stress

The antifungal and insecticidal activities of organosulfur compounds like this compound are often attributed to the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

Oxidative_Stress_Pathway MATS This compound Cell Pest/Pathogen Cell MATS->Cell Penetrates ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Damage Cellular Damage ROS->Damage Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA Apoptosis Apoptosis/Cell Death Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis

Generalized oxidative stress pathway induced by this compound.

Nematicidal Applications

Preliminary research suggests that this compound and related compounds possess nematicidal properties.

Experimental Protocol

This protocol is a general method for assessing the direct toxicity of compounds to nematodes.

Objective: To determine the mortality of nematodes upon exposure to this compound in an aqueous solution.

Materials:

  • This compound

  • Solvent (e.g., ethanol or DMSO)

  • Sterile water

  • Nematode suspension (e.g., second-stage juveniles of Meloidogyne spp. or Bursaphelenchus xylophilus)

  • 96-well microtiter plates or small petri dishes

  • Microscope

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Make serial dilutions of the stock solution in sterile water to obtain the desired test concentrations. The final solvent concentration should be non-lethal to the nematodes (typically ≤ 1%).

  • Add a known number of nematodes (e.g., 50-100) in a small volume of water to each well of a microtiter plate.

  • Add the test solution to each well. Control wells should contain sterile water with the same concentration of the solvent.

  • Incubate the plates at a suitable temperature (e.g., 25°C) for a specific duration (e.g., 24, 48, 72 hours).

  • Observe the nematodes under a microscope. Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.

  • Calculate the percentage of mortality for each concentration.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize these methods based on their specific experimental conditions, target organisms, and available resources. Appropriate safety precautions should be taken when handling this compound and other chemicals.

References

Application Notes and Protocols: Methylallyl Trisulfide as a Natural Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide is a volatile organosulfur compound and a key contributor to the characteristic flavor profile of plants in the Allium genus, most notably garlic (Allium sativum)[1]. Its potent, sulfurous, and alliaceous (garlic-like) aroma and taste make it a valuable natural flavoring agent in the food industry. This document provides detailed application notes and protocols for the use of this compound in food science, covering its chemical properties, flavor profile, regulatory status, and practical applications. It is designated as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 3253 and is considered Generally Recognized as Safe (GRAS) for its intended use[2][3].

Chemical and Physical Properties

PropertyValueReference
Chemical Name Methyl allyl trisulfide[4]
Synonyms Allyl methyl trisulfide, 3-(methyltrisulfanyl)prop-1-ene[4]
CAS Number 34135-85-8
Molecular Formula C4H8S3
Molecular Weight 152.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, sulfurous, alliaceous (garlic-like), onion
Solubility Insoluble in water

Flavor Profile and Sensory Data

This compound possesses a potent and characteristic flavor profile described as sulfurous, alliaceous, garlicky, and onion-like, with savory undertones. Due to its low sensory detection threshold, it can significantly impact the overall flavor of a food product even at very low concentrations.

Table of Sensory Descriptors:

DescriptorIntensityNotes
Alliaceous/Garlic HighThe primary and most recognizable flavor note.
Sulfurous HighA sharp, pungent characteristic typical of sulfur compounds.
Onion ModerateA secondary flavor note, often perceived alongside the garlic.
Savory (Umami) ModerateContributes to a brothy, meaty, and savory sensation.
Pungent ModerateA sharp, biting sensation.
Cooked/Roasted LowCan develop cooked or roasted notes, especially in heated applications.

Regulatory Status and Usage Levels

This compound is recognized as a GRAS flavoring substance by FEMA (FEMA No. 3253). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concern at current levels of intake when used as a flavoring agent.

Table of Typical Usage Levels in Food Categories (as per FEMA GRAS):

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods2.0
Non-alcoholic Beverages2.0
Soups1.0
Sauces and Gravies1.5
Meat Products1.0
Snack Foods1.5

Note: These levels are for guidance and may be adjusted based on the specific food matrix and desired flavor intensity.

Applications in Food Products

This compound is primarily used to impart or enhance savory, garlic, and onion flavors in a variety of food products, including:

  • Soups, Sauces, and Gravies: To provide a robust, cooked garlic and onion flavor base.

  • Processed Meats: To enhance the savory and spicy notes in sausages, burgers, and marinades.

  • Snack Foods: To add a savory and pungent kick to chips, crackers, and seasoned nuts.

  • Ready Meals: To create a more authentic and impactful savory flavor in frozen and refrigerated meals.

  • Seasoning Blends: As a key component in garlic and onion-flavored seasoning mixes.

Experimental Protocols

Protocol for Sensory Evaluation of this compound in a Savory Sauce

This protocol outlines a descriptive sensory analysis to characterize the flavor profile of this compound in a model savory sauce.

Objective: To quantify the sensory attributes of a savory sauce flavored with this compound.

Materials:

  • Base savory sauce (e.g., a simple brown gravy or tomato-based sauce)

  • This compound solution (0.1% in a suitable solvent like propylene glycol)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

  • Data collection software or ballots

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the base savory sauce.

    • Prepare test samples by adding this compound solution to the base sauce at three different concentrations (e.g., 0.5 ppm, 1.0 ppm, and 1.5 ppm).

    • Heat all samples to a consistent serving temperature (e.g., 60°C).

    • Portion samples into coded, identical containers.

  • Sensory Evaluation:

    • Panelists are presented with the coded samples in a randomized order.

    • Panelists evaluate each sample for the intensity of pre-defined sensory attributes (e.g., alliaceous, sulfurous, onion, savory, pungent, overall flavor intensity) using a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).

    • Panelists cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in sensory attributes between the control and test samples.

Protocol for Quantitative Analysis of this compound in Processed Meat by SPME-GC-MS

This protocol describes a method for the extraction and quantification of this compound from a processed meat matrix using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a processed meat sample.

Materials:

  • Processed meat sample containing this compound

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Vials with septa

  • Internal standard (e.g., d6-dimethyl trisulfide)

  • Sodium chloride

Procedure:

  • Sample Preparation:

    • Homogenize 2 g of the processed meat sample.

    • Transfer the homogenized sample to a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to the vial to improve the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with a septum cap.

  • SPME Extraction:

    • Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the extracted compounds from the SPME fiber in the GC inlet at 250°C for 5 minutes.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: 40°C for 2 min, ramp at 5°C/min to 150°C, then at 15°C/min to 250°C, hold for 5 min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

      • Selected Ion Monitoring (SIM) for quantification: Target ions for this compound (e.g., m/z 152, 105, 73) and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with the internal standard.

    • Quantify the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Stability and Reactivity

Trisulfides can be susceptible to degradation under certain food processing conditions.

  • Thermal Stability: this compound may degrade at elevated temperatures, potentially leading to the formation of other sulfur compounds and a change in the flavor profile. Studies on related trisulfides show degradation can occur at temperatures above 34°C over extended periods.

  • pH Stability: The stability of trisulfides can also be influenced by pH. Generally, they are more stable in acidic to neutral conditions and may degrade more rapidly under alkaline conditions.

  • Reactivity: As a sulfur-containing compound, it has the potential to react with other food components, which could influence its flavor impact and stability.

Signaling Pathways and Visualizations

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds like this compound is initiated by their interaction with specific olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal epithelium. The binding of the odorant to an OR triggers a conformational change in the receptor, activating an intracellular signaling cascade that leads to the generation of a nerve impulse, which is then transmitted to the brain for interpretation as a specific smell. Some research suggests that metal ions, such as copper, may play a role in the sensitive detection of sulfur-containing odorants by certain olfactory receptors.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Control Prepare Control Sample Coding Code and Randomize Samples Prep_Control->Coding Prep_Test Prepare Test Samples with This compound Prep_Test->Coding Presentation Present Samples to Panelists Coding->Presentation Evaluation Panelists Evaluate Sensory Attributes Presentation->Evaluation Cleansing Palate Cleansing Evaluation->Cleansing Data_Collection Collect Data Evaluation->Data_Collection Cleansing->Presentation Stats Statistical Analysis (ANOVA, PCA) Data_Collection->Stats Report Generate Report Stats->Report GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Homogenize Homogenize Meat Sample Vial Transfer to Vial with NaCl and Internal Standard Homogenize->Vial Equilibrate Equilibrate at 60°C Vial->Equilibrate SPME Headspace SPME Equilibrate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

References

Troubleshooting & Optimization

Improving the stability of methylallyl trisulfide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methylallyl trisulfide (MATS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of MATS in aqueous solutions. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is intended to help you identify and resolve common problems related to the stability of MATS in your experiments.

Issue 1: Rapid Degradation of MATS in Aqueous Solution

Symptoms:

  • Loss of MATS concentration over a short period, as confirmed by analytical methods (e.g., HPLC).

  • Appearance of new peaks in the chromatogram corresponding to degradation products.

  • Noticeable change in the odor of the solution.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Temperature The trisulfide bond is thermally labile. Maintain solutions at low temperatures (e.g., 4°C) and avoid heating. For long-term storage, consider temperatures as low as -80°C.[1]
Inappropriate pH MATS is susceptible to degradation at alkaline pH. Ensure the pH of your aqueous solution is maintained within a stable range, ideally between 2.6 and 7.0, similar to related compounds like diallyl trisulfide (DATS).[2] Use appropriate buffer systems to control the pH.
Presence of Amines Amines can catalyze the degradation of trisulfides. Avoid using buffers or reagents containing primary or tertiary amines if possible.
Oxidation While some studies on similar compounds showed that antioxidants did not significantly prevent degradation, oxidation can still be a contributing factor.[2] Consider degassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon).
High Water Solubility Issues MATS, like other organosulfur compounds, has low water solubility, which can affect its stability and bioavailability.[3][4] Consider using formulation strategies to improve solubility and stability.
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability in measured MATS concentration between replicate experiments.

  • Drifting analytical results over the course of a single experiment.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Solution Instability during Experiment Prepare fresh MATS solutions immediately before use. If the experiment is lengthy, conduct it at a controlled, low temperature.
Inadequate Formulation For in-vitro or in-vivo studies, the poor aqueous solubility and stability of MATS can lead to inconsistent results. Utilize a suitable delivery system such as a micellar solution or a nanoemulsion to enhance stability and ensure consistent delivery.
Improper Storage MATS and its solutions may be degrading during storage between experiments. Store stock solutions in sealed, airtight containers at low temperatures (-20°C to -80°C) and away from light.
Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting MATS instability issues.

start Start: MATS Instability Detected check_temp Is the solution exposed to high temperatures (>25°C)? start->check_temp lower_temp Action: Lower temperature to 4°C or below. Prepare fresh solutions. check_temp->lower_temp Yes check_ph Is the pH of the solution > 7.0? check_temp->check_ph No lower_temp->check_ph adjust_ph Action: Adjust pH to 2.6-7.0 using a suitable buffer. check_ph->adjust_ph Yes check_formulation Is MATS dissolved directly in an aqueous buffer? check_ph->check_formulation No adjust_ph->check_formulation use_formulation Action: Consider using a stabilizing formulation (micellar solution, nanoemulsion). check_formulation->use_formulation Yes check_storage How are stock solutions stored? check_formulation->check_storage No use_formulation->check_storage improve_storage Action: Store at -20°C to -80°C in sealed, airtight vials. check_storage->improve_storage Improperly final_check Problem Resolved? check_storage->final_check Properly improve_storage->final_check end_yes End final_check->end_yes Yes end_no Contact Technical Support final_check->end_no No

Caption: Troubleshooting decision tree for MATS instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (MATS) to degrade in aqueous solutions?

A1: The primary factors are elevated temperature and alkaline pH. The trisulfide bond in MATS is inherently unstable and susceptible to thermal decomposition. Studies on the closely related compound, diallyl trisulfide (DATS), have shown that temperature is the main factor influencing its stability in micellar injections. Furthermore, DATS is most stable in a pH range of 2.6 to 7.0. Higher pH levels can accelerate degradation.

Q2: What are the expected degradation products of MATS?

A2: Based on studies of analogous compounds like DATS and dimethyl trisulfide (DMTS), the primary degradation products of MATS are likely to be methylallyl disulfide and methylallyl tetrasulfide through disproportionation reactions. Elemental sulfur may also be a byproduct of degradation.

Potential Degradation Pathway of MATS

MATS This compound (MATS) Disulfide Methylallyl Disulfide MATS->Disulfide Degradation Tetrasulfide Methylallyl Tetrasulfide MATS->Tetrasulfide Disproportionation Sulfur Elemental Sulfur Disulfide->Sulfur Further Degradation

Caption: Potential degradation pathway of MATS.

Q3: How can I improve the solubility and stability of MATS in my aqueous experimental setup?

A3: Due to its low water solubility, formulating MATS is often necessary for aqueous applications.

  • Micellar Solutions: Creating a self-assembled micellar injection using surfactants like Tween 80 and co-solvents such as propylene glycol and ethanol has been shown to be effective for DATS, avoiding irritation and degradation.

  • Nanoemulsions: Nanoformulations can improve the stability and bioavailability of organosulfur compounds.

  • Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol can help dissolve MATS, but its stability in the final aqueous dilution must still be monitored.

Q4: What are the recommended storage conditions for MATS and its aqueous solutions?

A4:

  • Neat Compound/Stock Solutions: Pure MATS or concentrated stock solutions in an organic solvent should be stored at low temperatures, such as -20°C or -80°C, in airtight containers to minimize degradation.

  • Aqueous Solutions: Aqueous solutions of MATS are not recommended for long-term storage due to their instability. They should be prepared fresh for each experiment. If temporary storage is necessary, keep the solution at 4°C and use it within a few hours.

Quantitative Data on Stability

While specific data for MATS is limited, the following tables summarize the stability of a closely related compound, diallyl trisulfide (DATS), in a micellar injection formulation. This data can serve as a valuable reference for designing experiments with MATS.

Table 1: Influence of Temperature on DATS Stability

Data from a study on DATS (1 mg/mL) in a micellar formulation, stored for 10 days.

Temperature (°C)DATS Content Remaining (%)Standard Deviation (%)
4100.0/
2585.72.3
4050.03.2
6048.51.9
Source: Adapted from Ju et al. (2010).

Table 2: Influence of pH on DATS Stability

Data from a study on DATS (1 mg/mL) in a micellar formulation, stored at 60°C for 10 days.

pHDATS Content Remaining (%)Standard Deviation (%)
2.649.82.5
4.550.21.8
6.548.92.1
7.048.51.9
8.035.23.3
9.220.32.8
Source: Adapted from Ju et al. (2010).

Experimental Protocols

Protocol: Stability Testing of MATS in Aqueous Solution by HPLC-UV

This protocol provides a general method for evaluating the stability of MATS under various conditions (e.g., different pH, temperatures).

1. Objective: To determine the degradation rate of MATS in an aqueous solution over time under specific environmental conditions.

2. Materials:

  • This compound (MATS)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Buffer salts (e.g., phosphate, citrate)

  • Acids/bases for pH adjustment (e.g., formic acid, sodium hydroxide)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

  • Temperature-controlled incubator/water bath

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

3. Experimental Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare MATS Stock Solution (e.g., 10 mg/mL in Methanol) prep_sample 3. Prepare Test Solution (Spike stock into buffer to final concentration) prep_stock->prep_sample prep_buffer 2. Prepare Aqueous Buffer (Adjust to desired pH) prep_buffer->prep_sample incubate 4. Incubate at Test Temperature (e.g., 4°C, 25°C, 40°C) prep_sample->incubate sample 5. Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24h, etc.) incubate->sample quench 6. Immediately transfer to HPLC vials (May dilute with mobile phase to stop reaction) sample->quench hplc 7. Analyze by HPLC-UV quench->hplc quantify 8. Quantify MATS Peak Area hplc->quantify calculate 9. Calculate % Remaining vs. t=0 quantify->calculate

Caption: Workflow for MATS stability testing.

4. Procedure:

  • Preparation of MATS Stock Solution: Accurately weigh and dissolve MATS in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Aqueous Test Solutions:

    • Prepare the desired aqueous buffer solution (e.g., 10 mM phosphate buffer).

    • Adjust the buffer to the target pH values to be tested (e.g., pH 4, 7, 9).

    • In separate volumetric flasks, spike a known volume of the MATS stock solution into each buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%).

  • Stability Study:

    • Dispense aliquots of each test solution into several sealed vials for each time point to avoid repeated opening of a single vial.

    • Place the vials in temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C, and oven at 40°C).

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Sample Analysis by HPLC-UV:

    • Immediately analyze the sample after withdrawal.

    • Example HPLC Conditions (adapted from DATS analysis):

      • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Methanol:0.1% Formic Acid in water (85:15, v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection Wavelength: Scan for optimal absorbance, likely in the 210-250 nm range.

      • Column Temperature: 25°C.

    • Record the peak area of the MATS peak in the chromatogram. The t=0 sample represents 100% MATS content.

5. Data Analysis:

  • For each time point, calculate the percentage of MATS remaining relative to the initial (t=0) concentration.

  • Plot the percentage of MATS remaining versus time for each condition (pH and temperature) to determine the degradation kinetics.

References

Technical Support Center: Methylallyl Trisulfide Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of methylallyl trisulfide (MATS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound (MATS) that I should consider in my experiments?

A1: this compound is susceptible to degradation through several pathways due to its reactive trisulfide and allyl functional groups.[1] Key pathways to consider during forced degradation studies include:

  • Thermal Degradation: High temperatures can cause the cleavage of the unstable sulfur-sulfur bonds (S-S) as well as carbon-sulfur (C-S) bonds.[2] This can lead to a variety of smaller sulfur compounds. The thermal decomposition of related allyl sulfides often results in rearrangement products.[3][4]

  • Photodegradation: Exposure to UV light can initiate degradation. For similar trisulfides, this can lead to the formation of disulfides and thiols.[2] The primary photochemical event is often the cleavage of the C-S bond.

  • Hydrolysis: The trisulfide bond can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of compounds with fewer sulfur atoms.

  • Oxidation: The sulfur atoms in MATS are susceptible to oxidation, which can form sulfoxides and sulfones. Oxidative stress conditions (e.g., using hydrogen peroxide) will likely accelerate this pathway.

  • Metabolic Degradation: In biological systems, MATS can be metabolized through oxidation by cytochrome P450 enzymes or by conjugation with glutathione.

Q2: My HPLC-UV analysis shows a significant loss of the parent MATS peak after a stress study, but I'm not seeing corresponding degradation product peaks. What could be the issue?

A2: This is a common issue when analyzing organosulfur compounds. Several factors could be at play:

  • Volatile Degradants: The degradation products may be highly volatile (e.g., methanethiol, allyl mercaptan, dimethyl disulfide) and may not be retained on a standard reversed-phase HPLC column, eluting with the solvent front.

  • Lack of UV Chromophore: Many potential degradation products may lack a significant UV-absorbing chromophore, making them invisible to a UV detector.

  • Mass Imbalance: Relying solely on peak areas without knowing the identity and response factors of the degradation products can lead to an inaccurate assessment of mass balance.

Troubleshooting Steps:

  • Analyze your stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS), which is better suited for volatile compounds.

  • Use a universal detector with your HPLC system, such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), to detect compounds without a UV chromophore.

  • Consider using headspace analysis (HS-SPME-GC-MS) to specifically capture and identify volatile degradation products.

Q3: I'm seeing a complex mixture of peaks in my GC-MS chromatogram after thermal stress. How can I begin to identify these unknown degradation products?

A3: A complex chromatogram is expected from the thermal degradation of trisulfides. Here is a systematic approach to identification:

  • Look for Homologous Series: Check for series of compounds that differ by a sulfur atom (S), such as methylallyl disulfide, methylallyl tetrasulfide, etc. Trisulfides can undergo disproportionation reactions.

  • Identify Key Fragments: In the mass spectra, look for characteristic fragment ions. For MATS, key fragments would correspond to the methyl group (m/z 15), the allyl group (m/z 41), and various C-S and S-S cleavage products.

  • Consider Rearrangements: Thermal decomposition of allyl sulfides can produce rearrangement products. Compare your spectra against libraries for compounds like thiols, smaller sulfides, and potential cyclic sulfur compounds.

  • Analyze Isotope Patterns: The presence of sulfur can be confirmed by looking for the characteristic M+2 isotope peak (from ³⁴S), which is approximately 4.4% of the M peak for each sulfur atom present.

Q4: How should I design a comprehensive forced degradation study for MATS?

A4: A forced degradation study should expose MATS to a range of stress conditions to produce the likely degradation products. The goal is typically to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis: Treat a solution of MATS with an acid like 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Use a base such as 0.1 M NaOH under the same temperature conditions.

  • Oxidative Degradation: Use a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution in a suitable solvent to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) and white light in a photostability chamber. Always run a control sample (no stress agent) in parallel for each condition.

Data & Protocols

Data Presentation

Table 1: Comparison of Analytical Techniques for MATS Degradation Analysis

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass-based identification.Primary tool for identifying volatile degradation products like smaller sulfides and thiols.High sensitivity and specificity for volatile organosulfur compounds; provides structural information from fragmentation.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some polar compounds.
RP-HPLC-UV Separation of compounds based on polarity.Quantifying the parent MATS peak and separating non-volatile, UV-active degradation products.Robust, reproducible, and widely available.May not detect volatile products or those lacking a UV chromophore; potential for mass balance issues.
LC-MS Separation by HPLC followed by mass-based detection.Broad-spectrum analysis for identifying a wide range of degradation products, both volatile and non-volatile.Combines the separation power of HPLC with the identification capabilities of MS; suitable for a wide range of polarities.Can be more complex to operate than HPLC-UV; ionization efficiency can vary significantly between compounds.
NMR Measures the magnetic properties of atomic nuclei.Definitive structural elucidation of isolated and purified degradation products.Provides unambiguous structural information, including stereochemistry.Requires relatively large amounts of pure sample; low sensitivity compared to MS.

Table 2: Potential Degradation Products of this compound (MATS)

Product TypeExample Compound(s)Likely Formation PathwayKey Analytical Features (GC-MS)
Disulfides Methylallyl disulfide, Diallyl disulfide, Dimethyl disulfideThermal or photolytic S-S bond cleavage and recombination.Molecular ions corresponding to the respective compounds; characteristic sulfur isotope patterns.
Sulfides Methylallyl sulfide, Diallyl sulfideReduction or desulfurization reactions.Loss of one or two sulfur atoms from the parent compound.
Thiols (Mercaptans) Methanethiol, Allyl mercaptanCleavage of C-S or S-S bonds with hydrogen abstraction.Highly volatile; characteristic unpleasant odor; molecular ions are often prominent.
Oxidation Products This compound S-oxide (Sulfoxide)Oxidative stress (e.g., H₂O₂).Increase in molecular weight by 16 amu (for each oxygen atom); may be more polar and less volatile.
Rearrangement Products Acrolein, PropeneThermal decomposition via retro-'ene' reactions.These are non-sulfur compounds that may be observed during high-temperature degradation.
Experimental Protocols

Protocol 1: General Purpose Forced Degradation Study

  • Preparation: Prepare a stock solution of MATS (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid/Base Hydrolysis:

    • Mix 1 mL of MATS stock with 1 mL of 1 M HCl (for acid) or 1 M NaOH (for base).

    • Keep one set of samples at room temperature and another in a water bath at 60 °C.

    • Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots (base for acid samples, acid for base samples) before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of MATS stock with 1 mL of 30% H₂O₂.

    • Keep at room temperature and monitor at the same time points.

  • Thermal Degradation:

    • Transfer the stock solution to a sealed vial and place it in an oven at 80 °C. Monitor at the same time points.

  • Photolytic Degradation:

    • Place the stock solution in a transparent quartz vial inside a photostability chamber.

    • Expose to a light source with a controlled output (e.g., ICH option 1: cool white fluorescent and near-UV lamps).

    • Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analysis: Analyze all samples, including controls, using an appropriate stability-indicating method (e.g., HPLC-UV/MS and/or GC-MS) to identify and quantify any degradation products.

Protocol 2: Analysis of Degradation Products by GC-MS

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) with a suitable solvent like dichloromethane or hexane.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-1 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless mode, temperature set to 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis:

    • Identify peaks corresponding to degradation products.

    • Compare the resulting mass spectra with spectral libraries (e.g., NIST, Wiley) for tentative identification.

    • Confirm identities using authentic reference standards where possible.

Visualizations

G cluster_stress Phase 1: Stress Sample Generation cluster_analysis Phase 2: Analysis & Identification cluster_confirm Phase 3: Confirmation start MATS Sample stress Forced Degradation (Heat, Light, pH, Oxidant) start->stress stressed_sample Stressed Sample Mixture stress->stressed_sample separation Chromatographic Separation (GC and/or HPLC) stressed_sample->separation detection Detection (MS, UV, etc.) separation->detection data_proc Data Processing (Spectral Matching) detection->data_proc id Tentative ID data_proc->id isolate Isolate Degradant id->isolate standard Reference Standard Comparison id->standard nmr NMR Analysis isolate->nmr final_id Confirmed Structure nmr->final_id standard->final_id

Caption: Logical workflow for the identification of MATS degradation products.

G cluster_cleavage Bond Cleavage & Recombination cluster_oxidation Oxidation cluster_reduction Reduction / Desulfurization MATS This compound (CH3-S-S-S-CH2-CH=CH2) Disulfides Disulfides (e.g., Me-S-S-Allyl) MATS->Disulfides Heat / Light (S-S Cleavage) Thiols Thiols (e.g., Me-SH, Allyl-SH) MATS->Thiols Heat / Light (C-S Cleavage) Sulfoxides Sulfoxides / Sulfones (e.g., Me-S(O)-S-S-Allyl) MATS->Sulfoxides Oxidant (e.g., H2O2) Sulfides Sulfides (e.g., Me-S-Allyl) MATS->Sulfides Reducing Agent or Heat G cluster_screening Screening & Separation cluster_identification Identification & Confirmation Sample Stressed Sample HPLC HPLC-UV/MS (For non-volatiles & quantitation) Sample->HPLC GC GC-MS (For volatile products) Sample->GC MS_Data Mass Spectral Data (Tentative ID) HPLC->MS_Data GC->MS_Data NMR_Data NMR Analysis (Definitive Structure) MS_Data->NMR_Data Requires Isolation Final Final Report MS_Data->Final NMR_Data->Final

References

Technical Support Center: Synthesis of Pure Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pure methylallyl trisulfide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this volatile organosulfur compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure this compound?

A1: The main challenges in synthesizing pure this compound stem from the inherent instability of the trisulfide bond and the reactivity of the allyl group.[1] The trisulfide functionality is prone to disproportionation and decomposition, leading to the formation of corresponding disulfides and tetrasulfides. Additionally, the allyl group's double bond makes the molecule susceptible to oxidation and other side reactions.[1] Achieving high purity requires careful control of reaction conditions and effective purification methods to remove closely related sulfur-containing impurities.

Q2: My final product shows low purity with the presence of other sulfur compounds. What are the likely impurities?

A2: Common impurities in the synthesis of this compound include diallyl disulfide, diallyl trisulfide, and allyl methyl disulfide.[1] The formation of these impurities is often a result of side reactions or the degradation of the target molecule. The presence of tetrasulfides has also been reported as a minor impurity in trisulfide synthesis.[2]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective and widely used technique for the identification and quantification of this compound and its related impurities.[1] Early methods like paper chromatography offered limited structural information, but GC-MS provides precise separation and identification of individual organosulfur compounds in a mixture.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Suboptimal Reaction Time For radical-mediated synthesis, ensure the reaction time is optimized. A reaction time of 45-60 minutes is suggested to maximize conversion.
Incorrect Solvent Polarity The choice of solvent can influence selectivity. Using a low polarity solvent, such as hexane, can enhance the selectivity of the reaction.
Inefficient Catalyst In methods like inverse vulcanization, the catalyst is crucial. Zinc catalysts have been shown to significantly reduce processing time and improve purity.
Decomposition during Workup Trisulfides can be sensitive to heat and acidic/basic conditions during extraction and purification. Minimize exposure to high temperatures and use neutral pH conditions where possible.

Problem 2: Product degradation during storage.

Possible Cause Troubleshooting Step
Improper Storage Temperature This compound is a volatile and unstable compound. For long-term storage (up to 3 years for the pure form), it is recommended to store it at -20°C. For stock solutions in solvents like DMSO, storage at -80°C is advised for up to 6 months.
Exposure to Air and Light Oxidation can occur due to exposure to atmospheric oxygen. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect it from light, which can also promote degradation.

Problem 3: Unexpected side reactions.

Possible Cause Troubleshooting Step
Oxidation The trisulfide can be oxidized to form sulfoxides and sulfones. To prevent this, purge the reaction vessel with an inert gas like nitrogen.
Reduction The presence of reducing agents can lead to the formation of simpler sulfides like allyl methyl sulfide. Ensure all reagents and solvents are free from reducing impurities.
Substitution Reactions Halogenating agents can cause substitution reactions. Avoid using halogenated solvents if they are not part of the reaction scheme and ensure starting materials are free from such impurities.

Experimental Protocols

Protocol 1: General Nucleophilic Substitution for Trisulfide Synthesis

This protocol is a general guideline based on typical nucleophilic substitution reactions for trisulfide formation.

  • Reagents:

    • Appropriate sulfur transfer reagent (e.g., sodium thiosulfate, Bunte salt).

    • Allyl halide (e.g., allyl bromide or chloride).

    • Methylating agent.

    • Solvent (e.g., isopentane or ethers).

  • Procedure:

    • Dissolve the sulfur transfer reagent in the chosen solvent in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

    • Cool the mixture to the desired reaction temperature.

    • Slowly add the allyl halide to the reaction mixture.

    • After the initial reaction, introduce the methylating agent.

    • Monitor the reaction progress using a suitable technique like TLC or GC.

    • Upon completion, quench the reaction carefully.

    • Perform an aqueous workup to remove inorganic salts.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product via vacuum distillation. A reported condition for a similar compound is 29–30°C at 12 mm Hg.

Data Presentation

Table 1: Comparison of Industrial Synthesis Methods for Allyl Methyl Trisulfide (AMTS)

MethodYield (%)Purity (%)Scalability
Steam Distillation≤590Moderate
Inverse Vulcanization70–8085High

(Data sourced from)

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to light yellow liquid.
Molecular Formula C4H8S3
Molecular Weight 152.30 g/mol
Specific Gravity 1.100 to 1.160 @ 20°C
Refractive Index 1.580 to 1.610 @ 20°C
Flash Point 90.00 °F (32.22 °C)
Solubility Soluble in DMSO (≥ 200 mg/mL)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage synthesis_setup Reaction Setup (Inert Atmosphere) reagent_addition Reagent Addition (Controlled Temperature) synthesis_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/GC) reagent_addition->reaction_monitoring quenching Quenching reaction_monitoring->quenching extraction Aqueous Extraction quenching->extraction drying Drying Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification Vacuum Distillation solvent_removal->purification purity_check Purity Analysis (GC-MS) purification->purity_check storage Storage (-20°C, Inert Atmosphere) purity_check->storage

Caption: Workflow for the synthesis and purification of this compound.

logical_relationship Troubleshooting Logic for Low Purity cluster_causes Potential Causes cluster_solutions Corrective Actions low_purity Low Purity Detected (e.g., by GC-MS) disproportionation Disproportionation low_purity->disproportionation oxidation Oxidation low_purity->oxidation side_reactions Other Side Reactions low_purity->side_reactions optimize_conditions Optimize Reaction (Temp, Time, Solvent) disproportionation->optimize_conditions inert_atmosphere Use Inert Atmosphere (N2, Ar) oxidation->inert_atmosphere purify_reagents Purify Starting Materials side_reactions->purify_reagents

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

References

How to prevent oxidation of methylallyl trisulfide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of methylallyl trisulfide to prevent its oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a volatile organosulfur compound, notably found as a component in garlic (Allium sativum) essential oil.[1][2] Its structure, containing both a trisulfide linkage and an allyl group, makes it susceptible to chemical degradation, particularly oxidation. Organosulfur compounds can be inherently unstable, and factors like heat, light, and the presence of oxygen can accelerate their breakdown.[3][4][5]

Q2: What are the primary factors that cause the oxidation of this compound?

The degradation of this compound is primarily influenced by a combination of environmental factors:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation, which is a major pathway for chemical degradation. The reaction can lead to the formation of corresponding sulfoxides and other degradation products.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Many organosulfur compounds lose activity at higher temperatures, such as 65°C. Conversely, deep-freezing can preserve stability for extended periods.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate and accelerate degradation pathways in sensitive molecules.

  • Incompatible Materials: Contact with strong oxidizing agents will chemically alter the compound and must be avoided.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability and prevent oxidation, adherence to strict storage protocols is critical. The optimal conditions depend on whether the compound is in its pure form or dissolved in a solvent.

Format Temperature Maximum Duration Atmosphere Container Additional Notes
Pure Compound -20°C3 yearsInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialAvoid repeated freeze-thaw cycles. Aliquot if necessary.
In Solvent (e.g., DMSO) -80°C6 monthsInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialUse freshly opened, anhydrous grade, deoxygenated solvent.
In Solvent (e.g., DMSO) -20°C1 monthInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialSuitable for short-term working solutions.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

While this compound itself is reported to have antioxidant activity, adding external antioxidants may offer further protection. Studies on similar organosulfur compounds have shown that combining them with antioxidants like alpha-tocopherol can enhance stability against lipid peroxidation. However, the efficacy of specific antioxidants for preserving pure this compound requires empirical validation to avoid potential interference with downstream experiments.

Q5: How can I monitor the stability of my this compound sample over time?

The stability and purity of this compound can be monitored using standard analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective methods for analyzing related organosulfur compounds like diallyl disulfide and diallyl trisulfide. Developing a validated HPLC or GC method will allow you to quantify the parent compound and detect the appearance of degradation peaks, which would indicate oxidation or other forms of decomposition.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Color change (e.g., yellowing) or precipitate observed in the sample. 1. Oxidation or polymerization due to air/oxygen exposure.2. Degradation from exposure to light or elevated temperature.3. Contamination or reaction with solvent impurities (e.g., water, peroxides).1. Discard the degraded sample. 2. Obtain a fresh vial and strictly follow the recommended storage protocol, including storage under an inert atmosphere. 3. Ensure the use of high-purity, anhydrous, deoxygenated solvents for preparing solutions.
Inconsistent or non-reproducible experimental results. 1. The concentration of the active compound has decreased due to degradation.2. Degradation products are interfering with the assay or biological system.1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC, GC).2. Prepare fresh solutions from a properly stored, unopened vial for each set of critical experiments.3. Review handling procedures to minimize exposure to air and light during experiments.
Analytical tests (GC/HPLC) show new, unexpected peaks. 1. The sample has undergone oxidation, forming more polar species (e.g., sulfoxides).2. Thermal degradation has occurred due to improper storage or handling.1. Characterize the degradation products if possible (e.g., using GC-MS or LC-MS) to confirm the degradation pathway.2. Discard the compromised stock.3. Implement stricter storage and handling protocols as outlined in this guide.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

This protocol outlines the best practices for storing pure this compound to maximize its shelf-life.

  • Preparation: Work in a chemical fume hood or an inert atmosphere glovebox. Prepare aliquots to avoid contaminating the main stock and to minimize freeze-thaw cycles.

  • Aliquoting: Dispense the desired volume of pure this compound into smaller, appropriately sized amber glass vials with PTFE-lined screw caps.

  • Inerting: Gently flush the headspace of each vial with a stream of dry, inert gas (e.g., Argon or Nitrogen) for 30-60 seconds to displace all oxygen.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Place the sealed vials in a labeled secondary container and store them in a freezer at the recommended temperature (-20°C for pure compound, -80°C for solutions). Log the location and details in your lab inventory.

Protocol 2: Monitoring Oxidation via Reverse-Phase HPLC

This protocol provides a general method to assess the purity of this compound. Note: This method may require optimization for your specific instrument and column.

  • Sample Preparation:

    • Carefully prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Create a working solution by diluting the stock to an appropriate concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 70:30 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 210 nm or 254 nm, requires empirical determination).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject a freshly prepared sample from a new vial to establish a reference chromatogram and retention time for the pure compound.

    • Inject the aged or suspect sample.

    • Compare the chromatograms. A decrease in the area of the main peak and/or the appearance of new, typically earlier-eluting peaks (as oxidation products like sulfoxides are often more polar) indicates degradation.

Visualizations

Workflow for Proper Storage of this compound cluster_prep Preparation cluster_inert Inerting cluster_store Storage start Obtain Methylallyl Trisulfide aliquot Aliquot into amber vials in fume hood start->aliquot inert Flush headspace with Nitrogen or Argon aliquot->inert seal Seal tightly with PTFE-lined cap inert->seal parafilm Wrap cap with Parafilm® seal->parafilm label_vial Label vial clearly parafilm->label_vial store Store at recommended temperature (-20°C or -80°C) label_vial->store log Log in lab inventory store->log

Caption: Experimental workflow for the proper aliquoting and storage of this compound.

Troubleshooting Degradation of this compound start Inconsistent results or visual degradation? check_storage Review storage conditions (Temp, Light, Air Exposure) start->check_storage Yes continue_use Sample is likely OK. Review experimental procedure. start->continue_use No check_age Is the sample old or frequently used? check_storage->check_age No improper_storage Storage conditions were incorrect check_storage->improper_storage Yes old_sample Sample is past recommended duration or repeatedly accessed check_age->old_sample Yes run_qc Perform analytical QC (e.g., HPLC or GC) check_age->run_qc No solution Discard sample. Use fresh aliquot and follow strict protocol. improper_storage->solution old_sample->solution peaks_ok Single peak matching reference? run_qc->peaks_ok degraded Multiple peaks or peak shift observed peaks_ok->degraded No peaks_ok->continue_use Yes degraded->solution

Caption: A decision tree for troubleshooting suspected this compound degradation.

Simplified Proposed Oxidation Pathway mats This compound (C4H8S3) sulfoxide This compound S-oxide (C4H8S3O) (and other isomers) mats->sulfoxide Initial Oxidation oxidant [ O ] (e.g., O2, Peroxides) oxidant->mats oxidant->sulfoxide sulfone Further Oxidation Products (e.g., Sulfones) sulfoxide->sulfone Further Oxidation

Caption: A simplified diagram showing the proposed oxidation pathway of this compound.

References

Technical Support Center: Optimizing Methylallyl Trisulfide Extraction from Allium Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the extraction yield of methylallyl trisulfide (MATS) from Allium plants.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (MATS) and what is its significance? A1: this compound is a naturally occurring organosulfur compound found in the essential oils of Allium species, most notably garlic (Allium sativum).[1] It is one of the key compounds, along with diallyl disulfide (DADS) and diallyl trisulfide (DATS), responsible for the characteristic aroma, flavor, and potential therapeutic effects of these plants, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2]

Q2: What is the biosynthetic pathway for this compound in Allium plants? A2: The biosynthesis begins when the plant's cells are damaged (e.g., by crushing or cutting). This releases the enzyme alliinase, which acts on sulfur-containing amino acid precursors like S-alk(en)yl cysteine sulfoxides (e.g., alliin and methiin).[1][3] This reaction produces highly reactive sulfenic acid intermediates, which then condense to form thiosulfinates like allicin. These unstable thiosulfinates subsequently decompose into a variety of more stable organosulfur compounds, including this compound.

Q3: Which Allium species are the best natural sources for this compound? A3: Garlic (Allium sativum) is the primary and most concentrated natural source of this compound. It is a major component of garlic essential oil, with concentrations reported to range from 7.26% to 23.8% depending on the garlic variety and the extraction method used. Other Allium species like onion (Allium cepa), chives (Allium schoenoprasum), and leeks (Allium porrum) also contain the compound, but typically in lower concentrations.

Q4: What are the primary methods for extracting this compound? A4: The main extraction methods include:

  • Steam Distillation: A traditional method for obtaining essential oils rich in volatile sulfides like MATS.

  • Solvent Extraction: Utilizes solvents such as water, ethanol, or acetone. The choice of solvent significantly affects the composition of the extract.

  • Supercritical Fluid Extraction (SFE): A modern, green technology that uses supercritical CO2 as a solvent. It is highly efficient, leaves no toxic residue, and is ideal for extracting heat-sensitive compounds.

  • Ultrasound-Assisted Extraction (USE): Employs ultrasonic waves to enhance solvent penetration and is considered less damaging to thermally sensitive molecules.

Q5: How stable is this compound during and after extraction? A5: this compound, like other polysulfides, is inherently unstable and can be prone to chemical transformations and decomposition. Its precursor, allicin, is particularly unstable and rapidly converts to other sulfur compounds. Proper storage of extracts—in a cool, dark place, preferably under an inert atmosphere—is critical to minimize degradation.

Section 2: Troubleshooting Guide

Q1: I am getting a very low or no yield of this compound. What are the likely causes? A1: Several factors could be responsible for poor extraction yields:

  • Insufficient Plant Cell Disruption: The alliinase enzyme and its substrate are separated in intact cells. Thoroughly crushing, chopping, or homogenizing the plant material is essential to initiate the enzymatic reactions that produce MATS precursors.

  • Inactivation of Alliinase: The alliinase enzyme is heat-sensitive. Exposing the raw plant material to high temperatures before the enzymatic reaction can occur will deactivate it, preventing the formation of allicin and its subsequent breakdown products, including MATS.

  • Inappropriate Extraction Method: MATS is an oil-soluble, volatile compound. Methods that favor water-soluble compounds, such as simple aqueous extraction, may result in low yields. Steam distillation or SFE are generally more effective for concentrating volatile sulfides.

  • Degradation: High temperatures during extraction can degrade the target compound. Allicin, the precursor to MATS, is highly unstable and can rapidly convert into a complex mixture of other sulfides, potentially reducing the final concentration of MATS.

  • Plant Material Quality: The concentration of organosulfur precursors varies significantly depending on the Allium variety, growing conditions, and post-harvest storage. Using old or improperly stored plant material may lead to lower yields.

Q2: My extraction yields are inconsistent between batches. Why is this happening? A2: Inconsistency often stems from variability in one or more of the following areas:

  • Raw Material Variation: Using different varieties of garlic or plants grown in different seasons or locations can lead to different precursor concentrations.

  • Inconsistent Processing: Variations in the degree of chopping or crushing, or the time between processing and extraction, can alter the efficiency of the enzymatic reaction.

  • Precise Control of Parameters: Minor deviations in extraction parameters such as temperature, pressure (in SFE), extraction time, and solvent-to-solid ratio can significantly impact yield. Maintaining strict consistency in your protocol is crucial.

Q3: My extract is high in other sulfur compounds but low in this compound. How can I improve selectivity? A3: The profile of extracted compounds is heavily influenced by the extraction technique and parameters:

  • Method Selection: Steam distillation is known to produce an essential oil rich in DADS, DATS, and MATS. Supercritical Fluid Extraction (SFE) allows for high selectivity by fine-tuning the pressure and temperature, which alters the solvating power of the supercritical CO2.

  • Solvent Polarity: Using non-polar solvents or methods that favor non-polar compounds will increase the relative concentration of oil-soluble sulfides over more polar compounds.

  • Temperature and Time: Optimizing the extraction temperature and duration can favor the formation and stability of MATS. Prolonged exposure to high heat may lead to the degradation of trisulfides into disulfides or other compounds.

Section 3: Data Presentation

Table 1: Comparison of Common Extraction Methods for Allium Organosulfur Compounds

Extraction MethodPrimary Target CompoundsAdvantagesDisadvantagesTypical MATS Concentration in Garlic Essential Oil
Steam Distillation Volatile organosulfur compounds (DADS, DATS, MATS)Well-established, effective for essential oils, yields a concentrated product.High temperatures can cause thermal degradation of sensitive compounds.7.7% - 10.4%
Solvent Extraction Broad range, dependent on solvent (e.g., water for allicin, ethanol for phenolics)Versatile, can be optimized for specific compounds by changing solvent, pH, and temperature.Use of organic solvents requires a removal step and may pose environmental/health concerns.Varies widely based on solvent and conditions.
Supercritical Fluid Extraction (SFE) Lipophilic compounds, essential oils.High purity, no solvent residue, low extraction temperatures protect sensitive compounds, tunable selectivity.High initial equipment cost.Potentially high, but data is specific to optimized conditions.
Ultrasound-Assisted Extraction (USE) Thermally sensitive compounds.Efficient at lower temperatures, reduces thermal degradation.May not be as effective for large-scale production.Higher relative amounts of acyclic sulfur compounds compared to heat methods.

Table 2: Influence of Key Parameters on Organosulfur Compound Extraction from Garlic

ParameterConditionEffect on Yield/CompositionTarget CompoundReference
Temperature Increase from 40°C to 80°CIncreased conversion of isoalliin to cycloalliin.Cycloalliin
pH Extraction at pH 10Enhanced yield by ~40% compared to pH 4-6.Cycloalliin
Time Increase from 0.5 to 12 hoursYield enhanced by ~2-fold.Cycloalliin
Solvent Pure Water vs. EthanolWater extracts had significantly higher concentrations of allicin.Allicin
Solvent Mixture 75% Water / 25% AcetoneOptimized recovery of total phenolic compounds.Phenolic Compounds

Section 4: Experimental Protocols

Protocol 1: Steam Hydrodistillation for Garlic Essential Oil

  • Preparation: Select fresh, high-quality garlic (Allium sativum) bulbs. Peel and weigh 500 g of cloves.

  • Homogenization: Finely chop or crush the garlic cloves to ensure maximum cell wall disruption. Immediately transfer the garlic paste into a 2 L round-bottom flask. Add 1 L of deionized water.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation. Ensure all glass joints are properly sealed.

  • Distillation: Heat the flask using a heating mantle. Bring the mixture to a boil and maintain a steady rate of distillation for 3-4 hours. The steam and volatile oils will rise, condense, and collect in the Clevenger trap.

  • Oil Collection: Once the distillation is complete and the apparatus has cooled, carefully collect the separated essential oil layer from the trap.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed, dark glass vial at 4°C.

  • Analysis: Analyze the composition of the oil, including the percentage of this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

  • Preparation: Prepare fresh garlic as in the steam distillation protocol (chopped or crushed), or use freeze-dried garlic powder for better consistency.

  • Loading: Pack the prepared garlic material into the SFE extraction vessel. The packing density should be optimized for the specific equipment.

  • Parameter Setting: This method relies on precise control of pressure, temperature, and CO2 flow rate. A starting point for optimization could be:

    • Pressure: 10-20 MPa (100-200 bar)

    • Temperature: 35-50°C

    • CO2 Flow Rate: 2-4 L/min

  • Extraction: Begin the flow of supercritical CO2 through the extraction vessel. The extraction process can run from 60 to 180 minutes. The dissolved compounds are carried with the CO2 to a separator.

  • Separation: In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state and release the extracted oil.

  • Collection and Analysis: The solvent-free extract is collected from the separator. The extract should be stored under the same conditions as the essential oil and analyzed via GC-MS to quantify the this compound content. The parameters (pressure, temperature) can be adjusted in subsequent runs to optimize for MATS selectivity.

Section 5: Visualizations

cluster_precursor Precursors in Intact Cells cluster_reaction Enzymatic & Chemical Conversion (Cell Disruption) cluster_products Stable Sulfide Products Alliin Alliin (S-allyl-cysteine-sulfoxide) Alliinase Alliinase Enzyme Alliin->Alliinase Methiin Methiin (S-methyl-cysteine-sulfoxide) Methiin->Alliinase Intermediates Reactive Sulfenic Acids (Unstable) Alliinase->Intermediates Catalyzes Conversion Thiosulfinates Thiosulfinates (e.g., Allicin) Intermediates->Thiosulfinates Condensation MATS This compound (MATS) Thiosulfinates->MATS Decomposition/ Rearrangement OtherSulfides Other Sulfides (DADS, DATS, etc.) Thiosulfinates->OtherSulfides Decomposition/ Rearrangement

Caption: Biosynthesis pathway of this compound from precursors in Allium plants.

cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Analysis cluster_optimization Phase 3: Optimization A Plant Material Selection (e.g., Allium sativum) B Pre-treatment (Crushing, Chopping, Drying) A->B C Select Extraction Method (Distillation, SFE, Solvent) B->C D Set Initial Parameters (Temp, Time, Pressure, etc.) C->D E Perform Extraction D->E F Analysis of Extract (GC-MS) E->F G Quantify MATS Yield F->G H Evaluate Results G->H I Adjust Parameters H->I Is yield optimal? No J Final Protocol H->J Is yield optimal? Yes I->D Refine & Repeat

Caption: General workflow for optimizing this compound extraction yield.

References

Troubleshooting inconsistent results in methylallyl trisulfide bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methylallyl trisulfide (MATS).

Frequently Asked Questions (FAQs)

Compound Stability and Handling

Q1: What is the stability of this compound and how should it be stored?

A1: this compound, like other organic trisulfides, has inherent instability due to its trisulfide bond.[1] It is susceptible to degradation, especially in the presence of amines or under basic conditions.[2] For long-term storage, it is recommended to store the pure compound at -20°C.[3] Stock solutions should be prepared fresh in a suitable solvent like DMSO and can be stored at -80°C for short periods, although fresh dilutions are always preferable for experiments.[3][4] Avoid repeated freeze-thaw cycles.

Q2: What is the best solvent to use for this compound?

A2: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for in vitro bioassays. It is important to use a high grade of DMSO and to keep the final concentration in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Why am I observing a strong odor when working with this compound?

A3: this compound is a volatile organic sulfur compound, which is a characteristic of many components found in garlic and other Allium species. This strong odor is normal. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.

General Bioassay Issues

Q4: My results with this compound are not consistent across experiments. What are the common causes?

A4: Inconsistent results can stem from several factors:

  • Compound Instability: Degradation of MATS due to improper storage or handling can lead to reduced bioactivity over time.

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can significantly impact cellular response.

  • Experimental Technique: Inconsistent incubation times, reagent addition, or washing steps can introduce variability.

  • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects, confounding the results.

Q5: How does this compound compare in potency to other similar compounds like diallyl trisulfide (DATS)?

A5: Both this compound and diallyl trisulfide are potent bioactive compounds derived from garlic. Studies have shown that diallyl trisulfide is often a more potent inducer of apoptosis and inhibitor of cell viability compared to other diallyl sulfides and disulfides. The potency can be cell-type specific, and the choice between them may depend on the specific research goals.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, WST-1)

Q1: Why am I seeing high variability between replicates in my cell viability assay?

A1: High variability can be caused by:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and the test compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

  • Incomplete Reagent Solubilization: For assays like MTT, ensure the formazan crystals are completely dissolved before reading the absorbance.

  • Pipetting Errors: Use calibrated pipettes and consistent technique for adding cells, compound, and assay reagents.

Q2: The IC50 value I calculated is different from published values. Why?

A2: Discrepancies in IC50 values are common and can be attributed to:

  • Different Cell Lines: Cell lines exhibit varying sensitivities to cytotoxic agents.

  • Treatment Duration: The length of exposure to the compound will influence the IC50 value. Common incubation times are 24, 48, or 72 hours.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. cell membrane integrity) and can yield different IC50 values.

  • Cell Density: The initial number of cells seeded can affect the outcome.

Q3: My control (vehicle-treated) cells show low viability. What's wrong?

A3: This could be due to:

  • Solvent Toxicity: The concentration of DMSO (or other solvent) may be too high. Prepare a dilution series of the solvent alone to determine its toxic threshold for your specific cell line. A final concentration of 0.1% DMSO is generally considered safe.

  • Contamination: Check for microbial contamination in your cell cultures.

  • Poor Cell Health: Ensure you are using cells that are in the logarithmic growth phase and are not over-confluent.

Experimental Workflow for Troubleshooting Cell Viability Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Inconsistent Results Observed B Check Compound (Storage, Age, Solubility) A->B Is compound ok? C Check Cell Culture (Passage #, Density, Health) A->C Are cells healthy? D Review Protocol (Incubation Times, Concentrations) B->D C->D E Verify Pipetting & Technique D->E F Assess Plate Layout (Edge Effects) E->F G Check Vehicle Control Wells (Solvent Toxicity?) F->G H Analyze Replicate Variability G->H I Optimize Protocol & Re-run H->I

Caption: Troubleshooting workflow for inconsistent bioassay results.

Apoptosis Assays

Q1: In my Annexin V/PI flow cytometry assay, I see a high percentage of necrotic (Annexin V+/PI+) cells even at low MATS concentrations. What does this mean?

A1: This could indicate:

  • Late-Stage Apoptosis: Cells that were initially apoptotic have progressed to secondary necrosis. Consider analyzing at earlier time points.

  • High Compound Concentration: The concentrations used might be too high, inducing necrosis directly rather than apoptosis. Perform a dose-response experiment with a wider range of concentrations.

  • Harsh Cell Handling: Excessive centrifugation speeds or vigorous vortexing can damage cell membranes, leading to false positive PI staining.

Q2: My DAPI staining does not show clear nuclear condensation or fragmentation. How can I improve this?

A2:

  • Time Point: Apoptotic morphology is transient. Perform a time-course experiment to identify the optimal window for observing these changes.

  • Compound Potency: Ensure the concentration of this compound is sufficient to induce apoptosis in your cell line.

  • Fixation and Staining: Review your fixation and DAPI staining protocol. Ensure cells are properly fixed with a reagent like paraformaldehyde and that the DAPI concentration is optimal.

Signaling Pathway for Trisulfide-Induced Apoptosis

G MATS This compound (or DATS) ROS ↑ Reactive Oxygen Species (ROS) MATS->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Mito Mitochondrial Membrane Potential (ΔΨm) Collapse Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Methylallyl Trisulfide (MATS) Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylallyl trisulfide (MATS). The information is designed to address common challenges encountered during experiments and ensure the reliable handling and analysis of this volatile and reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MATS) and why is it considered volatile?

This compound (MATS) is a volatile organic sulfur compound and a component of garlic essential oil.[1][2] Its volatility is due to its relatively low molecular weight (152.3 g/mol ) and a vapor pressure of 0.050000 mmHg at 25 °C.[1][3] This means that at room temperature, the molecule has a tendency to escape from the liquid phase and enter the gas phase, leading to potential loss of sample if not handled correctly.

Q2: How should I properly store this compound to minimize degradation and volatilization?

To ensure the stability of MATS, it is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] For long-term storage, refrigeration is advisable. The container should be tightly sealed to prevent volatilization. As with other volatile sulfur compounds, it is best to minimize headspace in the storage vial.

Q3: My experimental results with MATS are inconsistent. What are the likely causes?

Inconsistent results when working with MATS can stem from several factors related to its inherent instability and volatility. Key areas to investigate include:

  • Sample Handling: Inconsistent sample preparation techniques can lead to variable concentrations of MATS.

  • Temperature Fluctuations: As a volatile compound, temperature changes during your experiment can significantly alter the concentration of MATS in your samples.

  • Solvent Effects: The choice of solvent can impact the stability of MATS.

  • pH of the Medium: The pH of your experimental system can influence the degradation rate of the trisulfide bond.

  • Exposure to Air and Light: Like many sulfur compounds, MATS may be susceptible to oxidation and light-induced degradation.

Troubleshooting Guide

Issue 1: Loss of this compound Concentration in Samples

Symptoms:

  • Lower than expected concentrations of MATS in GC-MS analysis.

  • Decreasing concentration of MATS in stock solutions over time.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Volatility - Always work with MATS in a well-ventilated fume hood. - Keep samples and stock solutions tightly capped and sealed with parafilm when not in use. - Minimize the time samples are left at room temperature. Prepare samples on ice where possible. - Use autosampler vials with septa that minimize evaporation.
Thermal Degradation - Avoid exposing MATS solutions to high temperatures. - If heating is necessary for your experiment, ensure the temperature and duration are consistent across all samples. - For GC-MS analysis, optimize the injector temperature to ensure volatilization without causing thermal degradation.
Improper Storage - Store stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Issue 2: Degradation of this compound During Experiments

Symptoms:

  • Appearance of unexpected peaks in chromatograms, such as methylallyl disulfide or other sulfur-containing compounds.

  • A decrease in the MATS peak area accompanied by an increase in other peaks over the course of an experiment.

Possible Causes and Solutions:

Possible CauseRecommended Solution
pH-mediated Degradation - While specific data for MATS is limited, studies on other organic trisulfides suggest they are more stable in acidic conditions. Consider buffering your experimental system to a slightly acidic pH if your protocol allows. - Be aware that basic conditions may accelerate the degradation of the trisulfide bond.
Solvent Incompatibility - The stability of organosulfur compounds can be solvent-dependent. Non-polar solvents may offer better stability for some sulfur compounds. - If using polar solvents like acetonitrile, acidification (e.g., with 0.1% acetic acid) has been shown to improve the stability of some sulfur-containing pesticides.
Oxidation - Degas solvents before use to remove dissolved oxygen. - Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a significant issue.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H8S3
Molecular Weight 152.3 g/mol
Appearance Yellow clear liquid (estimated)
Boiling Point 47.0 °C @ 0.80 mm Hg
Vapor Pressure 0.050000 mmHg @ 25.00 °C
Solubility Slightly soluble in water (353.1 mg/L @ 25 °C, est.); Soluble in alcohol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Safety Precautions: Work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Solvent Selection: Choose a high-purity, degassed solvent appropriate for your experiment. Based on general stability of similar compounds, consider using a non-polar solvent or an acidified polar solvent.

  • Procedure: a. Allow the sealed vial of MATS to equilibrate to room temperature before opening to prevent condensation of moisture. b. Using a calibrated micropipette with a fresh tip, accurately transfer the desired volume of MATS to a pre-weighed volumetric flask. c. Record the exact weight of the transferred MATS. d. Add the chosen solvent to the volumetric flask to just below the calibration mark. e. Cap the flask and gently swirl to dissolve the MATS completely. f. Once dissolved, add solvent to the calibration mark. g. Transfer the stock solution to a tightly sealed amber glass vial with a PTFE-lined cap. h. Store the stock solution at an appropriate low temperature (e.g., 4°C or -20°C).

Protocol 2: Analysis of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is a general guideline based on methods for other volatile sulfur compounds and should be optimized for your specific instrument and application.

  • Sample Preparation: a. Place a known volume of your sample (e.g., 1-5 mL) into a headspace vial. b. If working with aqueous samples, consider adding NaCl (e.g., to 20% w/v) to increase the volatility of MATS. c. Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Headspace Incubation: a. Place the vial in the autosampler tray. b. Incubate the sample at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes) to allow MATS to partition into the headspace.

  • GC-MS Parameters (Example):

    • GC Column: A mid-polar to polar capillary column is often suitable for sulfur compounds, such as a DB-WAX or Rxi-5Sil.

    • Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to a point that ensures efficient transfer of MATS without causing thermal degradation (e.g., 250°C).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at 15°C/minute.

      • Hold at 150°C for 2 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Acquire data in both full scan mode (to identify potential degradation products) and selected ion monitoring (SIM) mode for quantification of MATS. Key ions for MATS can be determined from its mass spectrum.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start stock Prepare MATS Stock Solution start->stock Protocol 1 sample_prep Prepare Experimental Samples stock->sample_prep hs_gcms HS-GC-MS Analysis sample_prep->hs_gcms Protocol 2 data_acq Data Acquisition hs_gcms->data_acq data_proc Data Processing (Quantification & Identification) data_acq->data_proc results Results data_proc->results

Caption: Experimental workflow for the analysis of this compound.

Degradation_Pathway MATS This compound (C4H8S3) Disulfide Methylallyl Disulfide MATS->Disulfide Loss of Sulfur Other_Sulfur Other Sulfur Compounds MATS->Other_Sulfur Further Degradation Degradation_Factors Degradation Factors (Heat, High pH, UV Light, Oxidants) Degradation_Factors->MATS

Caption: Potential degradation pathway of this compound.

References

Long-term storage conditions for methylallyl trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of methylallyl trisulfide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C). For extended periods (months to years), storage at -20°C is recommended, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2][3] The inherent instability of the trisulfide bond makes the compound susceptible to degradation at elevated temperatures.[4]

Q2: How stable is this compound at room temperature?

A2: While short-term storage at room temperature (22°C) for a few days may be acceptable, significant degradation can occur over longer periods.[2] Studies on similar trisulfides, like dimethyl trisulfide, have shown stability for up to 12 months at 22°C, but this can be formulation-dependent. Given the reactive nature of the allyl group, it is best to minimize time spent at room temperature.

Q3: What are the common degradation products of this compound?

A3: this compound is prone to disproportionation, a chemical reaction where a substance is simultaneously oxidized and reduced. This process can lead to the formation of other polysulfides. Common degradation products include methylallyl disulfide (a reduction product) and methylallyl tetrasulfide (an oxidation product).

Q4: Are there any materials that should be avoided for storing this compound?

A4: Avoid storing this compound in containers made of materials that can be attacked by organosulfur compounds. Glass containers, particularly amber glass to protect from light, are a suitable choice. Ensure the container has a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to prevent moisture entry and leakage of the volatile compound. Avoid contact with strong oxidizing agents, strong acids, and bases.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a flammable liquid and an irritant. Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results or loss of bioactivity. Degradation of this compound due to improper storage.Verify the purity of your sample using a suitable analytical method like HPLC or GC-MS. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments.
Visible changes in the sample (e.g., discoloration, precipitation). Significant degradation has occurred. Elevated temperatures or exposure to light and air can accelerate this process.The sample is likely compromised and should be disposed of according to your institution's hazardous waste guidelines.
A strong, unusual odor is detected from the storage container. The container may not be properly sealed, leading to the escape of the volatile compound.Check the container seal for any damage or looseness. If necessary, transfer the compound to a new, appropriate container in a well-ventilated area.

Quantitative Data Summary

The following table summarizes the stability of a related compound, dimethyl trisulfide (DMTS), under different storage conditions, which can be used as a proxy for estimating the stability of this compound.

Storage TemperatureDurationStability (% Remaining)Reference
4°C12 months100%
22°C12 months100%
37°C5 months100%
37°C6 months~90%
37°C12 months~30%

Experimental Protocols

Protocol: Assessing the Purity and Degradation of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of this compound.

1. Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for potential degradation products (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 100 µg/mL in acetonitrile.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 50% acetonitrile / 50% water.

      • Linearly increase to 100% acetonitrile over 20 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity of this compound can be calculated as the percentage of the main peak area relative to the total peak area.

    • The appearance of new peaks over time indicates degradation. These can be tentatively identified by comparing their retention times to those of reference standards.

Visualizations

degradation_pathway MATS This compound (C4H8S3) MADS Methylallyl Disulfide (C4H8S2) MATS->MADS Reduction MATS4 Methylallyl Tetrasulfide (C4H8S4) MATS->MATS4 Oxidation Degradation Degradation (e.g., heat, light, air) Degradation->MATS initiates

Caption: Disproportionation degradation pathway of this compound.

experimental_workflow start Start: Methylallyl Trisulfide Sample prep Sample Preparation (Dilution & Filtration) start->prep hplc HPLC Analysis (C18 Column) prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration) data->analysis end End: Purity & Degradation Assessment analysis->end

Caption: Experimental workflow for purity assessment.

References

Methylallyl trisulfide solubility issues in polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methylallyl trisulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound's solubility in polar solvents during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is an organosulfur compound with a hydrophobic molecular structure, leading to poor solubility in polar solvents like water and aqueous buffers. It is considered an oil-soluble component.[1][2] Direct dissolution in aqueous media will likely result in a heterogeneous mixture or precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound. It has been reported to be soluble in DMSO at concentrations of ≥ 200 mg/mL.[3] Ethanol and dimethylformamide (DMF) can also be used, although the solubility may be lower compared to DMSO.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What can I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To avoid this, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5% v/v) to avoid cytotoxicity and that the final concentration of this compound is below its solubility threshold in the aqueous medium.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Yes, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound in an organic solvent.[4] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always visually inspect the solution to ensure it is clear and free of particulates before use.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solutions

This is a common challenge encountered during in vitro experiments. The following workflow provides a step-by-step approach to troubleshoot and resolve this issue.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock Step 1: Verify Stock Solution Is the stock solution clear? start->check_stock check_final_conc Step 2: Check Final Concentration Is the final concentration in aqueous medium too high? check_stock->check_final_conc Yes reprepare_stock Action: Re-prepare Stock Solution - Use fresh, anhydrous DMSO - Gentle warming/sonication check_stock->reprepare_stock No check_dmso_conc Step 3: Evaluate Final DMSO Concentration Is the final DMSO percentage >0.5%? check_final_conc->check_dmso_conc No optimize_protocol Step 4: Optimize Dilution Protocol - Prepare intermediate dilutions - Add stock solution to vortexing medium - Use a co-solvent system check_final_conc->optimize_protocol Yes check_dmso_conc->optimize_protocol No solution Solution Achieved (Clear aqueous solution) check_dmso_conc->solution Yes (Consider cytotoxicity) optimize_protocol->solution reprepare_stock->check_stock

Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its close structural analog, diallyl trisulfide (DATS).

CompoundSolventSolubilitySource
This compound Dimethyl Sulfoxide (DMSO)≥ 200 mg/mL[3]
Diallyl Trisulfide (DATS)Ethanol~3 mg/mL
Diallyl Trisulfide (DATS)Dimethyl Sulfoxide (DMSO)~5 mg/mL
Diallyl Trisulfide (DATS)Dimethylformamide (DMF)~10 mg/mL

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 100 mM).

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the compound is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

    • Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparing Working Solutions for Cell Culture
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of the stock solution needed to achieve the final concentration. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Direct Dilution (for higher final concentrations):

      • Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium.

      • Immediately vortex or invert the tube to mix thoroughly and prevent localized high concentrations that could lead to precipitation.

    • Serial Dilution (for lower final concentrations):

      • Prepare one or more intermediate dilutions of the stock solution in cell culture medium.

      • From the final intermediate dilution, add the required volume to the final volume of cell culture medium.

    • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Signaling Pathways

This compound and its analogs have been shown to modulate several key signaling pathways involved in cellular stress response and apoptosis.

Nrf2 Activation Pathway

This compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

G cluster_nucleus MATS This compound Keap1_Nrf2 Keap1-Nrf2 Complex MATS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_in_nucleus Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Nrf2_in_nucleus->ARE Binds to

This compound-induced Nrf2 activation pathway.
Apoptosis Induction Pathway

Organosulfur compounds like this compound can induce apoptosis (programmed cell death) in cancer cells through the modulation of pro- and anti-apoptotic proteins.

G MATS This compound Bax Bax (Pro-apoptotic) MATS->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MATS->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction pathway by this compound.

References

Technical Support Center: Overcoming Bioavailability Limitations of Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the bioavailability of methylallyl trisulfide (MATS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MATS) and what are its potential therapeutic applications?

This compound is an organosulfur compound found in garlic and other Allium species. It is recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. Research suggests that MATS may exert its anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.

Q2: What are the primary challenges limiting the oral bioavailability of MATS?

The oral bioavailability of MATS is primarily limited by two factors:

  • Poor Aqueous Solubility: As a lipophilic, oily compound, MATS has low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can hinder its dissolution and subsequent absorption.

  • Rapid Metabolism: Like other organosulfur compounds from garlic, MATS is likely to undergo rapid metabolism in the body, particularly in the liver and blood. This first-pass metabolism can significantly reduce the amount of active compound that reaches systemic circulation.

Q3: What is the expected metabolic pathway for MATS?

Based on studies of structurally similar organosulfur compounds like diallyl disulfide (DADS) and allyl methyl disulfide (AMDS), MATS is expected to be rapidly metabolized. The metabolic process likely involves reduction of the trisulfide bond, followed by methylation and oxidation. The primary metabolites are anticipated to be allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2). These metabolites may also possess biological activity and tend to have longer half-lives in the body compared to the parent compound.

Q4: What formulation strategies can be employed to enhance the bioavailability of MATS?

Several formulation strategies can be explored to overcome the bioavailability limitations of MATS:

  • Lipid-Based Formulations: These are a promising approach for lipophilic compounds like MATS. Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of MATS in the GI tract.

  • Nanoparticle-Based Formulations: Encapsulating MATS into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and potentially enhance its absorption.

Q5: Are there any known drug-drug interactions with MATS or other organosulfur compounds?

Organosulfur compounds from garlic have been shown to influence the metabolism of other drugs. For instance, diallyl trisulfide (DATS) has been observed to increase the oral bioavailability of nifedipine, likely by modifying its intestinal metabolism. Therefore, it is crucial to consider potential drug-drug interactions when co-administering MATS with other therapeutic agents.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor dissolution in the GI tract 1. Formulation Approach: Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. 2. Particle Size Reduction: While MATS is an oil, formulating it within a solid carrier and then reducing particle size can increase the surface area for dissolution. 3. Solubility Screening: Conduct solubility studies of MATS in various pharmaceutical-grade oils, surfactants, and co-solvents to identify suitable excipients for a lipid-based system.
Rapid first-pass metabolism 1. Nanoparticle Encapsulation: Formulate MATS in nanoparticles (e.g., polymeric or solid lipid nanoparticles) to protect it from metabolic enzymes in the gut and liver. 2. Co-administration with Metabolic Inhibitors: While not a formulation strategy, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the impact of first-pass metabolism in preclinical models.
High inter-individual variability 1. Standardize Dosing Conditions: Ensure consistent administration protocols, including the fasting state of the animals and the volume and composition of the vehicle. 2. Robust Formulation: A well-designed formulation, such as a nanoemulsion, can reduce variability in absorption by presenting the drug in a more consistent form at the site of absorption.
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low apparent permeability (Papp) 1. Solubility in Assay Buffer: Ensure that the concentration of MATS in the donor compartment does not exceed its solubility in the assay buffer to avoid precipitation. The use of a co-solvent like DMSO (typically ≤1%) may be necessary. 2. Efflux Transporter Activity: Caco-2 cells express efflux transporters (e.g., P-glycoprotein). Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-incubation with a known efflux pump inhibitor.
Poor mass balance/recovery 1. Non-specific Binding: MATS, being lipophilic, may bind to the plastic of the assay plates. Use low-binding plates and include a recovery assessment by quantifying the compound in all compartments (apical, basolateral, and cell lysate) at the end of the experiment. 2. Metabolism by Caco-2 cells: Caco-2 cells have some metabolic capacity. Analyze samples for the presence of potential metabolites (e.g., AMSO, AMSO2) to determine if metabolism is occurring during the assay.

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for this compound, the following tables summarize data for structurally related organosulfur compounds, which can serve as a proxy for understanding the behavior of MATS.

Table 1: Pharmacokinetic Parameters of Related Organosulfur Compounds in Rats

CompoundDose & RouteCmaxTmaxAUCHalf-life (t1/2)Reference
Allyl Methyl Disulfide (AMDS)OralNot ReportedNot ReportedNot Reported for parent6.285 ± 0.014 min (in erythrocytes)[1]
AMSO (metabolite of AMDS)OralNot ReportedNot ReportedLarge AUC observed18.17 h[1]
AMSO2 (metabolite of AMDS)OralNot ReportedNot ReportedLarge AUC observed17.50 h[1]
Diallyl Disulfide (DADS)Perfused rat liverNot ApplicableNot Applicable4.77 min mmol/L6.09 min[2]
Diallyl Trisulfide (DATS)Oral (50 mg/kg)Not ReportedNot ReportedNot Reported for parent4 min (in whole blood)[2]

Note: The rapid disappearance of the parent compounds and the longer half-lives of the metabolites (AMSO and AMSO2) highlight the extensive and rapid metabolism of these organosulfur compounds.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a pre-determined threshold indicates a tight monolayer.

  • Preparation of Dosing Solution: Prepare a stock solution of MATS in DMSO. Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the MATS dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer. Also, collect a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of MATS in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt) from the cumulative amount of MATS in the basolateral compartment over time.

    • Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

Protocol 2: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and phosphate buffer (pH 7.4).

    • Prepare a stock solution of MATS in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Metabolic Reaction:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the MATS stock solution to the microsomal suspension to a final concentration of typically 1 µM.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of MATS using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of MATS remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Visualizations

MATS_Metabolism MATS This compound (MATS) AM Allyl Mercaptan MATS->AM Reduction AMS Allyl Methyl Sulfide AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation

Caption: Inferred metabolic pathway of this compound (MATS).

SEDDS_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Screening Excipient Solubility Screening (Oils, Surfactants, Co-solvents) Ternary Construct Ternary Phase Diagrams Screening->Ternary Optimization Optimize Formulation Ratio Ternary->Optimization DropletSize Droplet Size & PDI Analysis Optimization->DropletSize Emulsification Self-Emulsification Time DropletSize->Emulsification Stability Thermodynamic Stability Emulsification->Stability Dissolution In Vitro Dissolution Stability->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Studies In Vivo Pharmacokinetic Studies Permeability->PK_Studies

Caption: Experimental workflow for developing a SEDDS formulation for MATS.

References

Technical Support Center: Purity Assessment of Synthesized Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized methylallyl trisulfide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The synthesis of trisulfides can be challenging, and the formation of related sulfur compounds is a common issue. The most likely impurities are methylallyl disulfide and methylallyl tetrasulfide, which arise from incomplete or side reactions.[1][2][3] Degradation of the trisulfide product can also lead to the formation of the corresponding disulfide and elemental sulfur.[1][2]

Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A2: Unexpected peaks in your HPLC chromatogram can be due to several factors:

  • Impurities: As mentioned above, disulfides and tetrasulfides are common impurities. You can tentatively identify them based on their expected retention times relative to the trisulfide.

  • Degradation Products: If the sample has been stored improperly or for an extended period, you may see peaks corresponding to degradation products.

  • Solvent Impurities: Ensure the solvents used for your mobile phase and sample preparation are of high purity.

  • System Contamination: Ghost peaks can appear due to contamination in the injector, column, or detector.

To definitively identify unknown peaks, it is recommended to use a mass spectrometry (MS) detector coupled with your HPLC system (LC-MS).

Q3: The purity of my synthesized this compound is consistently low. What are the potential causes and solutions?

A3: Low purity can stem from several stages of the synthesis and purification process. Consider the following:

  • Reaction Conditions: Ensure that the reaction temperature, stoichiometry of reactants, and reaction time are optimized. Side reactions are more likely to occur under non-ideal conditions.

  • Purity of Starting Materials: The purity of your initial reactants is crucial. Impurities in the starting materials can carry through the synthesis or cause unwanted side reactions.

  • Purification Method: The purification method, such as column chromatography, must be effective at separating the trisulfide from closely related impurities like disulfides and tetrasulfides.

  • Product Stability: this compound can be unstable, particularly at elevated temperatures. Ensure that the workup and purification steps are performed at appropriate temperatures to minimize degradation.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment?

A4: Yes, GC-MS is a powerful technique for the analysis of volatile sulfur compounds like this compound. It provides both separation and structural information, which is valuable for identifying impurities. However, be aware that some trisulfides can be thermally labile, potentially degrading in the hot injector port of the GC. If you suspect thermal degradation, a lower injector temperature or the use of a gentler injection technique like cool on-column injection is recommended.

Q5: How can I confirm the identity and purity of my this compound using NMR spectroscopy?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an excellent method for both structural confirmation and purity determination. You can assess purity by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals. For quantitative analysis (qNMR), a certified internal standard is used to accurately determine the purity.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing - Interaction with active sites on the column.- Inadequate buffering of the mobile phase.- Use a high-purity silica column.- Adjust the mobile phase pH.- Increase the buffer concentration.
Drifting Retention Times - Change in mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively.
Ghost Peaks - Contamination in the injection port or column.- Impurities in the mobile phase.- Flush the system with a strong solvent.- Use high-purity HPLC-grade solvents.
GC-MS Analysis
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) - Active sites in the liner or column.- Column overloading.- Use a deactivated liner.- Replace the column.- Reduce the injection volume.
Irreproducible Results - Inconsistent injection volume.- Leaks in the system.- Use an autosampler for precise injections.- Check for leaks at all fittings.
Presence of Degradation Products - Thermal degradation in the injector.- Lower the injector temperature.- Use a faster oven ramp rate.

Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C (can be lowered if thermal degradation is suspected).

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL in splitless mode.

  • Analysis: Identify peaks by comparing their mass spectra to a reference library and published fragmentation patterns of organosulfur compounds.

Data Presentation

Table 1: Typical Retention Times and Mass Spectra Data for this compound and Related Impurities.
Compound Typical HPLC Retention Time (min) Molecular Ion (m/z) in GC-MS Key Fragment Ions (m/z)
Methylallyl Disulfide~5.511841, 73, 87
This compound ~7.2 150 41, 73, 119
Methylallyl Tetrasulfide~9.018241, 73, 151

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Synthesized This compound HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC GCMS GC-MS (Impurity Identification) Synthesis->GCMS NMR NMR (Structural Confirmation & qNMR) Synthesis->NMR Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Repurify Repurify Purity_Check->Repurify No

Caption: Workflow for the purity assessment of synthesized this compound.

Degradation_Pathway MATS This compound (CH3-S-S-S-CH2CH=CH2) MADS Methylallyl Disulfide (CH3-S-S-CH2CH=CH2) MATS->MADS Sulfur Elemental Sulfur (S8) MATS->Sulfur Heat Heat / Light / Base Heat->MATS

Caption: Potential degradation pathway of this compound.

Troubleshooting_Tree Start Low Purity Detected Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Purification Evaluate Purification Method Start->Check_Purification Check_Stability Assess Product Stability Start->Check_Stability Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Synthesis->Optimize_Reaction Improve_Chromatography Improve Chromatographic Separation (e.g., change column/mobile phase) Check_Purification->Improve_Chromatography Proper_Storage Ensure Proper Storage (Cool, Dark, Inert Atmosphere) Check_Stability->Proper_Storage

Caption: Troubleshooting decision tree for low purity of this compound.

References

Technical Support Center: Methylallyl Trisulfide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the stability of methylallyl trisulfide. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. Much of the guidance provided is based on data from structurally similar compounds, such as diallyl trisulfide (DATS) and dimethyl trisulfide (DMTS), and should be considered as a general guideline.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: this compound, like other organotrisulfides, is known to be inherently unstable.[2] While the product is considered chemically stable under standard ambient conditions (room temperature) for short periods, long-term storage at room temperature is not recommended. For instance, a related compound, diallyl trisulfide (DATS), showed 11% degradation after three months at room temperature.[1] For optimal stability, this compound should be stored in a cool, dark, and well-ventilated place.[3]

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, well-ventilated area, away from heat and direct sunlight. A storage temperature of -20°C, preferably under an inert atmosphere like nitrogen, is advisable for preserving its integrity. Studies on the analogous compound dimethyl trisulfide (DMTS) have shown no measurable loss when stored at 4°C and 22°C over a one-year period.

Q3: How does elevated temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of trisulfides. The trisulfide functionality is prone to chemical transformations, and heat can lead to the formation of various degradation products. For example, studies on dimethyl trisulfide (DMTS) revealed a 70% degradation when stored at 34°C for one year. It is crucial to avoid exposing this compound to high temperatures during experiments unless it is a controlled part of the study.

Q4: What are the likely degradation products of this compound at elevated temperatures?

A4: Based on studies of similar trisulfides, the thermal decomposition of this compound is expected to yield a mixture of other polysulfides through disproportionation reactions. The likely degradation products include methylallyl disulfide (MADS), methylallyl tetrasulfide, and methylallyl pentasulfide. Additionally, other sulfides such as diallyl sulfide, diallyl disulfide, and allyl methyl disulfide could potentially be formed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.- Store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.- Prepare fresh solutions for each experiment whenever possible.- Regularly check the purity of the stock solution using an appropriate analytical method (e.g., GC-MS or HPLC).
Appearance of unexpected peaks in chromatograms. Thermal decomposition during analysis (e.g., in a hot GC injector).- Lower the injector temperature if using Gas Chromatography (GC).- Consider using a less thermally aggressive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or MS detection.- Ensure the analytical method is validated for thermally labile compounds.
Loss of biological activity of the compound. Degradation due to improper handling or storage.- Always handle this compound in a well-ventilated area, away from heat sources.- Minimize the time the compound is kept at room temperature during experimental setup.- Use pre-chilled solvents and glassware when preparing solutions.
Discoloration of the this compound sample. Significant degradation has occurred.- Do not use the discolored sample as its purity is compromised.- Procure a fresh batch of the compound.- Review storage and handling procedures to prevent future degradation.

Quantitative Data on Analogous Trisulfide Stability

The following table summarizes stability data for dimethyl trisulfide (DMTS) and diallyl trisulfide (DATS), which can provide insights into the expected stability of this compound.

CompoundTemperatureDurationDegradationDegradation ProductsReference
Dimethyl Trisulfide (DMTS)4°C1 yearNo measurable loss-
Dimethyl Trisulfide (DMTS)22°C1 yearNo measurable loss-
Dimethyl Trisulfide (DMTS)34°C1 year70%Dimethyl disulfide, Dimethyl tetrasulfide, Dimethyl pentasulfide
Diallyl Trisulfide (DATS)4°C3 monthsNo change-
Diallyl Trisulfide (DATS)Room Temp.3 months11%Not specified
Diallyl Trisulfide (DATS)35°C3 months30%Not specified

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability of this compound

This protocol outlines a general method for determining the thermal stability of this compound at a specific temperature.

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

  • Initial Analysis: Immediately analyze an aliquot of the freshly prepared solution using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the initial concentration (T=0).

  • Incubation: Place sealed vials of the solution in a temperature-controlled environment (e.g., incubator, water bath) set to the desired experimental temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours), remove a vial from the temperature-controlled environment.

  • Sample Quenching: Immediately cool the vial in an ice bath to stop any further degradation.

  • Analysis: Analyze the sample using the same analytical method as in step 2 to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. Identify any new peaks in the chromatogram as potential degradation products.

Visualizations

Thermal_Degradation_Pathway Predicted Thermal Degradation of this compound MATS This compound Heat Elevated Temperature Disproportionation Disproportionation Reaction Heat->Disproportionation induces MADS Methylallyl Disulfide Disproportionation->MADS MATetS Methylallyl Tetrasulfide Disproportionation->MATetS MAPS Methylallyl Pentasulfide Disproportionation->MAPS Other Other Sulfides Disproportionation->Other Experimental_Workflow Workflow for Assessing Thermal Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Methylallyl Trisulfide Solution T0 Analyze Initial Concentration (T=0) Prep->T0 Incubate Incubate at Target Temperature T0->Incubate Timepoints Collect Samples at Time Intervals Incubate->Timepoints Quench Quench Reaction (Cool on Ice) Timepoints->Quench Analyze Analyze Sample Concentration Quench->Analyze Data Plot Concentration vs. Time & Identify Degradants Analyze->Data

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Methylallyl Trisulfide and Diallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent organosulfur compounds derived from garlic: Methylallyl Trisulfide (MATS) and Diallyl Trisulfide (DATS). The information presented is supported by experimental data to aid in research and drug development decisions.

At a Glance: Key Biological Activities

Biological ActivityThis compound (MATS)Diallyl Trisulfide (DATS)
Anticancer Demonstrated cytotoxic effects.Potent anticancer agent with extensive research.
Anti-inflammatory Exhibits anti-inflammatory properties.Well-documented anti-inflammatory effects.
Antioxidant Possesses antioxidant capabilities.Strong antioxidant activity.

Anticancer Activity: A Quantitative Comparison

The cytotoxic effects of MATS and DATS have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compound (MATS) HCT-15 (Human Colon Cancer)17.2[1]
Diallyl Trisulfide (DATS) HCT-15 (Human Colon Cancer)11.5[2]
DLD-1 (Human Colon Cancer)13.3[2]
PC-3 (Human Prostate Cancer)22[3]

Summary: Both MATS and DATS exhibit anticancer activity against human colon cancer cells. In a direct comparison using the HCT-15 cell line, DATS (IC50 = 11.5 µM) demonstrates a higher potency than MATS (IC50 = 17.2 µM)[1]. DATS has been more extensively studied across a broader range of cancer cell lines, consistently showing potent cytotoxic effects.

Experimental Protocol: MTT Assay for Cell Viability

The IC50 values are typically determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-15) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of MATS or DATS for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Both MATS and DATS have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

This compound (as Allyl Methyl Trisulfide - AMTS): In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, pretreatment with AMTS (25, 50, and 100 mg/kg) significantly reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid. The anti-inflammatory effect was attributed to the suppression of the NF-κB and MAPK signaling pathways.

Diallyl Trisulfide: DATS has been extensively reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It has been shown to decrease the production of inflammatory mediators like TNF-α, IL-6, and IL-8 in various in vitro and in vivo models.

NF-κB Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS/TNF-alpha LPS/TNF-alpha TLR4 TLR4 LPS/TNF-alpha->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB-NF-kB IkB-NF-kB IkB->IkB-NF-kB NF-kB NF-kB NF-kB->IkB-NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB IkB degradation DNA DNA NF-kB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Cytokine Genes DNA->Inflammatory_Genes Transcription MATS_DATS MATS / DATS MATS_DATS->IKK Inhibit

NF-κB signaling pathway and points of inhibition by MATS and DATS.

Antioxidant Activity

Both trisulfides exhibit antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.

This compound (as Allyl Methyl Trisulfide - AMTS): In a study on diabetic rats, AMTS administration demonstrated antioxidant activity by attenuating oxidative stress in hepatocytes.

Diallyl Trisulfide: DATS is considered one of the most potent antioxidants among garlic-derived organosulfur compounds. It has been shown to protect against hyperglycemia-induced reactive oxygen species (ROS)-mediated apoptosis by upregulating the PI3K/Akt/Nrf2 pathway, which in turn activates antioxidant enzymes.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Methodology:

  • Sample Preparation: Solutions of MATS and DATS are prepared in methanol at various concentrations.

  • Reaction Mixture: 2 mL of a 0.1 mM methanolic solution of DPPH is added to 2 mL of the sample solution.

  • Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • EC50 Determination: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Mechanism of Action: Induction of Apoptosis

A primary mechanism of the anticancer activity of both MATS and DATS is the induction of apoptosis (programmed cell death).

Diallyl Trisulfide: DATS has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

Methodology:

  • Protein Extraction: Cancer cells are treated with MATS or DATS. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Apoptosis Signaling Pathway

Apoptosis_Signaling_Pathway DATS DATS / MATS Bax Bax (Pro-apoptotic) DATS->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DATS->Bcl2 Cytochrome_c Cytochrome_c Bax->Cytochrome_c Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified intrinsic apoptosis pathway induced by MATS and DATS.

Conclusion

Both this compound and Diallyl Trisulfide are promising bioactive compounds with significant anticancer, anti-inflammatory, and antioxidant properties. Current research indicates that DATS is generally more potent and has been more extensively studied. However, the demonstrated biological activities of MATS warrant further investigation, particularly through direct comparative studies, to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the key biological differences and similarities between these two important organosulfur compounds.

References

A Comparative Analysis of Organosulfur Compounds in Garlic: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse landscape of organosulfur compounds in garlic is paramount to harnessing their therapeutic potential. This guide provides a comparative analysis of key organosulfur compounds, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and analytical workflows.

Garlic (Allium sativum) has been recognized for its medicinal properties for centuries, with modern science attributing many of its bioactivities to a rich profile of organosulfur compounds. These compounds are not typically present in intact garlic but are formed when the clove is crushed or processed, initiating enzymatic reactions. The primary precursor, alliin (S-allyl-L-cysteine sulfoxide), is converted by the enzyme alliinase into allicin, a highly reactive and unstable compound responsible for garlic's characteristic aroma.[1] Allicin, in turn, rapidly transforms into a variety of more stable oil-soluble compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[1] Additionally, aqueous and aged garlic extracts contain water-soluble compounds like S-allyl cysteine (SAC).

The biological activities of these compounds are vast and varied, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] These properties are closely linked to the chemical structure of each compound, with the number of sulfur atoms, for instance, influencing their potency. This guide delves into a comparative analysis of these key organosulfur compounds, offering insights into their relative abundance and biological efficacy.

Quantitative Comparison of Organosulfur Compounds

The concentration of organosulfur compounds in garlic can vary significantly depending on the form of garlic preparation (e.g., fresh, dried, oil) and processing methods. The following table summarizes representative quantitative data for key organosulfur compounds found in different garlic preparations.

CompoundFresh GarlicDried GarlicGarlic OilBiological Activity (Selected)
Alliin ~4-12 mg/gVariable, often lower due to conversionNot typically presentPrecursor to allicin
Allicin Highly variable, transientHigher concentration than fresh clovesPresent, but degrades into other compoundsAntimicrobial, Anti-inflammatory
Diallyl Disulfide (DADS) Present as a breakdown product of allicin87.99% (of analyzed components in one study)66.7% (of analyzed components in one study)Anticancer, Antioxidant, Activates Nrf2 pathway
Diallyl Trisulfide (DATS) Present as a breakdown product of allicin6.34% (of analyzed components in one study)14.6% (of analyzed components in one study)Potent anticancer and Nrf2 activating properties
Diallyl Sulfide (DAS) Present as a breakdown product of allicin5.67% (of analyzed components in one study)13.3% (of analyzed components in one study)Detoxification enzyme induction
S-Allyl Cysteine (SAC) Found in aqueous and aged extractsFound in aged garlic extractNot a major componentAntioxidant, Neuroprotective

Note: The concentrations provided are indicative and can vary based on garlic variety, cultivation conditions, and analytical methodology.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate quantification and assessment of the biological activity of garlic's organosulfur compounds.

Extraction and Quantification of Organosulfur Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the analysis of oil-soluble organosulfur compounds.

a. Sample Preparation (Garlic Macerated Oil):

  • Extract the garlic macerated oil with a solvent system of 98% n-hexane in 2-propanol.

  • Prepare working standard solutions of DADS, DATS, and DAS in the same solvent at various concentrations to establish a calibration curve.

  • Maintain the autosampler temperature at 4°C due to the instability of some organosulfur compounds.

b. HPLC Analysis:

  • Column: Si column.

  • Mobile Phase: A gradient of n-hexane (A) and 2-propanol (B).

  • Flow Rate: 0.7–1.0 mL/min.

  • Injection Volume: 10 μL.

  • Detection: Photodiode array (PDA) detector at 240 nm.

  • Quantification: Calculate the concentration of each compound based on the peak area and the standard calibration curve.

Assessment of Antioxidant Activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a widely used method for evaluating the antioxidant capacity of garlic extracts.

a. Reagent Preparation:

  • Prepare a 0.25 mM solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the garlic extract to be tested.

  • Use ascorbic acid or quercetin as a positive control.

b. Assay Procedure:

  • In a cuvette or microplate well, mix 500 µL of the DPPH solution with 500 µL of the garlic extract dilution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a UV/Vis spectrophotometer.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against extract concentration.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanisms of action and the analytical processes involved is facilitated by visual diagrams. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.

Nrf2_Activation_Pathway cluster_cell Cell cluster_nucleus Nucleus OSC Organosulfur Compound (e.g., DATS) ROS ROS Generation OSC->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub mediates Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Genes Phase II Detoxifying Enzymes (e.g., NQO1, HO-1) ARE->Genes activates transcription of Nrf2_n->ARE binds to Experimental_Workflow cluster_extraction Extraction & Preparation cluster_analysis Analysis cluster_results Results Garlic Garlic Sample (Fresh, Dried, Oil) Extraction Solvent Extraction (e.g., Hexane/Propanol) Garlic->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Extract Garlic Extract Filtration->Extract HPLC HPLC Analysis Extract->HPLC DPPH DPPH Assay Extract->DPPH Data Data Acquisition & Analysis HPLC->Data DPPH->Data Quantification Quantification of Organosulfur Compounds Data->Quantification Antioxidant Determination of Antioxidant Activity (IC50) Data->Antioxidant

References

Comparative Analysis of Methylallyl Trisulfide and Diallyl Disulfide Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of methylallyl trisulfide (AMTS) and diallyl disulfide (DADS), two organosulfur compounds derived from garlic and other Allium species. While direct comparative studies quantifying the potency of this compound against diallyl disulfide are limited, this guide synthesizes available data for each compound and leverages the well-established trend of trisulfides exhibiting greater potency than their disulfide counterparts. The comparison with the closely related and more extensively studied diallyl trisulfide (DATS) is included to provide a clearer understanding of the structure-activity relationship among these compounds.

Executive Summary

Current research indicates that organosulfur compounds containing a trisulfide linkage are generally more biologically active than those with a disulfide linkage. While direct quantitative comparisons between this compound and diallyl disulfide are not extensively documented, studies on analogous compounds, such as diallyl trisulfide (DATS) versus diallyl disulfide (DADS), consistently demonstrate the superior potency of the trisulfide. This suggests that this compound is likely more potent than diallyl disulfide in various biological activities, including anticancer, antifungal, and insecticidal effects. Both compounds are known to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways, to exert their effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the potency of diallyl disulfide and related organosulfur compounds. A direct comparison for this compound is not available in the literature reviewed.

Table 1: Antifungal Activity of Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS) [1][2]

CompoundFungiIC50 (μg/mL)
Diallyl Disulfide (DADS)Trametes hirsuta116.2[1]
Laetiporus sulphureus73.2[1]
Diallyl Trisulfide (DATS)Trametes hirsuta56.1[1]
Laetiporus sulphureus31.6

Table 2: Insecticidal and Antifeedant Activity of Methyl Allyl Disulfide and Diallyl Trisulfide

CompoundActivityOrganismPotency MetricValue
Methyl Allyl DisulfideContact ToxicitySitophilus zeamaisLD50 (µ g/adult )33.4
Tribolium castaneumLD50 (µ g/adult )16.8
Fumigant ToxicitySitophilus zeamaisLC50 (mg/L air)1.13
Tribolium castaneumLC50 (mg/L air)0.95
AntifeedantSitophilus zeamaisFeeding Deterrence Index (%)44 at 6.08 mg/g
Tribolium castaneumFeeding Deterrence Index (%)44 at 1.52 mg/g
Diallyl TrisulfideContact ToxicitySitophilus zeamaisLD50 (µ g/adult )19.7
Tribolium castaneumLD50 (µ g/adult )9.8
Fumigant ToxicitySitophilus zeamaisLC50 (mg/L air)0.87
Tribolium castaneumLC50 (mg/L air)0.62
AntifeedantTribolium castaneumFeeding Deterrence Index (%)85 at 0.75 mg/g

Experimental Protocols

Assessment of Anticancer Activity (Cell Viability Assay)

This protocol describes a common method for evaluating the cytotoxic effects of organosulfur compounds on cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, Caco-2 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Stock solutions of this compound and diallyl disulfide are prepared in a suitable solvent (e.g., DMSO).

  • The cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours. A vehicle control (solvent only) is also included.

3. Cell Viability Assessment (XTT Assay):

  • After the incubation period, the culture medium is replaced with a fresh medium containing the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture.

  • The plates are incubated for a further 4 hours to allow for the conversion of XTT to a formazan dye by metabolically active cells.

  • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Assessment of Antifungal Activity (Broth Microdilution Method)

This protocol outlines a standard procedure for determining the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) of antifungal compounds.

1. Fungal Strains and Culture:

  • The fungal strains to be tested (e.g., Trametes hirsuta, Laetiporus sulphureus) are cultured on a suitable agar medium.

2. Inoculum Preparation:

  • A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution.

  • The suspension is adjusted to a standardized concentration.

3. Compound Preparation and Dilution:

  • Stock solutions of the organosulfur compounds are prepared in an appropriate solvent.

  • Serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

4. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.

  • The plates are incubated at an optimal temperature for fungal growth for a specified period.

5. Determination of Fungal Growth Inhibition:

  • Fungal growth is assessed visually or by measuring the optical density at a specific wavelength.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • The IC50 value is calculated from a dose-response curve of fungal growth inhibition versus compound concentration.

Signaling Pathway Diagrams

Both this compound and diallyl disulfide exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are critical regulators of inflammation, cell survival, and apoptosis.

DADS_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DADS Diallyl Disulfide (DADS) IKK IKK Complex DADS->IKK Inhibits MAPK_p Phosphorylated MAPKs (ERK, JNK) DADS->MAPK_p Inhibits Phosphorylation Stimuli Inflammatory Stimuli (e.g., TNF-α, DCA) Stimuli->IKK Activates MAPK MAPKs (ERK, JNK, p38) Stimuli->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_inactive NF-κB (p65/p50) (Inactive) IκBα->NFκB_inactive Sequesters NFκB_active NF-κB (p65/p50) (Active) NFκB_inactive->NFκB_active Translocates MAPK_p->NFκB_active Activates MAPK->MAPK_p Phosphorylation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) NFκB_active->Gene_Expression Promotes

Caption: Diallyl Disulfide (DADS) Signaling Pathway Inhibition.

AMTS_Signaling_Pathway cluster_extracellular_amts Extracellular cluster_cytoplasm_amts Cytoplasm cluster_nucleus_amts Nucleus AMTS This compound (AMTS) IKK_amts IKK Complex AMTS->IKK_amts Inhibits MAPK_p_amts Phosphorylated MAPKs AMTS->MAPK_p_amts Inhibits Phosphorylation Stimuli_amts Inflammatory Stimuli (e.g., LPS) Stimuli_amts->IKK_amts Activates MAPK_amts MAPKs Stimuli_amts->MAPK_amts Activates IκBα_amts IκBα IKK_amts->IκBα_amts Phosphorylates & Degrades NFκB_inactive_amts NF-κB (p65/p50) (Inactive) IκBα_amts->NFκB_inactive_amts Sequesters NFκB_active_amts NF-κB (p65/p50) (Active) NFκB_inactive_amts->NFκB_active_amts Translocates MAPK_amts->MAPK_p_amts Phosphorylation Gene_Expression_amts Target Gene Expression (Inflammation, Apoptosis) NFκB_active_amts->Gene_Expression_amts Promotes

Caption: this compound (AMTS) Signaling Pathway Inhibition.

Conclusion

The available evidence strongly suggests that trisulfide-containing organosulfur compounds are more potent than their disulfide analogues. Based on the superior antifungal, insecticidal, and anticancer activities of diallyl trisulfide (DATS) compared to diallyl disulfide (DADS) and methyl allyl disulfide, it is reasonable to extrapolate that this compound (AMTS) is also more potent than diallyl disulfide. Both this compound and diallyl disulfide exert their biological effects through the modulation of critical cellular signaling pathways, including NF-κB and MAPK. Further direct comparative studies are warranted to definitively quantify the potency difference between this compound and diallyl disulfide across a range of biological activities.

References

Unveiling the In Vivo Anti-inflammatory Potential of Methylallyl Trisulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents to combat inflammation, organosulfur compounds derived from garlic have garnered significant scientific interest. Among these, Methylallyl Trisulfide (AMTS) has emerged as a promising candidate. This guide provides a comprehensive in vivo validation of the anti-inflammatory effects of AMTS, presenting a comparative analysis with other garlic-derived organosulfur compounds and a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, protocols, and underlying molecular mechanisms.

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory properties of this compound (AMTS) were rigorously evaluated in a lipopolysaccharide (LPS)-induced acute lung injury model in mice. For a comprehensive comparison, the performance of other garlic-derived organosulfur compounds, namely Diallyl Disulfide (DADS), and the widely used NSAID, Diclofenac, were assessed in the carrageenan-induced paw edema model, a gold-standard for acute inflammation studies.

This compound (AMTS) in LPS-Induced Acute Lung Injury

AMTS demonstrated a significant, dose-dependent reduction in key inflammatory markers in an in vivo model of acute lung injury.[1] Pre-treatment with AMTS at doses of 25, 50, and 100 mg/kg orally resulted in a marked decrease in the levels of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the bronchoalveolar lavage fluid of mice challenged with LPS.[1]

Compound Animal Model Inflammatory Stimulus Dosage (mg/kg) Administration Route Key Findings
This compound (AMTS)ICR MiceLipopolysaccharide (LPS)25, 50, 100OralDose-dependent reduction of TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid.[1] Significant attenuation of lung edema, protein leakage, and inflammatory cell infiltration.
Organosulfur Compounds and Diclofenac in Carrageenan-Induced Paw Edema

In the widely used carrageenan-induced paw edema model, Diallyl Disulfide (DADS) and Diclofenac exhibited potent anti-inflammatory effects. It is important to note that direct comparison with AMTS is challenging due to the different in vivo models employed.

DADS, administered orally at a dose of 100 mg/kg, significantly inhibited the formation of paw edema in mice.[2][3] This effect was accompanied by a reduction in the levels of inflammatory mediators. Diclofenac, a standard anti-inflammatory drug, also showed a dose-dependent reduction in paw edema in both rats and mice at doses ranging from 3 to 20 mg/kg.

Compound Animal Model Inflammatory Stimulus Dosage (mg/kg) Administration Route Key Findings
Diallyl Disulfide (DADS)Swiss MiceCarrageenan100Oral (gavage)Significant inhibition of paw edema. Reduction of inflammatory markers.
DiclofenacRats/MiceCarrageenan3, 5, 20Oral/IntraperitonealDose-dependent reduction of paw edema.

No direct in vivo data for Diallyl Trisulfide (DATS) and Ajoene in the carrageenan-induced paw edema model was available in the reviewed literature, precluding a direct quantitative comparison in this specific model.

Unraveling the Molecular Mechanisms: Signaling Pathways

The anti-inflammatory effects of these compounds are underpinned by their modulation of key signaling pathways involved in the inflammatory cascade.

This compound (AMTS) exerts its anti-inflammatory action by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

AMTS_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AMTS This compound (AMTS) AMTS->MAPK Inhibits AMTS->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Figure 1: Mechanism of action of this compound (AMTS) in inhibiting LPS-induced inflammation.

Diallyl Disulfide (DADS) also demonstrates anti-inflammatory effects through the inhibition of the NF-κB pathway. By suppressing NF-κB activation, DADS reduces the expression of various inflammatory mediators.

Diclofenac , as a classic NSAID, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further research.

LPS-Induced Acute Lung Injury in Mice (for AMTS)
  • Animal Model: Male ICR mice.

  • Acclimatization: Animals were acclimatized for one week prior to the experiment.

  • Treatment: Mice were pre-treated orally with AMTS (25, 50, or 100 mg/kg) or vehicle (corn oil) for seven consecutive days.

  • Induction of Inflammation: On day eight, mice were anesthetized and intratracheally instilled with 1.5 mg/kg of Lipopolysaccharide (LPS) in saline. The control group received saline only.

  • Sample Collection: Six hours after LPS administration, mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected for cytokine analysis. Lung tissues were also harvested for histological examination and other biochemical assays.

  • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the BALF were quantified using specific ELISA kits.

LPS_Experimental_Workflow start Start: Male ICR Mice acclimatization Acclimatization (1 week) start->acclimatization treatment Oral Pre-treatment (7 days) - AMTS (25, 50, 100 mg/kg) - Vehicle (Corn Oil) acclimatization->treatment control_induction Saline Instillation (Day 8) acclimatization->control_induction induction LPS Instillation (Day 8) (1.5 mg/kg, intratracheal) treatment->induction euthanasia Euthanasia (6 hours post-LPS) induction->euthanasia control_induction->euthanasia collection Sample Collection - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue euthanasia->collection analysis Analysis - ELISA (TNF-α, IL-1β, IL-6) - Histology collection->analysis end End analysis->end

Figure 2: Experimental workflow for LPS-induced acute lung injury model.

Carrageenan-Induced Paw Edema in Mice (for DADS and Diclofenac)
  • Animal Model: Male Swiss mice (for DADS) or rats/mice (for Diclofenac).

  • Treatment: DADS (100 mg/kg) or Diclofenac (e.g., 20 mg/kg) was administered orally via gavage. The control group received the vehicle.

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume was measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.

  • Biochemical Analysis: At the end of the experiment, blood and paw tissue samples can be collected for the analysis of inflammatory mediators.

Conclusion

This compound demonstrates significant in vivo anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While a direct comparison with other organosulfur compounds in the same inflammatory model is currently limited by the available data, the findings presented in this guide underscore the therapeutic potential of AMTS as a novel anti-inflammatory agent. Further research employing standardized in vivo models, such as the carrageenan-induced paw edema assay, is warranted to establish a more definitive comparative efficacy profile of AMTS against other garlic-derived compounds and existing anti-inflammatory drugs. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for driving future investigations in this promising area of drug discovery.

References

Comparing the insecticidal efficacy of methylallyl trisulfide and synthetic pesticides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless search for effective and environmentally benign insecticides has led researchers to explore naturally derived compounds as alternatives to conventional synthetic pesticides. Among these, methylallyl trisulfide, a sulfur-containing compound found in plants of the Allium genus, has demonstrated significant insecticidal properties. This guide provides a comprehensive comparison of the insecticidal efficacy of this compound and its related compound, diallyl trisulfide, against prominent synthetic pesticides, supported by experimental data.

Quantitative Efficacy Comparison

The following tables summarize the lethal concentration (LC50) values of this compound, diallyl trisulfide, and several synthetic pesticides against two major stored product pests: the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum). Lower LC50 values indicate higher toxicity to the insects. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.

Table 1: Insecticidal Efficacy against Sitophilus zeamais

InsecticideTypeTest TypeLC50Citation
Diallyl TrisulfideNaturalFumigant6.32 mg/L[1]
ChlorpyrifosSynthetic (Organophosphate)Contact0.00070 µg/cm²[2]
CypermethrinSynthetic (Pyrethroid)ContactLC75: 0.009 g/ml[3]
Lambda-cyhalothrinSynthetic (Pyrethroid)ContactLC50 after 72h[4]

Table 2: Insecticidal Efficacy against Tribolium castaneum

InsecticideTypeTest TypeLC50Citation
Diallyl TrisulfideNaturalFumigant0.83 mg/L[1]
Methylallyl DisulfideNaturalContactLD50: >100 µ g/insect
ChlorpyrifosSynthetic (Organophosphate)Contact0.0034 µg/cm²
DeltamethrinSynthetic (Pyrethroid)ContactLC50: 685.9 ppm
ImidaclopridSynthetic (Neonicotinoid)ContactLD50 of F4 generation is 10x parental

Experimental Protocols

The data presented in the tables above were generated using standardized bioassay methodologies. The following are detailed descriptions of the typical protocols for contact toxicity, fumigant toxicity, and antifeedant assays.

Contact Toxicity Bioassay

This method assesses the toxicity of a substance through direct contact with the insect cuticle.

  • Preparation of Test Solutions: The test compound (e.g., this compound or a synthetic pesticide) is dissolved in an appropriate solvent, typically acetone, to create a series of concentrations.

  • Application: A precise volume (e.g., 1 microliter) of each concentration is topically applied to the dorsal thorax of adult insects using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: The treated insects are then transferred to clean petri dishes or vials containing a food source. Mortality is recorded at specified time intervals, usually 24, 48, and 72 hours post-treatment.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the pesticide that causes 50% mortality in the test population.

Fumigant Toxicity Bioassay

This assay evaluates the toxicity of a volatile compound in the vapor phase.

  • Preparation of Test Substance: A specific amount of the volatile test compound is applied to a filter paper or a cotton ball.

  • Exposure Chamber: The treated filter paper is placed in a sealed container, such as a glass jar or desiccator, of a known volume.

  • Insect Introduction: A set number of insects are placed in a small cage or vial with a screened lid within the exposure chamber, preventing direct contact with the treated surface.

  • Observation and Data Analysis: The containers are sealed, and mortality is assessed after a specific exposure period (e.g., 24 hours). The LC50 value is then calculated based on the concentration of the fumigant in the air (e.g., mg/L air).

Antifeedant Bioassay

This method determines the ability of a compound to deter insects from feeding.

  • Preparation of Treated Food: A food source, such as leaf discs or grain wafers, is treated with different concentrations of the test compound. Control food is treated with the solvent only.

  • Feeding Trial: Pre-starved insects are introduced into a petri dish containing a treated food source.

  • Measurement of Consumption: After a set period (e.g., 24 hours), the amount of food consumed is measured. This can be done by weighing the food before and after the trial or by measuring the area of a leaf disc that has been eaten.

  • Calculation of Antifeedant Index: The antifeedant index is calculated using a formula that compares the amount of food consumed in the treatment group to the control group. A higher antifeedant index indicates a stronger deterrent effect.

Signaling Pathways and Mechanisms of Action

The insecticidal activity of this compound and synthetic pesticides is attributed to their interference with critical physiological and biochemical processes in insects.

This compound: Induction of Oxidative Stress

The primary mechanism of action for diallyl polysulfides, including this compound, is the induction of oxidative stress. These compounds can deplete the levels of crucial antioxidants in insects, such as glutathione and cysteine, while simultaneously increasing the production of reactive oxygen species (ROS). This imbalance leads to cellular damage and ultimately, insect death.

G cluster_0 Insect Cell This compound This compound ROS ROS This compound->ROS Increases Glutathione Glutathione This compound->Glutathione Decreases Cysteine Cysteine This compound->Cysteine Decreases Oxidative Stress Oxidative Stress ROS->Oxidative Stress Glutathione->Oxidative Stress Cysteine->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Insect Death Insect Death Cellular Damage->Insect Death G cluster_0 Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Activates AChE->Acetylcholine Breaks down Organophosphate Organophosphate Organophosphate->AChE Inhibits Continuous Nerve Impulse Continuous Nerve Impulse Postsynaptic Receptor->Continuous Nerve Impulse Paralysis & Death Paralysis & Death Continuous Nerve Impulse->Paralysis & Death G cluster_0 Nerve Cell Membrane Pyrethroid Pyrethroid Sodium Channel Sodium Channel Pyrethroid->Sodium Channel Binds to Prolonged Opening Prolonged Opening Sodium Channel->Prolonged Opening Continuous Na+ Influx Continuous Na+ Influx Prolonged Opening->Continuous Na+ Influx Repetitive Nerve Firing Repetitive Nerve Firing Continuous Na+ Influx->Repetitive Nerve Firing Paralysis & Death Paralysis & Death Repetitive Nerve Firing->Paralysis & Death G Insect Rearing Insect Rearing Bioassay Bioassay Insect Rearing->Bioassay Compound Preparation Compound Preparation Compound Preparation->Bioassay Contact Toxicity Contact Toxicity Bioassay->Contact Toxicity Fumigant Toxicity Fumigant Toxicity Bioassay->Fumigant Toxicity Antifeedant Assay Antifeedant Assay Bioassay->Antifeedant Assay Data Collection Data Collection Contact Toxicity->Data Collection Fumigant Toxicity->Data Collection Antifeedant Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Comparison Efficacy Comparison Statistical Analysis->Efficacy Comparison

References

Synergistic Efficacy of Diallyl Trisulfide (DATS) with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

As a Senior Research Analyst, I've compiled this guide to objectively compare the synergistic effects of organosulfur trisulfides with conventional chemotherapy drugs. Due to a lack of extensive research on methylallyl trisulfide (MATS) in combination therapies, this guide utilizes data from its close structural analog, diallyl trisulfide (DATS). DATS, a primary bioactive component of garlic, has been more thoroughly investigated and provides a strong comparative model for understanding the potential synergistic mechanisms and efficacy of this class of compounds in cancer therapy.

This section presents quantitative data from preclinical studies, demonstrating the enhanced anti-cancer effects of combining DATS with standard chemotherapy agents, cisplatin and doxorubicin, across different cancer cell lines.

In Vitro Synergism: DATS and Cisplatin in Gastric Cancer

The combination of DATS and cisplatin (DDP) has been shown to exhibit a strong synergistic effect in inhibiting the proliferation of human gastric cancer cells.

Table 1: Synergistic Cytotoxicity of DATS and Cisplatin in SGC-7901 Gastric Cancer Cells

Treatment GroupConcentrationCell Inhibition Rate (%)Combination Index (CI)*
DATS400 µM45.48 ± 6.91-
DDP3 µg/mL59.5-
DATS + DDP400 µM + 3 µg/mL72.7< 1[1]

*A Combination Index (CI) of less than 1 indicates a synergistic effect.[1]

In Vitro Synergism: DATS and Doxorubicin in Breast Cancer

DATS has been observed to synergistically enhance the cytotoxicity of doxorubicin (DOX) in both luminal A (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Table 2: IC50 Values for Doxorubicin in Breast Cancer Cells with and without DATS

Cell LineTreatmentIC50 (µM) after 48h
MCF-7Doxorubicin (DOX)1.63
MDA-MB-231Doxorubicin (DOX)Not specified

Data on the specific IC50 values for the combination treatment was not available in the reviewed sources, but studies confirm a synergistic enhancement of doxorubicin's cytotoxicity by DATS.[2]

Induction of Apoptosis: A Key Mechanism of Synergy

The combination of DATS with chemotherapy significantly increases programmed cell death (apoptosis) in cancer cells compared to either agent alone.

Table 3: Apoptosis Induction by DATS and Cisplatin in SGC-7901 Cells

Treatment GroupApoptosis Rate (%)
Control4.86 ± 1.13
DATS (200 µM)14.21 ± 1.24
DDP (3 µg/mL)26.54 ± 2.11
DATS (200 µM) + DDP (3 µg/mL)41.32 ± 3.21[1]

Table 4: Qualitative Apoptosis Marker Expression in Breast Cancer Cells (DATS + Doxorubicin)

Cell LineTreatmentPro-Apoptotic Markers (Bax, Cleaved Caspase-3, PARP1)Anti-Apoptotic Markers (Bcl-2, Bcl-xL)
MCF-7DATS + DOXUpregulatedDownregulated
MDA-MB-231DATS + DOXUpregulatedDownregulated

This synergistic combination was also confirmed to induce apoptosis through TUNEL and Annexin V-FITC/PI assays.[3]

In Vivo Efficacy: Enhanced Tumor Growth Inhibition

Preclinical animal models demonstrate that the combination of DATS and chemotherapy leads to a more significant reduction in tumor growth.

Table 5: Effect of DATS and Cisplatin on SGC-7901 Xenograft Tumor Growth in Mice

Treatment GroupDosageTumor Volume ReductionTumor Weight Reduction
DATS30 mg/kgSignificantSignificant
DDP4 mg/kgSignificantSignificant
DATS + DDP30 mg/kg + 4 mg/kgStronger inhibitory effect than monotherapyStronger inhibitory effect than monotherapy

Signaling Pathways and Experimental Workflows

The synergistic effects of DATS and chemotherapy are mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Synergistic_Action_Workflow cluster_0 Experimental Workflow cluster_1 Assays A Cancer Cell Lines (e.g., SGC-7901, MCF-7) B Treatment Groups: - Vehicle Control - DATS alone - Chemo alone - DATS + Chemo A->B C In Vitro Assays B->C D In Vivo Xenograft Model B->D E Data Analysis C->E V Cell Viability (MTT) C->V Ap Apoptosis (Flow Cytometry) C->Ap P Protein Expression (Western Blot) C->P D->E

Caption: A generalized workflow for evaluating the synergistic effects of DATS and chemotherapy.

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_STAT3 STAT3/PKC-δ Pathway cluster_Apoptosis Apoptosis Pathway DATS Diallyl Trisulfide (DATS) MAPK MAPK Signaling (p-JNK, p-p38) DATS->MAPK modulates STAT3 STAT3/PKC-δ DATS->STAT3 inhibits Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) DATS->Bcl2 modulates Caspases Caspase Activation (Caspase-3, -9) DATS->Caspases activates Chemo Chemotherapy (Cisplatin/Doxorubicin) Chemo->Bcl2 modulates Chemo->Caspases activates Proliferation Cell Proliferation MAPK->Proliferation inhibits STAT3->Proliferation inhibits Apoptosis Apoptosis Bcl2->Apoptosis promotes Caspases->Apoptosis promotes

Caption: Key signaling pathways modulated by the synergistic action of DATS and chemotherapy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells (e.g., SGC-7901, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of DATS, chemotherapy drug (cisplatin or doxorubicin), or their combination for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Collection: After treatment as described above, harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-JNK, STAT3, PKC-δ, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin or GAPDH as a loading control to normalize protein expression.

References

A Head-to-Head Comparison of Matrine (MAT) and Diallyl Trisulfide (DATS) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing quest for effective cancer therapeutics, natural compounds have emerged as a promising frontier. Among these, Matrine (MAT), an alkaloid derived from the plant Sophora flavescens, and Diallyl Trisulfide (DATS), an organosulfur compound from garlic (Allium sativum), have garnered significant attention for their potent anti-cancer properties. This guide provides a comprehensive, data-driven comparison of MAT and DATS, focusing on their mechanisms of action, effects on cancer cells, and the experimental evidence supporting their potential as therapeutic agents.

At a Glance: MAT vs. DATS

FeatureMatrine (MAT)Diallyl Trisulfide (DATS)
Source Alkaloid from Sophora flavescensOrganosulfur compound from Garlic
Primary Anti-Cancer Mechanisms Induction of apoptosis, cell cycle arrest, inhibition of proliferation, invasion, and migration.[1][2][3][4]Induction of apoptosis, cell cycle arrest (predominantly G2/M phase), inhibition of proliferation, invasion, migration, and angiogenesis.[5]
Key Signaling Pathways PI3K/AKT, NF-κB, JAK/STAT, MAPK/ERK, Wnt/β-catenin.PI3K/AKT, NF-κB, MAPK/ERK.

Quantitative Analysis of Anti-Cancer Efficacy

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the efficacy of MAT and DATS across different cancer cell lines.

Table 1: IC50 Values of Matrine (MAT) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (mM)Incubation Time (h)Assay
MDA-MB-231Triple-Negative Breast Cancer5.488 ± 0.16548MTT
MDA-MB-468Triple-Negative Breast Cancer7.24 ± 0.8348MTT
A549Non-Small Cell Lung Cancer≥ 0.01 (significant inhibition)Not SpecifiedNot Specified
LK2Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedNot Specified

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effective Concentrations of Diallyl Trisulfide (DATS) in Various Cancer Cell Lines
Cell LineCancer TypeEffective Concentration (µM)Observed EffectsIncubation Time (h)
UMSCC-22AHead and Neck Squamous Cell Carcinoma10-40Inhibition of cell viability, G2/M arrest24, 48, 72
UMSCC-22BHead and Neck Squamous Cell Carcinoma10-40Inhibition of cell viability, G2/M arrest24, 48, 72
Cal33Head and Neck Squamous Cell Carcinoma10-40Inhibition of cell viability24, 48, 72
Glioma CellsGlioblastomaSubtoxic concentrationsPotentiation of TRAIL-induced apoptosisNot Specified

Mechanisms of Action: A Deeper Dive

Both MAT and DATS exert their anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cancer cell cycle.

Induction of Apoptosis

Matrine (MAT) induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases. In some cancer cell lines, MAT's apoptotic effect is mediated by targeting specific signaling pathways, such as the CCR7 signal in non-small cell lung cancer.

Diallyl Trisulfide (DATS) also triggers apoptosis via intrinsic and extrinsic mechanisms. A key mechanism for DATS-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to DNA damage and activation of the mitochondrial apoptotic pathway. DATS can also sensitize cancer cells to other apoptosis-inducing agents like TRAIL by upregulating death receptors such as DR5.

Cell Cycle Arrest

Matrine (MAT) can induce cell cycle arrest at different phases depending on the cancer cell type and concentration. For instance, in non-small cell lung cancer cells, it can cause G0/G1 arrest. In hepatocellular carcinoma cells, lower concentrations of MAT lead to G1 arrest, while higher concentrations result in G2/M arrest. This cell cycle arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Diallyl Trisulfide (DATS) is widely reported to induce cell cycle arrest, most notably at the G2/M phase in various cancer cell lines, including breast and head and neck cancers. This arrest is mediated by altering the levels of G2/M regulatory proteins.

Signaling Pathways

The anti-cancer activities of MAT and DATS are underpinned by their ability to modulate critical signaling pathways that govern cell survival, proliferation, and metastasis.

Matrine (MAT) Signaling Pathways

MAT_Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK/ERK Pathway MAT Matrine (MAT) PI3K PI3K MAT->PI3K Inhibits IKK IKKβ MAT->IKK Inhibits JAK JAK2 MAT->JAK Inhibits MEK MEK1/2 MAT->MEK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Inhibition of Proliferation, Induction of Apoptosis, Cell Cycle Arrest mTOR->Outcome NFkB NF-κB IKK->NFkB NFkB->Outcome STAT STAT3 JAK->STAT STAT->Outcome ERK ERK1/2 MEK->ERK ERK->Outcome DATS_Signaling_Pathways cluster_ros ROS Generation cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway DATS Diallyl Trisulfide (DATS) ROS Reactive Oxygen Species (ROS) DATS->ROS PI3K_D PI3K DATS->PI3K_D Inhibits RAF RAF DATS->RAF Inhibits NFkB_D NF-κB DATS->NFkB_D Inhibits Outcome Inhibition of Proliferation, Induction of Apoptosis, Cell Cycle Arrest ROS->Outcome AKT_D AKT PI3K_D->AKT_D AKT_D->Outcome MEK_D MEK RAF->MEK_D ERK_D ERK MEK_D->ERK_D ERK_D->Outcome NFkB_D->Outcome Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_invivo In Vivo Studies start Cancer Cell Culture treatment Treatment with MAT or DATS start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle migration Migration/Invasion (Transwell Assay) treatment->migration western Western Blot (Protein Expression) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr xenograft Tumor Xenograft Model (e.g., in mice) invivo_treatment Treatment with MAT or DATS xenograft->invivo_treatment tumor_measurement Tumor Growth Measurement invivo_treatment->tumor_measurement histology Histological Analysis (e.g., IHC) tumor_measurement->histology

References

A Comparative Guide to the Quantification of Methylallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of organosulfur compounds, the accurate quantification of methylallyl trisulfide is of paramount importance. This volatile sulfur compound, found in plants of the Allium genus, is a subject of interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of the primary analytical methods used for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on its quantitative performance characteristics. While specific validation data for this compound is limited in publicly available literature, data for structurally similar and co-eluting compounds such as diallyl disulfide (DADS) and diallyl trisulfide (DATS) provide a strong basis for comparison. The following tables summarize the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), a common setup for quantifying these compounds, and typical performance characteristics for HPLC methods.

Table 1: Quantitative Performance of Gas Chromatography-Flame Ionization Detection (GC-FID) for Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS) [1]

ParameterDiallyl Disulfide (DADS)Diallyl Trisulfide (DATS)
Linearity (Correlation Coefficient, r) 0.99990.9999
Concentration Range 0.5 - 2.0 µg/mL0.5 - 2.0 µg/mL
Limit of Detection (LOD) 0.3063 µg/mL0.1986 µg/mL
Limit of Quantification (LOQ) 1.0210 µg/mL0.6621 µg/mL
Accuracy (% Recovery) 98.05 - 101.76%98.05 - 101.76%
Precision (Coefficient of Variation, CV) ≤ 2%≤ 2%

Table 2: Typical Quantitative Performance of High-Performance Liquid Chromatography (HPLC) for Organosulfur Compounds

ParameterTypical Performance
Linearity (Correlation Coefficient, r) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD) < 5%

Biosynthesis of this compound

This compound is formed in Allium species, such as garlic, through a series of enzymatic reactions initiated when the plant tissue is damaged. The pathway begins with the conversion of S-alk(en)yl cysteine sulfoxides by the enzyme alliinase.

Biosynthesis of this compound Biosynthesis of this compound cluster_0 Cellular Compartments S_alk_en_yl_cysteine_sulfoxides S-alk(en)yl Cysteine Sulfoxides (in Cytosol) Sulfenic_Acids Sulfenic Acid Intermediates S_alk_en_yl_cysteine_sulfoxides->Sulfenic_Acids Alliinase Alliinase Alliinase (in Vacuole) Tissue_Damage Tissue Damage Tissue_Damage->S_alk_en_yl_cysteine_sulfoxides releases Thiosulfinates Thiosulfinates Sulfenic_Acids->Thiosulfinates Condensation Methylallyl_Trisulfide This compound and other Polysulfides Thiosulfinates->Methylallyl_Trisulfide Decomposition & Rearrangement

Biosynthesis of this compound

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for GC-MS and HPLC analysis of this compound, synthesized from published methods for similar organosulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.[2][3][4][5]

1. Sample Preparation (Garlic Oil Extraction):

  • Homogenize fresh garlic cloves.

  • Perform steam distillation or solvent extraction (e.g., with dichloromethane) to obtain the essential oil.

  • Dry the extract over anhydrous sodium sulfate.

  • Dilute the oil in a suitable solvent (e.g., hexane) to a concentration within the calibrated range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

3. Quantification:

  • Create a calibration curve using certified standards of this compound.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing its peak area to the calibration curve.

GC-MS Experimental Workflow GC-MS Experimental Workflow Sample_Prep Sample Preparation (Extraction & Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis HPLC Experimental Workflow HPLC Experimental Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Detection (DAD or UV) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

References

A Comparative Analysis of Methylallyl Trisulfide and Allicin: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent organosulfur compounds derived from garlic: methylallyl trisulfide and allicin. We will explore their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Biological Activities

This compound and allicin, both significant contributors to the biological profile of garlic, exhibit a range of therapeutic properties. While both compounds demonstrate antioxidant, anti-inflammatory, and anticancer effects, the potency and mechanisms of action can differ. The following tables summarize the available quantitative data for a direct comparison.

Antioxidant Activity

The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.

CompoundAssayEC50 / IC50Source
Allicin DPPH Radical Scavenging0.37 mg/mL[1]
Hydroxyl Radical Scavenging~1.8 µg/mL (32.36% inhibition) to 36 µg/mL (~94% inhibition)[2]
This compound Antioxidant ActivityNoted, but specific IC50/EC50 values from direct comparative studies are not readily available in the reviewed literature. It is recognized as an antioxidant.[3][3]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Anti-inflammatory Effects

Both compounds modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

CompoundCell LineParameter InhibitedIC50Source
Allicin LPS-stimulated MacrophagesNitric Oxide (NO)15-20 µM[4]
LPS-stimulated MacrophagesTNF-α, IL-1β, IL-6Inhibition observed
This compound LPS-induced ALI miceTNF-α, IL-1β, IL-6Dose-dependent reduction (25-100 mg/kg)
LPS-stimulated RAW264.7 cellsNO, TNF-αInhibition observed at 50 µM

ALI: Acute Lung Injury

Anticancer Properties (Cytotoxicity)

The cytotoxic effects of this compound and allicin against various cancer cell lines are a primary focus of their therapeutic potential.

CompoundCancer Cell LineAssayIC50Source
Allicin U251 (Glioma)MTT~247 µM (40 µg/mL)
MCF-7 (Breast Cancer)MTT~43 µM (7 µg/mL)
SKOV-3 (Ovarian Cancer)MTT0.43–0.49 mM (70-80 µg/mL)
This compound HL-60 (Leukemia)Growth InhibitionSpecific IC50 values vary depending on the study and cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging capacity of the test compounds.

Methodology:

  • Prepare a stock solution of the test compound (allicin or this compound) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well microplate, add a specific volume of each dilution to wells containing a methanolic solution of DPPH (typically 0.1 to 0.3 mM).

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the test compounds on cancer cells by measuring cell viability.

Methodology:

  • Seed cancer cells (e.g., U251, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (allicin or this compound) and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours at 37°C.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit nitric oxide production in activated macrophages.

Methodology:

  • Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound (allicin or this compound) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is calculated from a sodium nitrite standard curve.

  • The inhibitory effect is expressed as a percentage of the LPS-stimulated control.

Signaling Pathways and Mechanisms

Both this compound and allicin exert their biological effects by modulating key cellular signaling pathways.

Allicin Signaling Pathways

Allicin is known to interact with multiple signaling cascades, contributing to its diverse biological activities. It can inhibit the activation of NF-κB, a crucial transcription factor in inflammatory responses. Furthermore, allicin can modulate the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and apoptosis.

Allicin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Allicin Allicin Allicin->IKK Inhibits PI3K PI3K Allicin->PI3K Modulates MAPK MAPK Allicin->MAPK Modulates IκB IκB IKK->IκB NF-κB NF-κB IKK->NF-κB releases IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Akt Akt PI3K->Akt Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression MATS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MATS Methylallyl Trisulfide MAPK MAPK MATS->MAPK Inhibits NF-κB_n NF-κB MATS->NF-κB_n Inhibits MyD88->MAPK IκB IκB MyD88->IκB MAPK->NF-κB_n NF-κB NF-κB IκB->NF-κB NF-κB->NF-κB_n Gene Expression Inflammatory Mediator Genes (iNOS, COX-2) NF-κB_n->Gene Expression MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Treatment Treat with Compound (Allicin or MATS) Incubation1->Treatment Incubation2 Incubate for 24-72 hours Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Validating the Mechanism of Action of Methylallyl Trisulfide Through Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methylallyl trisulfide (MATS) is an organosulfur compound derived from garlic that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This guide provides a comparative analysis of the mechanism of action of MATS, focusing on its impact on gene expression. By examining the modulation of the Nrf2 signaling pathway, we validate the molecular basis of MATS's bioactivity. This guide compares its effects with other known Nrf2 activators, namely diallyl trisulfide (DATS) and sulforaphane, supported by experimental data from gene expression studies. Detailed experimental protocols for gene expression analysis are also provided to aid researchers in their investigations.

Introduction

Organosulfur compounds from garlic, such as this compound (MATS), are recognized for their potential health benefits.[1][2] A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. This guide focuses on validating the mechanism of action of MATS by analyzing its impact on the expression of Nrf2 target genes.

To provide a comprehensive understanding, we compare the gene expression changes induced by MATS's close structural analog, diallyl trisulfide (DATS), and the well-characterized Nrf2 activator, sulforaphane. This comparative approach allows for a robust evaluation of MATS's potency and efficacy as a modulator of the Nrf2 pathway.

Mechanism of Action: The Nrf2 Signaling Pathway

The primary mechanism by which MATS and other related organosulfur compounds exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds like MATS can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of protective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.

Figure 1: The Keap1-Nrf2 Signaling Pathway Activation by MATS.

Comparative Gene Expression Analysis

To validate the mechanism of action of MATS, we compare the expression levels of key Nrf2 target genes following treatment with DATS and sulforaphane. The primary targets analyzed are NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), both of which contain AREs in their promoter regions and are well-established markers of Nrf2 activation.

While direct, comprehensive gene expression data for MATS is limited in the public domain, studies on the closely related DATS and the well-known Nrf2 activator sulforaphane provide a strong basis for comparison.

Table 1: Comparative Gene Expression of Nrf2 Target Genes

CompoundTarget GeneCell LineTreatmentFold Change (mRNA)Reference
Diallyl Trisulfide (DATS) NQO1Human Gastric Epithelial (AGS)20 µM> 2-fold
HO-1Human Gastric Epithelial (AGS)20 µM> 2-fold
NQO1Human Hepatoma (HepG2)100 µMSignificant Induction
HO-1Human Hepatoma (HepG2)100 µMSignificant Induction
Sulforaphane NQO1Human Hippocampal (in vivo)N/A~2.5-fold
HO-1Human Hippocampal (in vivo)N/A~3.5-fold
NQO1Human Granulosa Cells10 µM~2 to 5-fold
SODHuman Granulosa Cells10 µM~2 to 5-fold
CATHuman Granulosa Cells10 µM~2 to 5-fold

Note: The table presents data from various studies and experimental conditions. Direct comparison of fold-change values should be made with caution. The data for DATS is used as a proxy for MATS due to their structural similarity.

The data consistently show that both DATS and sulforaphane significantly upregulate the expression of Nrf2 target genes, confirming their role as potent activators of this pathway. It is highly probable that MATS induces a similar gene expression profile.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments in gene expression analysis.

Cell Culture and Treatment
  • Cell Lines: Human cell lines such as hepatoma (HepG2) or colon adenocarcinoma (Caco-2) are suitable models for studying Nrf2 activation.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare stock solutions of MATS, DATS, and sulforaphane in a suitable solvent (e.g., DMSO). Treat cells with the desired concentrations of the compounds for a specified duration (e.g., 6, 12, or 24 hours). A vehicle control (DMSO) should be included in all experiments.

RNA Isolation and Quantification
  • RNA Extraction: Isolate total RNA from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.

  • RNA Quality and Quantity: Assess the purity and concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity can be evaluated using agarose gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive and specific method for quantifying gene expression levels.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., NQO1, HO-1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_gene_expression Gene Expression Analysis A Seed Cells B Treat with MATS, DATS, Sulforaphane, or Vehicle A->B C Lyse Cells & Isolate Total RNA B->C D Assess RNA Quality & Quantity C->D E Reverse Transcription (cDNA Synthesis) D->E F Quantitative Real-Time PCR (RT-qPCR) E->F G Data Analysis (2-ΔΔCt Method) F->G

Figure 2: Experimental Workflow for Gene Expression Analysis.

Conclusion

The available evidence strongly supports the mechanism of action of this compound as an activator of the Nrf2 signaling pathway. Through the modification of Keap1, MATS likely leads to the nuclear translocation of Nrf2 and the subsequent upregulation of a suite of antioxidant and cytoprotective genes. Comparative analysis with diallyl trisulfide and sulforaphane demonstrates a consistent pattern of Nrf2 target gene induction, validating this pathway as a key mediator of the biological effects of these organosulfur compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the gene expression changes induced by MATS and other potential Nrf2 activators. Further studies employing genome-wide transcriptomic analyses, such as RNA sequencing, will provide a more comprehensive understanding of the global gene expression changes modulated by MATS and solidify its potential as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Methylallyl Trisulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling and proper disposal of methylallyl trisulfide (CAS No. 34135-85-8), a volatile organosulfur compound. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within a laboratory setting. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Logistical Information

This compound presents several hazards that necessitate careful handling and storage. It is a flammable liquid and vapor, and it is harmful if swallowed or inhaled.[1][2] It can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[2] This compound is also toxic to aquatic life, requiring containment from environmental release.[2]

Always consult the Safety Data Sheet (SDS) for this compound before handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

Storage and Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring the material to prevent static discharge.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Hazard Summary

The primary hazards associated with this compound are summarized in the table below. This information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

Hazard ClassGHS Hazard StatementReference
Flammable LiquidH226: Flammable liquid and vapour
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Skin SensitizationH317: May cause an allergic skin reaction
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentH401: Toxic to aquatic life
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects

Operational Disposal Plan

The appropriate disposal method for this compound depends on the quantity of waste.

  • Large Quantities: For quantities exceeding a few hundred grams, the primary disposal route is through a licensed hazardous waste contractor. Do not attempt to neutralize large volumes of this chemical in the laboratory. The material should be collected in a designated, properly labeled, and sealed waste container.

  • Small Quantities (Laboratory-Scale): For small amounts of residual this compound, a chemical neutralization protocol can be employed as a final step in an experimental procedure. This should only be performed by trained personnel.

The decision-making process for the disposal of this compound is outlined in the workflow diagram below.

start Start: this compound Waste Generated decision_quantity Assess Quantity of Waste start->decision_quantity large_quantity Large Quantity (>100g) decision_quantity->large_quantity > 100g small_quantity Small Quantity (≤100g) or Residual Waste decision_quantity->small_quantity ≤ 100g collect_waste Collect in a labeled, compatible hazardous waste container. large_quantity->collect_waste decision_neutralize Is in-lab neutralization practical and safe? small_quantity->decision_neutralize contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. collect_waste->contact_ehs end_disposal End: Professional Disposal contact_ehs->end_disposal decision_neutralize->collect_waste No protocol_oxidation Follow Oxidation Protocol (see Section 4). decision_neutralize->protocol_oxidation Yes verify_neutralization Verify completion of reaction (e.g., absence of odor, pH testing of aqueous layer). protocol_oxidation->verify_neutralization dispose_neutralized Dispose of neutralized waste according to local regulations (may be sewerable). verify_neutralization->dispose_neutralized end_neutralization End: In-Lab Disposal dispose_neutralized->end_neutralization

Caption: Disposal Decision Workflow for this compound.

Experimental Protocol: Oxidation of Residual this compound

This protocol is adapted from established procedures for the destruction of thiols and sulfides and should only be used for small quantities (a few grams) of this compound.

Objective: To oxidize this compound to less volatile and less hazardous sulfonic acids.

Materials:

  • This compound waste

  • Commercial laundry bleach (5.25% sodium hypochlorite solution)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Fume hood

Procedure:

  • Preparation: Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Reaction Setup: Place the beaker or flask containing the small quantity of this compound on a stir plate and add a stir bar.

  • Oxidation: While stirring, slowly add an excess of the 5.25% sodium hypochlorite (bleach) solution to the this compound. A significant excess of bleach is required to ensure complete oxidation of the trisulfide. A general guideline is to use a volume of bleach that is at least 10 times the volume of the organosulfur waste.

  • Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure the reaction goes to completion. The disappearance of the characteristic garlic-like odor is an indicator of successful oxidation, but is not a definitive endpoint.

  • Verification (Optional but Recommended): If possible, test the resulting solution to ensure the absence of the starting material before disposal.

  • Final Disposal: Once the reaction is complete, the resulting aqueous solution, containing sodium salts of sulfonic acids and excess sodium hypochlorite, can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local sewer regulations. Always check your institution's specific guidelines for aqueous waste disposal.

Safety Note: The reaction is exothermic. For larger quantities, external cooling may be necessary. Do not mix bleach with other chemicals, especially ammonia or acids, as this can generate toxic gases.

References

Personal protective equipment for handling Methylallyl trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Guide: Handling Methylallyl Trisulfide

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 34135-85-8). Designed for researchers, scientists, and drug development professionals, these procedural steps ensure safe laboratory operations when working with this compound. This compound is a colorless to pale yellow, oil-soluble liquid with a strong, garlic-like odor.[1][2] It is recognized as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system, necessitating strict adherence to safety protocols.[1][3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. This information is critical for conducting a thorough risk assessment prior to handling.

PropertyValueSource(s)
CAS Number 34135-85-8[1]
Molecular Formula C₄H₈S₃
Molecular Weight 152.3 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong garlic-like
Boiling Point 28-30 °C at 0.05 mmHg
Flash Point 82.9 °C
Density ~1.157 g/cm³ (Predicted)
Water Solubility Slightly soluble

Operational Plan: Personal Protective Equipment (PPE) and Handling

A systematic approach to PPE selection and chemical handling is paramount. The following protocols provide step-by-step guidance for safe operations.

Required Personal Protective Equipment (PPE)

Selection of appropriate PPE must be based on a risk assessment of the specific procedures being performed.

  • Hand Protection :

    • Protocol : Always inspect gloves for tears or holes before use. Use proper removal techniques to avoid skin contact, and dispose of contaminated gloves in accordance with institutional hazardous waste guidelines. Wash hands thoroughly after handling the compound.

  • Eye and Face Protection :

    • Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection :

    • A standard laboratory coat should be worn for all procedures.

    • For tasks with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or disposable coveralls (e.g., Tychem) are recommended to prevent skin exposure.

    • Ensure that safety showers are readily accessible.

  • Respiratory Protection :

    • All handling of this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid breathing vapors.

    • If work outside a fume hood is unavoidable or if aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Safe Handling Protocol
  • Preparation : Before beginning work, ensure the chemical fume hood is functioning correctly. Keep the container tightly closed when not in use and store it in a cool, well-ventilated place away from heat, sparks, and open flames.

  • Grounding : To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment during transfers.

  • Handling : Use only non-sparking tools. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

  • After Handling : Wash hands and any exposed skin thoroughly after completing work. Remove any contaminated clothing promptly and launder it before reuse.

G cluster_prep Preparation Phase cluster_ppe PPE Protocol cluster_handling Handling & Disposal A 1. Conduct Risk Assessment B 2. Verify Fume Hood Operation A->B C 3. Assemble Required Materials B->C D 4. Don PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat C->D E 5. Handle this compound in Fume Hood D->E F 6. Segregate Waste (Liquid & Contaminated Solids) E->F G Emergency Spill? E->G I 7. Doff PPE F->I G->F No H Follow Spill Protocol G->H Yes H->F J 8. Dispose of Waste via EHS Guidelines I->J

Caption: Workflow for safely handling this compound.

Emergency and Disposal Plans

Emergency First Aid Protocol
  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.

  • If on Skin : Immediately take off all contaminated clothing. Rinse the skin cautiously with water for several minutes.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice.

  • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Immediate medical attention may be required.

Spill Response Protocol
  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wearing the full PPE described above, contain and absorb the spill using an inert absorbent material such as sand, earth, or a universal binder.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Collection :

    • Collect all surplus this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," "Flammable Liquid," and the full chemical name.

  • Disposal Procedure :

    • Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and potential ignition hazards in the plumbing.

    • All waste must be disposed of according to local, regional, and national environmental regulations.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.

    • Contaminated packaging should be treated as unused product and disposed of in the same manner.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylallyl trisulfide
Reactant of Route 2
Methylallyl trisulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.